Imazosulfuron
Description
Properties
IUPAC Name |
1-(2-chloroimidazo[1,2-a]pyridin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6O5S/c1-25-9-7-10(26-2)18-13(17-9)19-14(22)20-27(23,24)12-11(15)16-8-5-3-4-6-21(8)12/h3-7H,1-2H3,(H2,17,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGRVUXEKKZNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(N=C3N2C=CC=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057946 | |
| Record name | Imazosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water (mg/L at 25 °C), 5 (pH 5.1), 67 (pH 6.1), 308 (pH 7), In water, 429 mg/L (pH 7), 3936 mg/L (pH 9) at 25 °C, In water (mg/L at 20 °C), 0.37 (pH 5), 160 (pH 7), 2200 mg/L (pH 9), Solubility in g/L (20 °C): acetone 4.2, 1,2-dichloroethane 4.3, n-heptane 0.86, ethyl acetate 2.1, methanol 0.16, p-xylene 0.3 | |
| Record name | Imazosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.652 at 20 °C | |
| Record name | Imazosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure: < 2.63X10-8 mm Hg at 25 °C, 3.38X10-10 mm Hg at 25 °C | |
| Record name | Imazosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder | |
CAS No. |
122548-33-8 | |
| Record name | Imazosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122548-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imazosulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122548338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyridine-3-sulfonamide, 2-chloro-N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-chloroimidazo[1,2-α]pyridin-3-ylsulphonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMAZOSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27LUJ2BJDG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imazosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
178.6-180.7 °C | |
| Record name | Imazosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Imazosulfuron's Mechanism of Action on Acetolactate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imazosulfuron is a potent sulfonylurea herbicide widely employed in agriculture for the selective control of broadleaf weeds and sedges. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants. As this pathway is absent in animals, this compound exhibits low mammalian toxicity, making it an effective and selective weed management tool. This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action on ALS, supported by quantitative data, detailed experimental protocols, and visualizations of the key interactions and pathways.
Core Mechanism of Action
This compound, like other sulfonylurea herbicides, functions as a potent, non-competitive or uncompetitive inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1] These amino acids are vital for protein synthesis and overall plant growth and development.
The inhibition of ALS by this compound leads to a rapid cessation of cell division and growth in susceptible plants, as the depletion of BCAAs halts protein synthesis.[3] This ultimately results in plant death. The selectivity of this compound between crops and weeds is often due to the crop's ability to rapidly metabolize the herbicide into inactive forms.
Signaling Pathway: Branched-Chain Amino Acid Biosynthesis
The biosynthesis of valine, leucine, and isoleucine originates from pyruvate (B1213749) and threonine. ALS catalyzes the initial committed step for all three pathways. The following diagram illustrates the biochemical pathway and the point of inhibition by this compound.
Quantitative Data: Inhibition of Acetolactate Synthase
| Herbicide | Enzyme Source | Parameter | Value | Reference |
| This compound | ALS from sulfonylurea-susceptible (SUS) Scirpus juncoides | I50 | Value not explicitly stated, but significantly lower than for SUR biotype | [4] |
| This compound | ALS from sulfonylurea-resistant (SUR) Scirpus juncoides | I50 | 271-fold higher than for SUS biotype | [4] |
| Chlorsulfuron | Barley ALS | Ki (initial apparent) | 68 nM | [5] |
| Chlorsulfuron | Barley ALS | Ki (steady-state) | 3 nM | [5] |
| Metsulfuron-methyl | Canola ALS | I50 | ~10 µM (for resistant hybrid) | [6] |
| Nicosulfuron | Echinochloa crus-galli ALS (Susceptible) | I50 | Value can be inferred from inhibition curves | [7] |
| Nicosulfuron | Echinochloa crus-galli ALS (Resistant) | I50 | Significantly higher than for susceptible biotype | [7] |
Experimental Protocols
Extraction of Acetolactate Synthase (ALS)
This protocol is a composite of methodologies described in the literature for the extraction of ALS from plant tissues for in vitro assays.[6][8]
Materials:
-
Fresh or frozen young leaf tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM dithiothreitol (B142953) (DTT), 10 µM FAD, and 10% (v/v) glycerol.
-
Polyvinylpolypyrrolidone (PVPP)
-
Refrigerated centrifuge
Procedure:
-
Harvest young, actively growing leaf tissue from the plant of interest.
-
Freeze the tissue immediately in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add the powdered tissue to ice-cold extraction buffer (e.g., 1:5 w/v ratio).
-
Add PVPP (e.g., 10% w/v) to the mixture to bind phenolic compounds.
-
Homogenize the mixture thoroughly.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice at all times.
-
Determine the protein concentration of the extract using a standard method such as the Bradford assay.
In Vitro ALS Activity and Inhibition Assay
This protocol outlines a common method for measuring ALS activity and its inhibition by herbicides like this compound. The assay is based on the colorimetric detection of acetoin, which is formed by the acid-catalyzed decarboxylation of acetolactate, the product of the ALS reaction.[6][8][9]
Materials:
-
ALS enzyme extract
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), and 10 µM FAD.
-
This compound stock solution (in a suitable solvent like DMSO, with final solvent concentration in the assay kept low, e.g., <1%).
-
3 M H2SO4
-
Creatine (B1669601) solution (0.5% w/v)
-
α-naphthol solution (5% w/v in 2.5 M NaOH)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm.
Procedure:
-
Prepare a reaction mixture containing the assay buffer components.
-
For inhibition assays, add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the reaction mixture at a suitable temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the ALS enzyme extract.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding 3 M H2SO4. This also initiates the decarboxylation of acetolactate to acetoin.
-
Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
-
Add the creatine and α-naphthol solutions to develop a colored complex with acetoin.
-
Incubate at room temperature for 15-30 minutes for color development.
-
Measure the absorbance at 525 nm.
-
Calculate the enzyme activity and the percentage of inhibition for each this compound concentration. Plot the data to determine the IC50 value.
Molecular Interactions at the Binding Site
While a crystal structure of this compound in complex with ALS is not publicly available, extensive research on other sulfonylurea herbicides has elucidated the key amino acid residues within the ALS active site that are crucial for binding.[3][4] These herbicides do not bind to the catalytic site itself but rather to a channel leading to it, effectively blocking substrate access.[4]
Molecular docking and site-directed mutagenesis studies have identified several conserved residues that play a critical role in the binding of sulfonylureas. Mutations in the genes encoding these residues are a common mechanism of herbicide resistance in weeds.
Key amino acid residues in the sulfonylurea binding pocket of ALS include:
-
Proline at position 197 (Pro197) (numbering based on Arabidopsis thaliana ALS): This residue is frequently implicated in resistance. Mutations at this site can significantly reduce the binding affinity of sulfonylurea herbicides.[3]
-
Tryptophan at position 574 (Trp574) : This residue is also a hotspot for resistance-conferring mutations.[3]
-
Alanine at position 121 (Ala121) [7]
-
Serine at position 652 (Ser652) [7]
The following diagram provides a representative model of the sulfonylurea binding site in ALS, highlighting the key interacting residues.
Conclusion
This compound exerts its potent herbicidal activity through the highly specific inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants. This inhibition leads to the cessation of growth and eventual death of susceptible weeds. The molecular basis of this interaction involves the binding of this compound to a specific pocket within the ALS enzyme, obstructing the substrate channel. Understanding the intricacies of this mechanism, including the key amino acid residues involved in binding, is crucial for the development of new herbicides and for managing the evolution of herbicide resistance in weed populations. Further research, particularly the acquisition of a crystal structure of this compound in complex with ALS, would provide even greater insights into the precise molecular interactions and facilitate the structure-based design of next-generation herbicides.
References
- 1. Binding of sulphonylureas to plasma proteins – A KATP channel perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity and Spread of Acetolactate Synthase Allelic Variants at Position 574 Endowing Resistance in Amaranthus hybridus in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular basis of sulfonylurea herbicide resistance in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the structural basis of ALS mutations associated with resistance to sulfonylurea in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular basis of sulfonylurea herbicide resistance in tobacco | The EMBO Journal [link.springer.com]
- 7. Amino acid residues conferring herbicide tolerance in tobacco acetolactate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Imazosulfuron for Researchers
This technical guide provides a comprehensive overview of the core physicochemical properties of Imazosulfuron, a sulfonylurea herbicide. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a visualization of its mechanism of action to support research and development activities.
Core Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological and environmental systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₃ClN₆O₅S | [1] |
| Molecular Weight | 412.81 g/mol | [2] |
| Physical Appearance | White crystalline powder | [3] |
| Melting Point | 178.6-180.7 °C[3], 198 °C[1][4] | [1][3][4] |
| Boiling Point | 198 °C | [5] |
| Water Solubility | 5 mg/L (pH 5.1, 25 °C)[2], 67 mg/L (pH 6.1, 25 °C)[2], 308 mg/L (pH 7, 25 °C)[2][6], 429 mg/L (pH 7, 20-25 °C)[4][5], 3936 mg/L (pH 9, 25 °C)[4] | [2][4][5][6] |
| Vapor Pressure | <3.5 μPa[4], 3.38 x 10⁻¹⁰ mm Hg (25 °C)[3] | [3][4] |
| Octanol-Water Partition Coefficient (log Kow) | 2.43 (pH 4)[3], -0.07 (pH 7)[3], 1.12 (pH 7, 25 °C)[6], -1.56 (pH 9)[3] | [3][6] |
| pKa | 3.94[3], 4.0[2][6] | [2][3][6] |
Experimental Protocols
The determination of the physicochemical properties of a compound like this compound requires standardized and reproducible experimental protocols. The following methodologies are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.
Water Solubility (OECD Guideline 105)
The water solubility of this compound can be determined using the flask method, suitable for substances with solubilities above 10⁻² g/L.
Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound in the aqueous phase is then determined after separation of the undissolved solid.
Apparatus:
-
Constant temperature water bath
-
Shaking device
-
Centrifuge
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a flask containing deionized water of a specific pH.
-
Place the flask in a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (preliminary tests should determine this time).
-
After equilibration, cease agitation and allow the solution to stand for a defined period to allow for phase separation.
-
Centrifuge the samples to separate the undissolved this compound.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Analyze the concentration of this compound in the aliquot using a validated HPLC method.
-
Repeat the determination at different pH values as solubility is pH-dependent.
Melting Point (OECD Guideline 102)
The melting point of this compound can be determined using the capillary method.
Principle: A small, uniform sample of the crystalline substance is heated in a capillary tube at a controlled rate. The temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus with a heating block and a means of observing the sample.
-
Capillary tubes sealed at one end.
-
Thermometer calibrated to a recognized standard.
Procedure:
-
Ensure the this compound sample is a fine, dry powder.
-
Introduce the sample into a capillary tube to a height of about 3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rapid rate until the temperature is about 10 °C below the expected melting point.
-
Then, reduce the heating rate to approximately 1 °C per minute.
-
Record the temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears. This range is the melting point.
Vapor Pressure (OECD Guideline 104)
For a substance with low vapor pressure like this compound, the gas saturation method is appropriate.
Principle: A stream of inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.
Apparatus:
-
Constant temperature bath.
-
Inert gas supply (e.g., nitrogen or argon).
-
Flow meter.
-
Saturation column containing the test substance.
-
Trapping system (e.g., sorbent tubes or cold traps).
-
Analytical instrument for quantification (e.g., Gas Chromatography or HPLC).
Procedure:
-
The test substance is coated onto a solid support or placed in the saturation column.
-
The column is maintained at a constant temperature.
-
A controlled flow of inert gas is passed through the column.
-
The vaporized substance is captured in the trapping system.
-
The amount of trapped substance is quantified using a suitable analytical method.
-
The vapor pressure is calculated using the ideal gas law and the measured mass, flow rate, and temperature.
Octanol-Water Partition Coefficient (Kow) (OECD Guideline 107 - Shake Flask Method)
The Kow is a measure of a substance's lipophilicity and is determined by measuring its distribution between n-octanol and water.
Principle: A solution of this compound in either n-octanol or water is mixed with the other immiscible solvent. After shaking to reach equilibrium, the phases are separated, and the concentration of the substance in each phase is determined.
Apparatus:
-
Centrifuge tubes with stoppers.
-
Mechanical shaker.
-
Centrifuge.
-
Analytical instrument for quantification (e.g., HPLC).
Procedure:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a solution of this compound in the pre-saturated n-octanol (or water).
-
Add a known volume of this solution and a known volume of the other pre-saturated solvent to a centrifuge tube.
-
Shake the tube for a sufficient time to allow equilibrium to be reached.
-
Centrifuge the tube to ensure complete phase separation.
-
Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method.
-
The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Given this compound's ionizable nature, the determination should be performed at different pH values.
pKa Determination (OECD Guideline 112)
The pKa, the acid dissociation constant, is important for understanding the ionization state of this compound at different pH values. The titration method is commonly used.
Principle: The substance is dissolved in water and titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.
Apparatus:
-
pH meter with a suitable electrode.
-
Burette.
-
Magnetic stirrer.
-
Thermostated vessel.
Procedure:
-
Dissolve a known amount of this compound in purified water (or a suitable co-solvent if sparingly soluble).
-
Place the solution in a thermostated vessel and stir.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) if the substance is an acid, or a strong acid (e.g., HCl) if it is a base.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point of the titration.
Mechanism of Action: Inhibition of Acetolactate Synthase
This compound is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][7] This enzyme is critical in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[3][8] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. By inhibiting ALS, this compound effectively halts the production of these vital amino acids, leading to the death of susceptible plants.[9] This mode of action is highly specific to plants and microorganisms, as animals obtain these amino acids through their diet.
Caption: Mechanism of action of this compound via inhibition of Acetolactate Synthase (ALS).
References
- 1. researchgate.net [researchgate.net]
- 2. laboratuar.com [laboratuar.com]
- 3. ijcaes.smartsociety.org [ijcaes.smartsociety.org]
- 4. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic analysis of pathway regulation for enhancing branched-chain amino acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic analysis of pathway regulation for enhancing branched-chain amino acid biosynthesis in plants. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]
An In-depth Technical Guide to Imazosulfuron for Researchers and Scientists
Imazosulfuron (CAS Number: 122548-33-8) is a selective, systemic sulfonylurea herbicide highly effective for the pre- and post-emergence control of a wide range of annual and perennial broadleaf weeds and sedges.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, toxicological profile, environmental fate, and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Structure and Properties
This compound's chemical structure is characterized by a sulfonylurea bridge linking an imidazopyridine and a dimethoxypyrimidine ring.
Chemical Name: 1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea[1]
Molecular Formula: C₁₄H₁₃ClN₆O₅S[1]
Molecular Weight: 412.81 g/mol [1]
The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and environmental modeling.
| Property | Value | Reference |
| CAS Number | 122548-33-8 | [1] |
| Melting Point | 198 °C | [1] |
| Density | 1.652 g/mL | [1] |
| Vapor Pressure | <3.5 µPa | [1] |
| pKa | 3.94 | [2] |
| LogP (octanol/water) | -0.07 (pH 7) | [2] |
| Water Solubility | 429 mg/L (at pH 7, 25 °C) | [1] |
| 3936 mg/L (at pH 9, 25 °C) | [1] |
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
This compound's herbicidal activity stems from its potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[1][3] This inhibition leads to a deficiency in these essential amino acids, which are vital for protein synthesis and cell division, ultimately resulting in the cessation of plant growth and death.[3]
The following diagram illustrates the signaling pathway of this compound's mode of action.
Caption: this compound's mechanism of action via inhibition of Acetolactate Synthase (ALS).
Synthesis of this compound
The industrial synthesis of this compound involves a multi-step process. A general overview of the synthesis is as follows:
-
Preparation of 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide: This key intermediate is synthesized from 2-amino-3-chloropyridine.
-
Preparation of 2-amino-4,6-dimethoxypyrimidine: This is another crucial intermediate.
-
Condensation Reaction: The two intermediates are then reacted to form the final this compound molecule.
A more detailed experimental protocol for the synthesis can be found in the patent literature.
Experimental Protocols
Analysis of this compound in Soil and Water by HPLC
This protocol describes a method for the quantitative analysis of this compound residues in environmental samples using High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]
1. Sample Preparation
-
Water Samples:
-
Acidify the water sample to pH 3 with phosphoric acid.
-
Pass the acidified water sample through a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with deionized water.
-
Elute the this compound from the cartridge with a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.[4]
-
-
Soil Samples:
-
Extract a known weight of the soil sample with a mixture of acetonitrile and water (e.g., 1:1 v/v) using ultrasonication.[5]
-
Centrifuge the extract and collect the supernatant.
-
Repeat the extraction process.
-
Combine the supernatants and evaporate the solvent.
-
Redissolve the residue in a suitable solvent and proceed with a clean-up step using a C18 SPE cartridge as described for water samples.[4][5]
-
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile and water (acidified with phosphoric acid) in an isocratic or gradient elution mode.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 30°C.[6]
-
Detection: UV detector at 238 nm.[4]
3. Quantification
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve.
-
Inject the prepared sample extracts and determine the concentration of this compound by comparing the peak area with the calibration curve.
The following diagram outlines the experimental workflow for the analysis of this compound.
Caption: Experimental workflow for the analysis of this compound in soil and water samples.
Toxicological Profile
This compound exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes.[1] It is not a skin or eye irritant and is not a skin sensitizer.[1]
| Endpoint | Species | Value | Reference |
| Acute Oral LD₅₀ | Rat | >5000 mg/kg | [1] |
| Acute Dermal LD₅₀ | Rat | >2000 mg/kg | [1] |
| Acute Inhalation LC₅₀ | Rat | >2.12 mg/L | [1] |
In chronic exposure studies, the primary target organ is the liver.[1] In high-dose studies in rats, eye effects such as retinal degeneration and cataracts have been observed.[7] Mild to moderate thyroid effects were noted in a chronic toxicity study in dogs.[7]
Environmental Fate and Ecotoxicology
This compound is moderately mobile in soil and has low volatility.[1] Its degradation in the environment occurs primarily through aerobic and anaerobic biodegradation, as well as aqueous photolysis.[1] The half-life of this compound in soil can be several weeks, while in water, it is shorter (around 3.5 days) due to photolysis.[1]
The primary degradation pathway in soil under aerobic conditions is the cleavage of the sulfonylurea bridge.[8]
| Environmental Compartment | Half-life | Reference |
| Soil (Aerobic) | 1-50 days | [5] |
| Water (Photolysis) | 3.5 days | [1] |
This compound is considered practically non-toxic to birds, mammals, and honeybees, with no significant toxicity observed in fish.[1]
The following diagram illustrates the environmental fate and degradation pathways of this compound.
Caption: Environmental fate and degradation pathways of this compound.
This technical guide provides a solid foundation for researchers and scientists working with this compound. For further in-depth information, consulting the cited references is recommended.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H13ClN6O5S | CID 92433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. Liquid chromatographic determination of this compound in drinking water and in soil using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of this compound in different soils-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. josa.ro [josa.ro]
- 7. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 8. Degradation of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of Imazosulfuron in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the sulfonylurea herbicide, Imazosulfuron. Understanding these fundamental physicochemical properties is critical for developing effective formulations, predicting environmental fate, and ensuring analytical accuracy. This document compiles key data from various scientific sources, presents it in a clear and accessible format, and outlines the experimental methodologies used for these determinations.
Core Concepts: Solubility and Stability of this compound
This compound is a selective, post-emergence herbicide used to control a wide range of broadleaf weeds and sedges. Its efficacy and environmental behavior are intrinsically linked to its solubility in various media and its stability under different environmental conditions. As a weak acid with a pKa of 3.94, the solubility of this compound is highly dependent on the pH of the aqueous solution.[1]
Quantitative Data Summary
The following tables summarize the known solubility and stability data for this compound.
Table 1: Solubility of this compound in Aqueous Solutions
| pH | Temperature (°C) | Solubility (mg/L) | Reference |
| 5.0 | 20 | 0.37 | [1] |
| 5.1 | 25 | 5 | [1] |
| 6.1 | 25 | 67 | [1] |
| 6.6 | Not Specified | Stable to hydrolysis | [1] |
| 7.0 | 20 | 160 | [1] |
| 7.0 | 25 | 308 | [1] |
| 7.0 | 20 | 429 | [2] |
| 9.0 | 20 | 2200 | [1] |
| 9.0 | 25 | 3936 | [1][3] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) |
| Acetone | 20 | 4.2 |
| 1,2-Dichloroethane | 20 | 4.3 |
| n-Heptane | 20 | 0.86 |
| Ethyl Acetate | 20 | 2.1 |
| Methanol | 20 | 0.16 |
| p-Xylene | 20 | 0.3 |
Data sourced from MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. This compound (122548-33-8) (2008-2010) as cited in PubChem.[1]
Table 3: Stability of this compound (Hydrolysis and Photolysis)
| Condition | pH | Half-life (t½) | Notes | Reference |
| Hydrolysis | 4 | 7.0 days | [2] | |
| Hydrolysis | <4 | 3.3 to 6.3 days | Accelerated under acidic conditions | [4] |
| Hydrolysis | 4.5 | 36.5 days | [4][5] | |
| Hydrolysis | 5.9 | 578 days | [4][5] | |
| Hydrolysis | 6.6, 7.4, 9.2, 12.3 | Stable (>150 days) | No significant change observed | [4][5] |
| Hydrolysis | 9 | > 1 year | Stable | [2] |
| Aqueous Photolysis | 4 | 8.5 days | [2] | |
| Aqueous Photolysis | 7 | 3.1 days | Moderately fast degradation | [2] |
| Aqueous Photolysis | Not Specified | 3.5 days | [1][3] | |
| Soil (Aerobic) | Not Specified | ~70 days | [5][6] | |
| Soil (Anaerobic) | Not Specified | ~4 days | [5][6] |
Degradation Pathways
The primary degradation pathways for this compound are hydrolysis of the sulfonylurea bridge and photolysis.[7][8]
Hydrolysis
Under acidic conditions, the sulfonylurea bridge of this compound is susceptible to cleavage.[4] This is a critical degradation pathway in acidic soils and water bodies. In neutral to basic conditions, this compound is significantly more stable to hydrolysis.[1][2][4]
Caption: Hydrolytic degradation of this compound under different pH conditions.
Photolysis
This compound is susceptible to photodegradation in aqueous solutions.[9] The process follows pseudo-first-order kinetics and involves the cleavage of the sulfonylurea bridge and desulfonylation.[8] The major photoproducts identified include (4,6-dimethoxypyrimidine-2-yl)aminocarbonylsulfamic acid, 4,6-dimethoxy-2-ureidopyrimidine, and 2,2'-dichloro-[3,3'] bi [imidazo[1,2-a] pyridinyl].[8]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate measurements of solubility and stability. Below are generalized methodologies based on common practices in analytical chemistry.
Solubility Determination (Shake-Flask Method)
This method is widely used to determine the solubility of a compound in a specific solvent.
Caption: Experimental workflow for solubility determination.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., buffered water at a specific pH, or an organic solvent) in a sealed, inert container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A clear aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.45 µm filter) to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the filtered, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][10][11][12] A standard curve prepared with known concentrations of this compound is used for quantification.
Stability Study: Hydrolysis
This protocol outlines the steps to determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Solution Preparation: Prepare sterile aqueous buffer solutions at various pH values (e.g., pH 4, 7, and 9).
-
Fortification: Add a known concentration of this compound to each buffer solution. The initial concentration should be well below the solubility limit to ensure it remains dissolved throughout the experiment.
-
Incubation: Store the solutions in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Analysis: Analyze the concentration of this compound remaining in each sample using HPLC-UV.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The hydrolysis is considered to follow first-order kinetics if the plot is linear.[4] The rate constant (k) is the negative of the slope, and the half-life (t½) is calculated using the equation: t½ = 0.693 / k.
Stability Study: Photolysis
This protocol is designed to assess the degradation of this compound when exposed to light.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in a solvent that is transparent to the light source (e.g., HPLC-grade water).
-
Irradiation: Place the solution in a photochemically transparent container (e.g., quartz) and expose it to a controlled light source that simulates sunlight (e.g., a xenon arc lamp). A dark control sample, wrapped in aluminum foil, should be run in parallel to account for any non-photolytic degradation.
-
Sampling: At specific time points, take samples from both the irradiated and dark control solutions.
-
Analysis: Determine the concentration of this compound in each sample by HPLC-UV.
-
Data Analysis: Calculate the rate of photolysis by subtracting the degradation rate in the dark control from the rate in the irradiated sample. The photodegradation half-life is then calculated assuming first-order kinetics.
Conclusion
The solubility and stability of this compound are well-characterized, with pH being a dominant factor in its aqueous solubility and hydrolytic stability. It exhibits low solubility in acidic and neutral aqueous solutions, which increases significantly under basic conditions. While stable to hydrolysis at neutral to high pH, it degrades more rapidly in acidic environments. Photolysis is also a significant degradation pathway in aqueous systems. The provided data and experimental outlines serve as a valuable resource for professionals in the fields of agricultural science, environmental chemistry, and drug development.
References
- 1. This compound | C14H13ClN6O5S | CID 92433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: TH 913) [sitem.herts.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Kinetics and mechanism of this compound hydrolysis [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation and Leaching of Herbicide this compound in Upland Soils [jstage.jst.go.jp]
- 8. Identification of photoproducts from this compound by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemical degradation of this compound under simulated California rice field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Liquid chromatographic determination of this compound in drinking water and in soil using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of this compound in different soils-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mode of Action and Uptake of Imazosulfuron in Target Weeds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imazosulfuron is a potent sulfonylurea herbicide widely utilized for the selective control of broadleaf weeds and sedges in various agricultural settings.[1] Its efficacy stems from its specific mode of action, which involves the inhibition of a key enzyme in the biosynthesis of essential amino acids. This guide provides a comprehensive technical overview of the biochemical and physiological processes governing the herbicidal activity of this compound, from its uptake by target weeds to its molecular interaction with the target enzyme. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and further research in this area.
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
The primary mode of action of this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs), specifically valine, leucine, and isoleucine.[3][4] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.[3]
The inhibition of ALS by this compound leads to a rapid depletion of these vital amino acids, which in turn arrests cell division in the meristematic regions of the plant.[2] This cessation of growth is the ultimate cause of weed death. The symptoms of this compound injury, such as chlorosis and necrosis, typically appear several days after application, consistent with a mode of action that disrupts amino acid synthesis.[2]
Biochemical Pathway of ALS Inhibition
The inhibition of ALS disrupts a fundamental metabolic pathway in susceptible plants. The following diagram illustrates the point of intervention by this compound.
Caption: Biochemical pathway of branched-chain amino acid synthesis and the inhibitory action of this compound on Acetolactate Synthase (ALS).
Quantitative Data: ALS Inhibition
| Herbicide Class | Herbicide | Plant Species | IC50 / Kiapp | Reference |
| Sulfonylurea | Chlorimuron ethyl | Arabidopsis thaliana | 10.8 nM (Kiapp) | [6] |
| Imidazolinone | Imazaquin | Arabidopsis thaliana | 3.0 µM (Kiapp) | [6] |
| Pyrimidinyl-benzoate | Various | Rice, Barley | 0.7 nM to 11.0 nM | [6] |
| Sulfonylamino-carbonyl-triazolinone | Various | Barley | 9.3 nM to 24.8 nM | [6] |
Table 1: Comparative Inhibition Constants for Various ALS-Inhibiting Herbicides.
Uptake and Translocation in Target Weeds
The effectiveness of this compound is also dependent on its efficient uptake by the target weed and subsequent translocation to the meristematic tissues where ALS is most active.[1][2] this compound can be absorbed through both the foliage and the roots of the plant.[1]
Foliar Uptake
Following a post-emergence application, this compound penetrates the leaf cuticle. The process of foliar absorption is complex and influenced by factors such as the leaf's surface characteristics and environmental conditions. Once inside the leaf tissue, this compound can enter the plant's vascular system for translocation.
Root Uptake
When applied to the soil, this compound is absorbed by the roots. Root absorption is generally a less complex process than foliar uptake as roots lack a thick cuticle.[7] The herbicide moves into the root cells and can then be transported upwards to the shoots via the xylem.[8]
Translocation
This compound is a systemic herbicide, meaning it can move throughout the plant. It is translocated through both the xylem and the phloem.[2][9]
-
Xylem Transport: Following root uptake, this compound is transported from the roots to the shoots in the transpiration stream of the xylem.[8]
-
Phloem Transport: After foliar absorption, this compound can be loaded into the phloem and transported along with sugars to areas of active growth, such as the shoot and root meristems.[9]
This dual translocation pathway ensures that the herbicide reaches the sites of active cell division, maximizing its efficacy.
Caption: Diagram illustrating the uptake and translocation pathways of this compound in a target weed.
Quantitative Data: Uptake and Translocation
Radiolabeled studies, typically using 14C-imazosulfuron, are employed to quantify the uptake and translocation of the herbicide. While specific data for this compound is dispersed across various studies, the general principles can be illustrated with data from other systemic herbicides. For example, in a study with 14C-glyphosate, another systemic herbicide, translocation to shoots and roots was approximately 30% and 16%, respectively.[10]
| Plant Part | 14C-Glyphosate Translocation (%) |
| Shoots | ~30 |
| Roots | ~16 |
Table 2: Example of Herbicide Translocation Data (14C-Glyphosate). [10]
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol is adapted from methodologies used for other ALS-inhibiting herbicides.[3][11]
Objective: To determine the in vitro inhibitory effect of this compound on ALS activity.
Materials:
-
Young leaf tissue from the target weed species
-
Extraction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5, containing pyruvate, MgCl2, thiamine (B1217682) pyrophosphate, FAD, and dithiothreitol)
-
This compound solutions of varying concentrations
-
Creatine (B1669601) and α-naphthol solution
-
NaOH solution
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize fresh leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C. The supernatant contains the crude ALS enzyme extract.
-
Enzyme Assay:
-
Initiate the reaction by adding the enzyme extract to a reaction mixture containing buffer, pyruvate, MgCl2, and thiamine pyrophosphate.
-
Add different concentrations of this compound to the reaction mixtures.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
-
Product Detection:
-
Stop the reaction by adding H2SO4. This also decarboxylates the product, acetolactate, to acetoin.
-
Add creatine and α-naphthol solution and incubate to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 530 nm) using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of ALS inhibition for each this compound concentration relative to a control without the herbicide. Determine the IC50 value by plotting the inhibition percentage against the log of the this compound concentration.
Caption: Experimental workflow for the in vitro ALS inhibition assay.
Radiolabeled (14C-Imazosulfuron) Uptake and Translocation Study
This protocol is a generalized procedure based on standard methods for studying herbicide uptake and translocation using radiolabeled compounds.[10]
Objective: To quantify the absorption and movement of this compound in target weeds.
Materials:
-
14C-labeled this compound of known specific activity
-
Target weed plants grown under controlled conditions
-
Microsyringe
-
Leaf washing solution (e.g., ethanol:water mixture)
-
Biological oxidizer
-
Liquid scintillation counter (LSC)
-
Phosphor imager (optional, for visualization)
Procedure:
-
Plant Treatment:
-
Apply a precise amount of 14C-imazosulfuron solution to a specific leaf of the target weed using a microsyringe.
-
For root uptake studies, add the radiolabeled herbicide to the hydroponic solution or soil.
-
-
Harvesting: Harvest the plants at different time points after treatment (e.g., 6, 24, 48, 72 hours).
-
Sample Processing:
-
Foliar Uptake: Carefully wash the treated leaf with the washing solution to remove any unabsorbed herbicide. Quantify the radioactivity in the wash solution using LSC.
-
Plant Sectioning: Divide the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
-
Quantification of Radioactivity:
-
Dry and weigh each plant section.
-
Combust each plant section in a biological oxidizer to convert 14C to 14CO2, which is then trapped in a scintillation cocktail.
-
Quantify the radioactivity in each sample using an LSC.
-
-
Data Analysis:
-
Calculate the percentage of applied 14C-imazosulfuron absorbed by the plant.
-
Determine the percentage of the absorbed radioactivity that was translocated to different plant parts.
-
-
Visualization (Optional):
Caption: Experimental workflow for a radiolabeled this compound uptake and translocation study.
Conclusion
This compound is an effective herbicide due to its specific inhibition of acetolactate synthase and its systemic properties that allow for uptake through both foliage and roots, followed by translocation to the sites of action. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, is crucial for optimizing its use, managing resistance, and developing new herbicidal compounds. The information presented in this guide serves as a foundational resource for researchers and professionals in the field of weed science and herbicide development.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. "Addition of branched-chain amino acids can reverse propyrisulfuron-ind" by Kevin C. Salamanez, Aurora M. Baltazar et al. [ukdr.uplb.edu.ph]
- 3. The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological performance of glyphosate and imazamox mixtures on Amaranthus palmeri sensitive and resistant to glyphosate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Herbicide Translocation to the Shoot | Root Absorption and Xylem Translocation - passel [passel2.unl.edu]
- 9. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A high-throughput, modified ALS activity assay for Cyperus difformis and Schoenoplectus mucronatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Imazosulfuron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imazosulfuron is a sulfonylurea herbicide widely used for the control of broadleaf weeds and sedges in various agricultural settings.[1] Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the degradation pathways of this compound in soil and water through biotic and abiotic processes, including hydrolysis and photolysis. Detailed experimental methodologies and quantitative data are presented to support further research and risk assessment.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea |
| Chemical Formula | C₁₄H₁₃ClN₆O₅S |
| Molecular Weight | 412.8 g/mol |
| Appearance | White crystalline solid |
| Water Solubility | pH dependent |
| Vapor Pressure | Low |
| Koc | 150-500 mL/g |
Degradation in Soil
The degradation of this compound in soil is a complex process influenced by both microbial activity and soil physicochemical properties. The primary degradation pathways involve the cleavage of the sulfonylurea bridge, leading to the formation of key metabolites.
Aerobic Degradation
Under aerobic conditions, the primary degradation pathway of this compound is the chemical cleavage of the sulfonylurea bridge.[2] This process results in the formation of two main metabolites: 2-amino-4,6-dimethoxypyrimidine (B117758) (ADPM) and 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (B46051) (IPSN).[2] The half-life of this compound in soil under aerobic conditions can vary significantly depending on the soil type, with reported values ranging from 1 to 70 days.[1]
Anaerobic Degradation
In anaerobic environments, the degradation of this compound is primarily driven by microbial activity.[2] A notable degradation product under these conditions is 1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4-hydroxy-6-methoxypyrimidin-2-yl)urea (HMS), suggesting that demethylation is a key microbial degradation step.[2] The degradation of this compound is significantly faster under anaerobic conditions, with a reported half-life of approximately 4 days.[2]
Quantitative Data on Soil Degradation
| Condition | Half-life (t½) | Major Metabolites | Reference |
| Aerobic | 1 - 70 days | ADPM, IPSN | [1] |
| Anaerobic | ~4 days | HMS, ADPM, IPSN | [2] |
Experimental Protocol for Soil Metabolism Study
A typical laboratory soil metabolism study for this compound follows the principles outlined in OECD Guideline 307.
1. Soil Selection and Preparation:
-
Select a representative soil type (e.g., sandy loam).
-
Air-dry the soil and sieve it to a uniform particle size.
-
Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).
-
For anaerobic studies, the soil is flooded with water.
-
Sterilized soil controls can be prepared by autoclaving or gamma irradiation to distinguish between biotic and abiotic degradation.
2. Application of this compound:
-
Prepare a stock solution of this compound (often ¹⁴C-labeled for metabolite tracking) in a suitable solvent like acetonitrile (B52724).
-
Apply the solution to the soil samples to achieve a final concentration relevant to field application rates (e.g., 0.2 mg/kg).[1]
3. Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).
-
For aerobic studies, ensure continuous aeration.
-
For anaerobic studies, maintain flooded conditions and an oxygen-free atmosphere (e.g., by purging with nitrogen).
4. Sampling and Extraction:
-
Collect soil samples at various time intervals.
-
Extract this compound and its metabolites using an appropriate solvent mixture. A common extraction solvent is a mixture of methylene (B1212753) chloride, acetonitrile, and 1 M ammonium (B1175870) hydroxide.[2]
5. Analysis:
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection to quantify the parent compound and its degradation products.[1]
-
A reversed-phase C18 column is commonly used for separation.[1]
-
The mobile phase is typically a mixture of acetonitrile and an aqueous buffer.
Hydrolysis
Hydrolysis is a key abiotic degradation pathway for this compound, particularly in acidic aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature.
The primary hydrolytic degradation pathway involves the cleavage of the sulfonylurea bridge, yielding ADPM and IPSN. This reaction is significantly accelerated under acidic conditions.
Quantitative Data on Hydrolysis
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 3.0 | 25 | 3.3 - 6.3 days | [3] |
| 4.5 | 25 | 36.5 days | [3] |
| 7.0 | 25 | Stable | [3] |
| 9.0 | 25 | Stable | [3] |
| 3.6 | 15 | ~25 days | [3] |
| 3.6 | 55 | Significantly shorter | [3] |
Experimental Protocol for Hydrolysis Study
Hydrolysis studies for pesticides like this compound are typically conducted following guidelines such as EPA OPPTS 835.2120 or OECD Guideline 111.
1. Preparation of Buffer Solutions:
-
Prepare sterile aqueous buffer solutions at various pH values (e.g., 4, 7, and 9) to represent different environmental conditions.
2. Application of this compound:
-
Add a known concentration of this compound (radiolabeled or non-labeled) to the buffer solutions. The concentration should not exceed its water solubility.
3. Incubation:
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.
-
To study the effect of temperature, parallel experiments can be conducted at different temperatures.
4. Sampling and Analysis:
-
Collect aliquots from each solution at predetermined time intervals.
-
Directly analyze the samples using HPLC with UV or MS detection to determine the concentration of this compound and its hydrolysis products.
Photolysis in Water
Photolysis, or degradation by light, is another important abiotic pathway for the dissipation of this compound in the aquatic environment.
The photodegradation of this compound in water can proceed through several pathways, including the cleavage of the sulfonylurea bridge and desulfonylation.[4] This leads to the formation of various photoproducts, such as (4,6-dimethoxypyrimidine-2-yl)aminocarbonylsulfamic acid and 4,6-dimethoxy-2-ureidopyrimidine.[4]
Quantitative Data on Photolysis
| Condition | Half-life (t½) | Major Photoproducts | Reference |
| Aqueous solution (UV light) | Varies with light intensity | (4,6-dimethoxypyrimidine-2-yl)aminocarbonylsulfamic acid, 4,6-dimethoxy-2-ureidopyrimidine | [4] |
Experimental Protocol for Aqueous Photolysis Study
Aqueous photolysis studies are generally performed according to guidelines like OECD 316.
1. Sample Preparation:
-
Prepare a solution of this compound in sterile, purified water or a buffer solution.
2. Irradiation:
-
Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
-
Maintain a constant temperature during the experiment.
-
Run a parallel experiment in the dark to serve as a control for hydrolysis and other non-photolytic degradation.
3. Sampling and Analysis:
-
Collect samples at regular intervals during the irradiation period.
-
Analyze the samples by HPLC-UV or HPLC-MS to identify and quantify this compound and its photoproducts.[4]
Conclusion
The environmental fate of this compound is dictated by a combination of biotic and abiotic degradation processes. In soil, microbial degradation is significant, particularly under anaerobic conditions, leading to a shorter half-life compared to aerobic environments. Hydrolysis is a major degradation route in acidic waters, while photolysis contributes to its dissipation in sunlit aquatic systems. The primary degradation mechanism across these pathways is the cleavage of the sulfonylurea bridge, resulting in the formation of more polar and generally less herbicidally active metabolites. A thorough understanding of these degradation pathways and the factors influencing them is essential for the environmental risk assessment and responsible management of this compound.
References
- 1. Degradation of this compound in different soils-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic determination of this compound in drinking water and in soil using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 4. Identification of photoproducts from this compound by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Imazosulfuron on Non-Target Organisms: An In-depth Technical Guide
Executive Summary
Imazosulfuron, a sulfonylurea herbicide, is widely utilized for the control of sedges and broadleaf weeds in various agricultural settings. Its mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. While effective in its intended purpose, the potential for off-target effects on a diverse range of non-target organisms necessitates a thorough toxicological evaluation. This technical guide provides a comprehensive overview of the toxicological profile of this compound on non-target organisms, including mammals, birds, aquatic life, and terrestrial invertebrates. Quantitative toxicity data is presented in structured tables for comparative analysis, and detailed experimental protocols for key studies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the herbicide's biological interactions and the methodologies used for its assessment.
Mammalian Toxicology
This compound generally exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes of exposure. Chronic exposure studies have identified the liver as a primary target organ.
Acute Toxicity
Table 1: Acute Toxicity of this compound in Mammals
| Species | Endpoint | Value (mg/kg bw) | Reference |
| Rat | Oral LD50 | > 5000 | [1] |
| Rat | Dermal LD50 | > 2000 | [1] |
| Rat | Inhalation LC50 (4h) | > 2.12 mg/L | [1] |
Chronic Toxicity and Carcinogenicity
Repeated dose studies in rats and dogs have shown effects on the liver. There is no evidence of carcinogenicity in long-term studies with rats and mice.
Table 2: Chronic Toxicity of this compound in Mammals
| Species | Study Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Target Organs | Reference |
| Rat | 90-day | - | - | Liver | [2] |
| Dog | 1-year | - | - | Liver, Thyroid | [2] |
| Rat | 2-year | 55 | 276 | Body weight | [3] |
| Mouse | 18-month | - | - | No evidence of carcinogenicity | [2] |
Reproductive and Developmental Toxicity
This compound is not considered a reproductive or developmental toxicant in rats and rabbits at doses that are not maternally toxic.
Table 3: Reproductive and Developmental Toxicity of this compound
| Species | Study Type | NOAEL (mg/kg bw/day) | Maternal Toxicity NOAEL (mg/kg bw/day) | Reference |
| Rat | Two-generation reproduction | 667 (highest dose tested) | - | [3] |
| Rat | Developmental | 333 | - | [3] |
| Rabbit | Developmental | - | - | [4] |
Avian Toxicology
This compound is considered practically non-toxic to birds on both an acute and sub-acute basis.
Acute and Sub-acute Toxicity
Table 4: Acute and Sub-acute Avian Toxicity of this compound
| Species | Endpoint | Value | Reference |
| Bobwhite Quail | Acute Oral LD50 | > 2000 mg/kg bw | [5] |
| Mallard Duck | Acute Oral LD50 | > 2000 mg/kg bw | [6] |
| Bobwhite Quail | Sub-acute Dietary LC50 (5-day) | > 5000 mg/kg diet | [5] |
| Mallard Duck | Sub-acute Dietary LC50 (5-day) | > 5000 mg/kg diet | [6] |
Chronic Reproductive Toxicity
Chronic reproductive studies with birds have been conducted to assess long-term effects.
Table 5: Chronic Avian Reproductive Toxicity of this compound
| Species | Endpoint | Value | Reference |
| Mallard Duck | NOAEC | - | [6] |
| Bobwhite Quail | NOAEC | - | [6] |
Aquatic Toxicology
This compound is classified as very toxic to aquatic life, with long-lasting effects. The toxicity varies significantly among different aquatic organisms.
Fish
Table 6: Toxicity of this compound to Fish
| Species | Endpoint | Value (mg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | > 100 | [7] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | > 100 | |
| Temperate Freshwater Fish | Chronic 21-day NOEC | 2.9 | [7] |
Aquatic Invertebrates
Table 7: Toxicity of this compound to Aquatic Invertebrates
| Species | Endpoint | Value (mg/L) | Reference |
| Daphnia magna | 48-hour EC50 | - | [7] |
| Daphnia magna | 21-day NOEC | - | [7] |
Aquatic Plants
This compound is highly toxic to aquatic plants, which is consistent with its herbicidal mode of action.
Table 8: Toxicity of this compound to Aquatic Plants
| Species | Endpoint | Value (mg/L) | Reference |
| Green Algae (Selenastrum capricornutum) | 72-hour EC50 | - | [8] |
| Duckweed (Lemna gibba) | 7-day EC50 | - | [6] |
Terrestrial Invertebrate Toxicology
Honeybees
This compound is considered to have low toxicity to honeybees.
Table 9: Toxicity of this compound to Honeybees
| Exposure Route | Endpoint | Value (µ g/bee ) | Reference |
| Acute Contact | LD50 (48-hour) | > 100 | |
| Acute Oral | LD50 (48-hour) | > 100 |
Earthworms
Table 10: Toxicity of this compound to Earthworms
| Species | Endpoint | Value (mg/kg soil) | Reference |
| Eisenia fetida | 14-day LC50 | > 1000 | [6] |
| Eisenia fetida | 56-day NOEC (Reproduction) | - | [6] |
Experimental Protocols
The toxicological studies cited in this guide were predominantly conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Mammalian Toxicity Test Protocols
-
Acute Oral Toxicity (OECD 401/420/423): The test substance is administered in a single dose to fasted rodents. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 is calculated.
-
Acute Dermal Toxicity (OECD 402): A single dose of the test substance is applied to the shaved skin of rodents. The application site is covered with a porous gauze dressing for 24 hours. Observations for mortality and skin reactions are made for 14 days.
-
Acute Inhalation Toxicity (OECD 403): Rodents are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours). Animals are observed for 14 days.
-
Repeated Dose 90-Day Oral Toxicity (OECD 408): The test substance is administered daily to rodents in graduated doses for 90 days. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored. At the end of the study, a full necropsy and histopathological examination are performed.
-
Chronic Toxicity/Carcinogenicity (OECD 452/453): Similar to the 90-day study but extended for a longer duration (18-24 months for mice, 2 years for rats) to assess both chronic toxicity and carcinogenic potential.
-
Prenatal Developmental Toxicity (OECD 414): Pregnant female rodents or rabbits are administered the test substance during the period of organogenesis. Dams are observed for clinical signs of toxicity, and fetuses are examined for external, visceral, and skeletal abnormalities.
-
Two-Generation Reproduction Toxicity (OECD 416): The test substance is administered to male and female rodents for two generations to assess its effects on all phases of the reproductive cycle.
Avian Toxicity Test Protocols
-
Acute Oral Toxicity (OECD 223): A single oral dose of the test substance is administered to birds (e.g., bobwhite quail, mallard duck). Mortality and signs of toxicity are observed for at least 14 days.
-
Dietary Toxicity (OECD 205): Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet. The LC50 is determined.
Aquatic Toxicity Test Protocols
-
Fish Acute Toxicity (OECD 203): Fish (e.g., rainbow trout, bluegill sunfish) are exposed to a range of concentrations of the test substance for 96 hours. Mortality is the primary endpoint.
-
Fish Early-life Stage Toxicity (OECD 210): Fish embryos and larvae are exposed to the test substance from fertilization through to a specific developmental stage. Endpoints include hatching success, survival, and growth.
-
Daphnia sp. Acute Immobilisation (OECD 202): Daphnia magna are exposed to the test substance for 48 hours. The endpoint is immobilization.
-
Daphnia magna Reproduction (OECD 211): Daphnia magna are exposed to the test substance over a 21-day period to assess effects on reproduction.
-
Alga Growth Inhibition (OECD 201): The growth of a freshwater green alga is measured over 72 hours of exposure to the test substance.
-
Lemna sp. Growth Inhibition (OECD 221): The growth of the aquatic plant Lemna is assessed over a 7-day exposure period.
Terrestrial Invertebrate Toxicity Test Protocols
-
Honeybee Acute Contact and Oral Toxicity (OECD 214 & 213): For contact toxicity, the test substance is applied directly to the thorax of honeybees. For oral toxicity, bees are fed a sucrose (B13894) solution containing the test substance. Mortality is recorded over 48-96 hours.
-
Earthworm Acute Toxicity (OECD 207): Earthworms are exposed to the test substance mixed into artificial soil for 14 days. Mortality is the primary endpoint.
Signaling Pathways and Experimental Workflows
Mode of Action of this compound
This compound's herbicidal activity stems from its inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.
Caption: Mode of action of this compound via inhibition of Acetolactate Synthase (ALS).
Experimental Workflow for Aquatic Ecotoxicity Testing
The assessment of the aquatic toxicity of a chemical like this compound typically follows a tiered approach, starting with acute tests on a range of organisms representing different trophic levels.
Caption: Tiered experimental workflow for aquatic ecotoxicity assessment.
Conclusion
This technical guide consolidates the available toxicological data for this compound on a variety of non-target organisms. The data indicates a low acute toxicity profile for mammals and birds. However, this compound is very toxic to aquatic organisms, particularly aquatic plants, which is a direct consequence of its herbicidal mode of action. The provided experimental protocols, based on international guidelines, offer a framework for the standardized assessment of pesticide toxicity. The visualization of the mode of action and experimental workflows aims to enhance the understanding of the toxicological evaluation process. A comprehensive understanding of the toxicological profile of this compound is essential for conducting robust environmental risk assessments and implementing appropriate risk mitigation measures to protect non-target organisms.
References
- 1. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 2. content.fera.co.uk [content.fera.co.uk]
- 3. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 4. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]
- 5. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. ask-force.org [ask-force.org]
- 8. oecd.org [oecd.org]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Imazosulfuron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Imazosulfuron, a prominent sulfonylurea herbicide. The document outlines the synthetic pathway, details experimental protocols for its laboratory-scale preparation, and describes methods for its purification and analysis. All quantitative data is presented in structured tables for clarity and comparative purposes.
Overview of this compound
This compound, with the chemical name 1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea, is a selective pre- and post-emergence herbicide.[1] It functions by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthetic pathway of branched-chain amino acids in plants, leading to the cessation of cell division and plant growth.[2] The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates followed by a final condensation reaction to form the sulfonylurea bridge.
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃ClN₆O₅S | [3] |
| Molecular Weight | 412.81 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 178.6-180.7 °C | [4] |
| Minimum Purity (Industrial) | >93% | [2] |
| Purity (Analytical Standard) | ≥95% | [3] |
Synthesis of this compound
The synthesis of this compound can be logically divided into three main stages:
-
Synthesis of Intermediate 1: 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride.
-
Synthesis of Intermediate 2: 2-amino-4,6-dimethoxypyrimidine (B117758).
-
Final condensation of the two intermediates to yield this compound.
The overall synthetic workflow is depicted in the diagram below.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Experimental Protocols
Synthesis of 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride (Intermediate 1)
This protocol is based on the general principle of chlorination followed by sulfonation of the imidazo[1,2-a]pyridine core.[2]
Materials:
-
Imidazo[1,2-a]pyridine
-
N-Chlorosuccinimide (NCS)
-
Chlorosulfonic acid
-
Acetonitrile (B52724) (anhydrous)
-
Ice bath
Procedure:
-
Chlorination: Dissolve Imidazo[1,2-a]pyridine (1 equivalent) in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloroimidazo[1,2-a]pyridine.
-
Sulfonation: In a flask equipped with a dropping funnel and a gas trap, add chlorosulfonic acid (5 equivalents) and cool to 0 °C. Slowly add the 2-chloroimidazo[1,2-a]pyridine (1 equivalent) obtained from the previous step, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 3-4 hours. Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride.
Synthesis of 2-amino-4,6-dimethoxypyrimidine (Intermediate 2)
This protocol follows a common route starting from guanidine nitrate and diethyl malonate.
Materials:
-
Guanidine nitrate
-
Diethyl malonate
-
Sodium methoxide (B1231860) solution (25% in methanol)
-
Phosphorus oxychloride (POCl₃)
-
Methanol (B129727) (anhydrous)
-
Toluene
Procedure:
-
Cyclization: To a solution of sodium methoxide (2.2 equivalents) in methanol, add guanidine nitrate (1 equivalent) and diethyl malonate (1.1 equivalents). Heat the mixture to reflux for 6-8 hours. Cool the reaction mixture and neutralize with concentrated hydrochloric acid to precipitate 2-amino-4,6-dihydroxypyrimidine. Filter the solid, wash with water, and dry.
-
Chlorination: In a flask, add 2-amino-4,6-dihydroxypyrimidine (1 equivalent) and phosphorus oxychloride (4-5 equivalents). Heat the mixture at reflux for 4-5 hours. After cooling, carefully pour the mixture onto ice and neutralize with a sodium hydroxide (B78521) solution. The resulting precipitate, 2-amino-4,6-dichloropyrimidine, is filtered, washed with water, and dried.
-
Methoxylation: Suspend 2-amino-4,6-dichloropyrimidine (1 equivalent) in anhydrous methanol. Add a solution of sodium methoxide (2.5 equivalents) in methanol. Heat the mixture at reflux for 5-7 hours. Monitor the reaction by TLC. After completion, cool the mixture and remove the methanol under reduced pressure. Add water to the residue and extract the product with toluene. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-amino-4,6-dimethoxypyrimidine, which can be further purified by recrystallization from ethyl acetate (B1210297).
Final Condensation to this compound
This final step involves the formation of the sulfonylurea bridge. The protocol is adapted from analogous syntheses of sulfonylurea herbicides.[5][6][7]
Materials:
-
2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride (Intermediate 1)
-
2-amino-4,6-dimethoxypyrimidine (Intermediate 2)
-
Anhydrous acetonitrile
-
Triethylamine (B128534) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dilute hydrochloric acid
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine (1.1 equivalents) in anhydrous acetonitrile.
-
Add triethylamine (1.2 equivalents) or a catalytic amount of DBU to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride (1 equivalent) in anhydrous acetonitrile to the mixture.
-
Stir the reaction at a temperature between 30-50 °C for 6-8 hours. Monitor the reaction's completion using TLC.
-
Once the reaction is complete, cool the mixture and filter off any precipitated salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product is then taken up in dichloromethane and washed with dilute hydrochloric acid followed by water to remove any unreacted amine and base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound solid.
Purification Protocols
Purification of the crude this compound is essential to remove unreacted starting materials and by-products. Recrystallization is the most common method for this purpose.
Recrystallization
Solvent Selection: The ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures.[8] Based on protocols for similar compounds, a mixed solvent system is often effective.[9] A mixture of ethanol (B145695) and water, or acetonitrile, is a good starting point for optimization.
General Protocol:
-
Dissolve the crude this compound in a minimum amount of hot acetonitrile or ethanol (near boiling).
-
If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[10]
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
Column Chromatography
If recrystallization fails to achieve the desired purity, column chromatography can be employed.
General Protocol:
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of hexane (B92381) and ethyl acetate is typically effective for compounds of moderate polarity. Start with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 50:50). The optimal solvent system should be determined by preliminary TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, starting with the low-polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
-
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound.
HPLC Analysis Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex C-18 (ODS) (250 x 4.6 mm) | Lichrosphere RP-8 | Scherzo SM-C18 (150 x 4.6 mm, 3-µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | Acetonitrile:Water:Orthophosphoric acid (80:20:0.1 v/v/v) | A: 50 mM HCOOH in waterB: 50 mM HCOOH in acetonitrile |
| Flow Rate | - | 1.0 mL/min | 1.0 mL/min (Gradient) |
| Detection | Diode Array (230 nm) | UV Detection | Diode Array (235, 240, 250, 260 nm) |
| Retention Time (approx.) | 3.72 min | - | - |
| Reference | [8] | [3] | [5] |
Note: The specific retention time will vary depending on the exact HPLC system, column, and precise mobile phase composition. A standard of known purity should be run for comparison. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should also be used to confirm the identity and structure of the synthesized compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Ref: TH 913) [sitem.herts.ac.uk]
- 3. scbt.com [scbt.com]
- 4. This compound | C14H13ClN6O5S | CID 92433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101362755B - Sulfosulfuron preparation method - Google Patents [patents.google.com]
- 6. US20150112063A1 - Process of preparation of azimsulfuron - Google Patents [patents.google.com]
- 7. CN111646976A - Synthetic method of rimsulfuron - Google Patents [patents.google.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-depth Technical Guide to Imazosulfuron Absorption and Translocation in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption, translocation, and mechanism of action of imazosulfuron, a sulfonylurea herbicide. It details the physiological pathways within the plant, summarizes quantitative data on its persistence, outlines key experimental protocols for its study, and visualizes the core processes involved.
Introduction and Mechanism of Action
This compound is a selective, systemic sulfonylurea herbicide used for pre- and post-emergence control of a wide variety of annual and perennial broad-leaved weeds and sedges, particularly in rice paddies and turf.[1][2][3] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division.[2] By inhibiting ALS, this compound halts plant growth, leading to the death of susceptible weeds, typically within two to four weeks of application.[1]
Absorption Pathways in Plants
This compound is effectively absorbed by plants through both foliage (leaves) and roots from the soil.[1][2] The efficiency of these absorption routes is influenced by numerous environmental and plant-specific factors.
2.1 Foliar Absorption For post-emergence applications, this compound enters the plant through the leaves. This process is driven by diffusion, where the herbicide moves from a high concentration on the leaf surface to a low concentration inside the leaf.[4] The primary barrier is the plant's waxy outer layer, the cuticle.[5] Most post-emergence herbicides, like this compound, are weak acids, which allows them to change their polarity based on pH, facilitating movement through both the fatty (lipophilic) wax and the watery (hydrophilic) portions of the plant cell.[4]
Several factors influence the rate of foliar absorption:
-
Humidity: High humidity keeps the herbicide in a soluble state on the leaf surface for longer and hydrates the cuticle, enhancing absorption.
-
Plant Moisture Status: Healthy, non-stressed plants with high turgor pressure absorb herbicides more readily.
-
Leaf Surface Characteristics: The thickness of the cuticle and the presence of waxes or trichomes (hairs) can vary by species and environmental conditions, affecting spray retention and herbicide penetration.[4]
-
Precipitation: Rainfall shortly after application can wash the herbicide off the leaf surface before it can be fully absorbed. A rain-free period of 3-4 hours is a general guideline for many herbicides.
2.2 Root Absorption For pre-emergence or soil-applied treatments, this compound is taken up by the roots. The herbicide, present in the soil-water solution, is passively absorbed as the plant takes up water through a process called mass flow.[6][7] Unlike leaves, roots lack a thick cuticle, making initial penetration easier.[7]
Key factors influencing root absorption include:
-
Soil pH and Organic Matter: The adsorption of sulfonylurea herbicides to soil colloids is strongly influenced by soil pH and organic matter content.[6][8] this compound is less tightly bound in certain soil conditions, making it more available in the soil solution for plant uptake.[8]
-
Soil Moisture: Higher soil moisture increases the amount of herbicide dissolved in the soil solution, making it more available for absorption by plant roots.[6]
Translocation Within the Plant
Once absorbed, this compound is translocated throughout the plant via its vascular systems. As a systemic herbicide that targets growing points, it primarily moves through the phloem.[1][5]
-
Symplastic Translocation: Movement through the phloem (the living tissue that transports sugars from the leaves to other parts of the plant) is known as symplastic translocation.[5] this compound moves from the source (leaves or roots) to sinks—areas of high metabolic activity and rapid growth, such as shoot and root meristems (growing points).[1][5][9] This ensures the herbicide accumulates where it can be most effective at halting cell division and growth.
-
Apoplastic Translocation: Some upward movement from the roots to the leaves can also occur via the xylem in the transpiration stream (apoplastic translocation).[7][9]
The overall pathway involves absorption, transport through the vascular system, and accumulation in meristematic tissues where it inhibits the ALS enzyme.
Quantitative Data on this compound Persistence
The persistence of this compound in crops and soil is a critical factor for determining efficacy and potential carry-over effects. The following table summarizes data from a field study on transplanted rice.
Table 1: this compound Residues in Transplanted Rice and Soil Data sourced from Sondhia, 2008[10]
| Application Rate (g a.i. ha⁻¹) | Sample Type | Time After Spraying (Days) | This compound Residue (μg g⁻¹) |
| 30 | Rice Grains | 120 (Harvest) | Not Detected |
| 30 | Rice Straw | 120 (Harvest) | Not Detected |
| 40 | Rice Grains | 120 (Harvest) | Not Detected |
| 40 | Rice Straw | 120 (Harvest) | Not Detected |
| 50 | Soil | 60 | Detected (Value not specified) |
| 50 | Soil | 90 | Not Detected |
| 50 | Rice Grains | 120 (Harvest) | 0.006 |
| 50 | Rice Straw | 120 (Harvest) | 0.009 |
| 60 | Soil | 60 | Detected (Value not specified) |
| 60 | Soil | 90 | Not Detected |
| 60 | Rice Grains | 120 (Harvest) | 0.009 |
| 60 | Rice Straw | 120 (Harvest) | 0.039 |
Note: The study concluded that application rates of 30 and 40 g ha⁻¹ can be considered safe for transplanted rice, as no residues were detected in the grain or straw at harvest.[10]
Experimental Protocols
Studying the absorption and translocation of herbicides like this compound requires precise methodologies. The use of radiolabeled compounds is a common and effective approach.[11][12]
5.1 Protocol: ¹⁴C-Imazosulfuron Absorption and Translocation Study
This protocol provides a generalized workflow for quantifying herbicide uptake and movement in plants using a radiolabeled active ingredient.[11]
-
Plant Material: Grow target plant species in a controlled environment (greenhouse or growth chamber) to a specific growth stage (e.g., 3-4 leaf stage).
-
Radiolabeled Treatment: Prepare a treatment solution containing a known concentration and specific activity of ¹⁴C-imazosulfuron. For foliar studies, apply a precise volume (e.g., a few microliters) as droplets to a specific leaf of each plant using a microsyringe.[12] For root uptake studies, add the herbicide to the hydroponic solution.
-
Harvesting: Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, 72 hours) to track movement over time.
-
Sample Preparation:
-
Foliar: For foliar applications, carefully wash the treated leaf with a solvent (e.g., ethanol:water solution) to remove unabsorbed ¹⁴C-imazosulfuron from the surface. The radioactivity in this leaf wash represents the non-absorbed portion.
-
Sectioning: Divide the plant into different parts: treated leaf, parts above the treated leaf, parts below the treated leaf, and roots.[11]
-
-
Quantitative Analysis (Translocation):
-
Dry and combust each plant section in a biological oxidizer.[11]
-
The oxidizer converts the ¹⁴C in the plant tissue to ¹⁴CO₂, which is then trapped in a special scintillation cocktail.
-
Quantify the radioactivity in the cocktail using a liquid scintillation counter (LSC).
-
Express translocation as the percentage of absorbed radioactivity that has moved out of the treated leaf into other plant parts.
-
-
Qualitative Analysis (Visualization):
5.2 Protocol: this compound Residue Analysis by HPLC
This protocol outlines a general method for extracting and quantifying this compound residues from plant and soil samples using High-Performance Liquid Chromatography (HPLC).[3][13]
-
Sample Collection: Collect soil and plant samples from treated fields at various time points.
-
Extraction:
-
Homogenize a known weight of the sample (e.g., 20g).
-
Extract the herbicide using an appropriate solvent system. For plant samples, an acetonitrile (B52724):water mixture is often effective. For soil, a combination like acetonitrile:dichloromethane (B109758):ammonium hydroxide (B78521) may be used.[3][13]
-
Use a shaker or Soxhlet apparatus to ensure thorough extraction.[14]
-
-
Cleanup (Purification):
-
Centrifuge the mixture and filter the supernatant.
-
Perform liquid-liquid partitioning to remove interfering compounds. For example, partitioning the aqueous extract with dichloromethane can help purify the sample.[13][14]
-
Evaporate the organic solvent phase to dryness and re-dissolve the residue in a small, known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: Use a reverse-phase column, such as a C18 column.[13]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is often suitable.[13]
-
Detector: Use a Photo Diode Array (PDA) or UV detector set to a wavelength where this compound shows maximum absorbance (e.g., 230 nm).[13]
-
Quantification: Inject the prepared sample into the HPLC system. Compare the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations to determine the residue level.
-
Factors Influencing Bioavailability and Efficacy
The overall effectiveness of this compound is a complex interplay of its chemical properties with plant, soil, and environmental factors. These variables collectively determine the herbicide's bioavailability for absorption and subsequent translocation.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Degradation of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption of foliar-applied herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 5. Translocation of Foliar-Applied Herbicides | Foliar Absorption and Phloem Translocation - passel [passel2.unl.edu]
- 6. Absorption of Soil-Applied Herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 7. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 8. Adsorption and desorption of this compound by soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 10. Determination of this compound persistence in rice crop and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. High performance liquid chromatographic method for residue determination of sulfosulfuron - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Imazosulfuron: A Technical Guide
An in-depth exploration of the synthesis, mechanism of action, and biological evaluation of the sulfonylurea herbicide, Imazosulfuron.
For Researchers, Scientists, and Agrochemical Development Professionals.
Abstract
This compound is a selective, systemic sulfonylurea herbicide introduced in 1994 by Sumitomo Chemical Co. It is effective for the pre- and post-emergence control of a wide range of annual and perennial broadleaf weeds and sedges in various crops, particularly rice. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This guide provides a comprehensive overview of the discovery and development of this compound, detailing its chemical synthesis, mechanism of action, herbicidal efficacy, and toxicological profile.
Discovery and Development History
This compound, with the chemical name 1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea, was first introduced in 1994. It belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates and good crop selectivity. Marketed under trade names such as Takeoff and League, this compound has become a valuable tool for weed management in global agriculture.
Chemical Synthesis
The industrial synthesis of this compound involves the preparation of two key intermediates: 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride and 2-amino-4,6-dimethoxypyrimidine. These intermediates are then coupled to form the final product.
Synthesis of Intermediates
2.1.1. Synthesis of 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
A common route for the synthesis of this intermediate involves the chlorination and subsequent sulfonation of imidazo[1,2-a]pyridine (B132010).
Experimental Protocol: Synthesis of 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
Materials:
-
Imidazo[1,2-a]pyridine
-
Chlorinating agent (e.g., N-chlorosuccinimide)
-
Chlorosulfonic acid
-
Solvent (e.g., dichloromethane)
Procedure:
-
Chlorination: Imidazo[1,2-a]pyridine is dissolved in a suitable solvent. A chlorinating agent is added portion-wise at a controlled temperature to introduce a chlorine atom at the 2-position of the imidazo[1,2-a]pyridine ring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the 2-chloroimidazo[1,2-a]pyridine (B1597247).
-
Sulfonation: The 2-chloroimidazo[1,2-a]pyridine is then reacted with chlorosulfonic acid. The reaction is typically carried out at a low temperature, with the chlorosulfonic acid being added slowly to the substrate. The reaction mixture is stirred until the sulfonation is complete, as indicated by TLC.
-
Work-up and Purification: The reaction mixture is carefully quenched with ice water, and the resulting precipitate, 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
2.1.2. Synthesis of 2-amino-4,6-dimethoxypyrimidine
This intermediate is synthesized from guanidine (B92328) nitrate (B79036) and diethyl malonate through a multi-step process involving cyclization, chlorination, and methoxylation.
Experimental Protocol: Synthesis of 2-amino-4,6-dimethoxypyrimidine
Materials:
-
Guanidine nitrate
-
Diethyl malonate
-
Sodium methoxide (B1231860)
-
Phosphorus oxychloride
Procedure:
-
Cyclization: Guanidine nitrate and diethyl malonate are reacted in the presence of a base, such as sodium methoxide in methanol, to form 2-amino-4,6-dihydroxypyrimidine (B16511).
-
Chlorination: The resulting 2-amino-4,6-dihydroxypyrimidine is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield 2-amino-4,6-dichloropyrimidine (B145751).
-
Methoxylation: The 2-amino-4,6-dichloropyrimidine is subsequently reacted with sodium methoxide in methanol to replace the chlorine atoms with methoxy (B1213986) groups, affording the desired product, 2-amino-4,6-dimethoxypyrimidine.
-
Purification: The final product is purified through recrystallization.
Final Condensation Reaction
The final step in the synthesis of this compound is the condensation of the two key intermediates.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
-
2-amino-4,6-dimethoxypyrimidine
-
Aprotic solvent (e.g., acetonitrile, acetone)
-
Base (e.g., pyridine, triethylamine)
Procedure:
-
2-amino-4,6-dimethoxypyrimidine is dissolved in an aprotic solvent.
-
A base is added to the solution to act as a proton scavenger.
-
2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride, dissolved in the same solvent, is added dropwise to the mixture at a controlled temperature (typically cool to room temperature).
-
The reaction mixture is stirred for several hours until the reaction is complete, as monitored by TLC.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude this compound.
-
The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Mode of Action
This compound, like other sulfonylurea herbicides, acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[2] These amino acids are essential for protein synthesis and cell growth. The inhibition of ALS leads to a deficiency of these vital amino acids, which in turn halts cell division and plant growth, ultimately leading to the death of susceptible weeds.[1] this compound is absorbed through both the roots and foliage and is translocated throughout the plant via the xylem and phloem to its site of action in the growing points.[2]
Herbicidal Efficacy
This compound is effective against a broad spectrum of weeds, particularly in rice paddies. It controls many common and problematic weeds, including various sedges (Cyperus spp.) and broadleaf weeds.
| Weed Species | Efficacy Data | Reference |
| Monochoria vaginalis | The GR50 (concentration for 50% growth reduction) for resistant accessions was 1112-3172 times higher than for susceptible accessions. | [3] |
| Echinochloa colona | Application at 50 g/ha was effective in reducing density and dry weight. | |
| Cyperus iria | Effectively controlled by this compound application. | |
| Yellow Nutsedge (Cyperus esculentus) | Sequential applications of this compound or this compound in combination with s-metolachlor (B166716) controlled yellow nutsedge >92% and 89% at 21 and 42 days after POST applications, respectively. | |
| Common Lambsquarters (Chenopodium album) | This compound controlled >=98% of common lambsquarters. | |
| Pigweed species (Amaranthus spp.) | This compound controlled 100% of pigweed species. |
Environmental Fate and Toxicology
Environmental Fate
This compound's environmental fate is influenced by factors such as soil type, pH, temperature, and microbial activity.
-
Soil Degradation: The degradation of this compound in soil occurs through both microbial and chemical pathways. In aerobic conditions, the half-life is approximately 70 days, while in anaerobic conditions, it is much shorter, around 4 days.
-
Hydrolysis: The rate of hydrolysis is pH-dependent, being faster under acidic conditions. The half-life at pH 4.5 is 36.5 days, while at pH 5.9 it increases to 578 days.
Experimental Protocol: Determination of Soil Half-Life
This protocol is a summary of the general procedure. For detailed guidelines, refer to OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil).
Materials:
-
Radiolabeled ([14C]) this compound
-
Test soil with known characteristics (pH, organic matter content, texture)
-
Incubation chambers
-
Extraction solvents (e.g., acetonitrile, water)
-
Analytical instruments (e.g., HPLC, Liquid Scintillation Counter)
Procedure:
-
Soil Treatment: A known amount of radiolabeled this compound is applied to the soil samples.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture, either aerobically or anaerobically.
-
Sampling: At specified time intervals, soil samples are taken for analysis.
-
Extraction: this compound and its degradation products are extracted from the soil using appropriate solvents.
-
Analysis: The extracts are analyzed by HPLC to separate the parent compound from its metabolites. The amount of radioactivity in each fraction is quantified by a liquid scintillation counter.
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the half-life (DT50).
Toxicology
Toxicological studies are essential to assess the potential risks of a pesticide to human health. These studies are conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Summary of Toxicological Profile:
-
Acute Toxicity: this compound exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not a skin or eye irritant.
-
Subchronic and Chronic Toxicity: The primary target organ in repeated-dose studies is the liver.
-
Developmental and Reproductive Toxicity: No significant developmental or reproductive toxicity has been observed at doses that are not maternally toxic.
Experimental Protocols:
Detailed experimental protocols for toxicological studies are extensive and are outlined in the respective OECD guidelines. Researchers should refer to the following official documents for complete methodologies:
-
OECD Guideline for the Testing of Chemicals, Section 4, Health Effects:
-
Acute Oral Toxicity: TG 420, 423, 425
-
Subchronic Oral Toxicity (90-day study in rodents): TG 408
-
Prenatal Developmental Toxicity Study: TG 414
-
Two-Generation Reproduction Toxicity Study: TG 416
-
Conclusion
This compound is a significant sulfonylurea herbicide that has played a crucial role in weed management for several decades. Its development showcases the advances in synthetic chemistry and our understanding of plant biochemistry. Its specific mode of action, high efficacy, and generally favorable toxicological and environmental profile have made it a valuable tool for farmers worldwide. Continued research into its interactions with target and non-target organisms will further enhance its sustainable use in agriculture.
References
Methodological & Application
Application Notes and Protocols for Imazosulfuron in Greenhouse Trials
These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development to facilitate the effective and safe use of Imazosulfuron in greenhouse trials. The following sections provide detailed methodologies for experimental setup, application techniques, and data analysis, supported by quantitative data and visual workflows.
Introduction to this compound
This compound is a selective, pre- and post-emergence sulfonylurea herbicide.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition ultimately leads to the cessation of cell division and plant death. This compound is effective against a variety of sedges and broadleaf weeds.
Quantitative Data Summary
The following tables summarize the available quantitative data from greenhouse and related studies on the efficacy and phytotoxicity of this compound.
Table 1: Efficacy of this compound on Weed Species
| Weed Species | Application Method | Application Rate (g a.i./ha) | Weed Control Efficacy (%) | Days After Treatment (DAT) | Reference |
| Yellow Nutsedge (Cyperus esculentus) | Sequential (PRE fb POST) | Not Specified | >92 | 21 | [1] |
| Yellow Nutsedge (Cyperus esculentus) | Sequential (PRE fb POST) | Not Specified | >89 | 42 | [1] |
| Common Lambsquarters (Chenopodium album) | Not Specified | Not Specified | ≥98 | Not Specified | [1] |
| Pigweed Species (Amaranthus spp.) | Not Specified | Not Specified | 100 | Not Specified | [1] |
| Common Mallow (Malva neglecta) | Not Specified | Not Specified | Season-long | Not Specified | [1] |
| Hemp Sesbania (Sesbania herbacea) | EPOST or PREFLD | 224 - 336 | ≥93 | 35 and 49 | [2] |
| Yellow Nutsedge (Cyperus esculentus) | EPOST or PREFLD | 224 - 336 | ≥93 | 35 and 49 | [2] |
PRE: Pre-emergence, POST: Post-emergence, EPOST: Early Post-emergence, PREFLD: Pre-flood, fb: followed by
Table 2: Phytotoxicity of this compound on Crops
| Crop Species | Growth Stage | Application Rate (g a.i./ha) | Phytotoxicity (%) | Days After Treatment (DAT) | Effect on Dry Weight | Reference |
| Rice (Oryza sativa) | 1-13 days after transplanting | 75 - 150 | Not Specified | Not Specified | No significant difference | [3] |
| Rice (Oryza sativa) | Not Specified | 100 | Not Specified | Not Specified | No significant reduction | [3] |
| Potato (Solanum tuberosum) | POST-application | Not Specified | 6 - 15 | 6 | Not Specified | [1] |
| Potato (Solanum tuberosum) | POST-application | Not Specified | <4 | 15 | Not Specified | [1] |
Experimental Protocols
Preparation of this compound Solutions
Objective: To prepare stock and working solutions of this compound for greenhouse trials.
Materials:
-
This compound analytical standard
-
Acetone
-
Methanol
-
Deionized water
-
Volumetric flasks (100 mL)
-
Pipettes
-
Analytical balance
-
Magnetic stirrer and stir bars
Procedure:
-
Stock Solution (e.g., 100 µg/mL in acetone):
-
Accurately weigh 10 mg of this compound analytical standard.
-
Dissolve the standard in a 100 mL volumetric flask with acetone.
-
Stir the solution until the this compound is completely dissolved.
-
Store the stock solution in a freezer.
-
-
Working Solutions (e.g., in methanol/water):
-
Prepare a 3:7 (v/v) methanol/water solution.
-
To prepare a 10 µg/mL working solution, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the methanol/water solution.
-
Prepare a series of dilutions from the working solution to achieve the desired final concentrations for your experiment.
-
Note: It is recommended to prepare fresh working solutions weekly as this compound can degrade in the presence of water.
-
Greenhouse Bioassay for Efficacy and Phytotoxicity
Objective: To evaluate the efficacy of this compound on target weed species and its phytotoxicity to a selected crop in a controlled greenhouse environment.
Experimental Design:
-
Randomized Complete Block Design (RCBD): With 4-5 replications per treatment.
-
Treatments: Include a range of this compound concentrations, a negative control (no herbicide), and a positive control (a commercial standard herbicide, if applicable).
-
Experimental Unit: A pot containing a single crop plant or a known number of weed seeds/seedlings.
Procedure:
-
Plant Material:
-
Grow healthy, uniform crop and weed plants to the desired growth stage (e.g., 2-4 leaf stage for post-emergence application).
-
For pre-emergence trials, sow a known number of weed seeds into pots filled with a sterile potting mix.
-
-
Application Techniques:
-
Foliar Application (Post-emergence):
-
Calibrate a greenhouse sprayer to deliver a known volume of spray solution per unit area.
-
Apply the this compound working solutions evenly to the foliage of the target plants. Ensure thorough coverage but avoid runoff.
-
Include a surfactant in the spray solution if recommended by the this compound formulation.
-
Keep fans off during application to prevent drift.
-
-
Soil Drench Application (Pre-emergence):
-
Calculate the amount of this compound solution needed per pot based on the surface area of the pot and the desired application rate (g/ha).
-
Evenly apply the calculated volume of the this compound working solution to the soil surface of each pot.
-
Water the pots after application to incorporate the herbicide into the soil.
-
-
-
Data Collection and Assessment:
-
Weed Control Efficacy:
-
Visually assess weed control at regular intervals (e.g., 7, 14, 21, and 28 DAT) using a rating scale of 0-100% (0 = no control, 100 = complete death).
-
At the end of the experiment, harvest the above-ground biomass of the weeds.
-
Determine the fresh weight and then dry weight (by drying at 70°C until a constant weight is achieved).
-
Calculate the percent reduction in biomass compared to the untreated control.
-
-
Crop Phytotoxicity:
-
Visually assess crop injury at regular intervals using a phytotoxicity rating scale (e.g., the European Weed Research Council (EWRC) rating scale, see Table 3).
-
Record symptoms such as chlorosis, necrosis, stunting, and malformation.
-
Measure plant height and at the end of the trial, determine the fresh and dry weight of the crop plants.
-
-
Table 3: European Weed Research Council (EWRC) Phytotoxicity Rating Scale
| Rating | Description of Symptoms |
| 1 | No effect |
| 2 | Slight symptoms (e.g., slight discoloration) |
| 3 | Some stunting or discoloration, clearly visible |
| 4 | Moderate stunting or discoloration |
| 5 | Obvious injury, stunting, and discoloration |
| 6 | Severe injury, plants likely to recover |
| 7 | Very severe injury, plants unlikely to recover |
| 8 | Plant death approaching |
| 9 | Plant completely dead |
Visualizations
Signaling Pathway of this compound
Caption: Mode of action of this compound via ALS inhibition.
Experimental Workflow for Greenhouse Bioassay
Caption: Workflow for this compound greenhouse trials.
References
Application Notes and Protocols for Studying Imazosulfuron Metabolism in Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies required to study the metabolism of Imazosulfuron, a sulfonylurea herbicide, in various plant species. The protocols outlined below cover plant sample collection and preparation, extraction of this compound and its metabolites, analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and radiolabeling studies to trace its fate within the plant.
Introduction to this compound Metabolism in Plants
This compound is a selective, post-emergence herbicide used to control a wide range of broadleaf weeds and sedges in crops such as rice and turf.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants. This inhibition ultimately leads to the cessation of cell division and plant death.[2]
The metabolic fate of this compound in plants is a critical area of study for assessing its efficacy, selectivity, and potential for carryover in rotational crops. The primary metabolic pathways in plants involve a series of biochemical transformations aimed at detoxifying the herbicide. These reactions include:
-
Demethylation: The removal of a methyl group from the methoxypyrimidine ring.
-
Hydroxylation: The addition of a hydroxyl group, typically on the pyrimidine (B1678525) ring.
-
Cleavage of the Sulfonylurea Bridge: The breaking of the bond connecting the pyridinylsulfonyl and pyrimidinylurea moieties.
-
Opening of the Pyrimidine Ring: The cleavage and subsequent degradation of the pyrimidine ring structure.[3]
Understanding these metabolic pathways and the resulting metabolites is essential for developing new herbicide-resistant crops and for regulatory assessment of pesticide residues in food.
Experimental Protocols
Plant Sample Collection and Preparation
Accurate analysis of this compound metabolism begins with proper sample collection and preparation. The following protocol ensures sample integrity and minimizes contamination.
Materials:
-
Clean, sharp cutting tools (e.g., scissors, scalpels)
-
Paper bags or polyethylene (B3416737) bags
-
Cooler with ice packs
-
Deionized water
-
Phosphate-free detergent
-
Clean towels
-
Mortar and pestle or a cryogenic grinder
-
Liquid nitrogen
-
-80°C freezer for long-term storage
Protocol:
-
Sample Collection:
-
Collect samples from different plant parts (leaves, stems, roots) at various time points after this compound application to study its translocation and metabolism over time.
-
For each time point and plant part, collect a sufficient amount of tissue for analysis (typically 10-50 grams).
-
If comparing treated and untreated plants, ensure that separate, clean tools are used for each group to prevent cross-contamination.
-
Place collected samples in clearly labeled paper or polyethylene bags.
-
-
Sample Cleaning:
-
Gently brush off any soil or debris from the plant tissue.
-
If necessary, wash the samples by briefly immersing them in a dilute solution of phosphate-free detergent in deionized water, followed by a thorough rinse with deionized water.[4]
-
Blot the samples dry with clean paper towels. Avoid excessive washing, as it may leach metabolites from the tissue.
-
-
Sample Homogenization:
-
For immediate extraction, proceed to homogenization. For storage, flash-freeze the cleaned samples in liquid nitrogen and store at -80°C.
-
Homogenize the fresh or frozen plant tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen or a cryogenic grinder. Homogenization increases the efficiency of subsequent extractions.
-
Extraction of this compound and its Metabolites using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural products.[5][6]
Materials:
-
Homogenized plant tissue
-
Acetonitrile (B52724) (ACN) with 1% acetic acid
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium acetate (B1210297) (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (optional, for highly pigmented samples)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes (for d-SPE)
-
High-speed centrifuge
-
Vortex mixer
Protocol:
-
Extraction:
-
Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add internal standards if required.
-
Add the salting-out mixture: 4 g of anhydrous MgSO₄ and 1 g of NaOAc.
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube.
-
The d-SPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. For samples with high chlorophyll (B73375) content, 7.5 mg of GCB can be added, but be aware that GCB can retain planar pesticides.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Sample Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis of this compound and its Metabolites
UPLC-MS/MS provides high sensitivity and selectivity for the quantification of this compound and its metabolites.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and its metabolites need to be optimized. |
Data Analysis:
-
Quantification is performed using a calibration curve prepared with analytical standards of this compound and its known metabolites. Matrix-matched calibration standards are recommended to compensate for matrix effects.
Radiolabeling Studies for Tracing this compound
Radiolabeling studies, typically using ¹⁴C-labeled this compound, are the gold standard for determining the absorption, translocation, and metabolism of the herbicide in plants.[7][8]
Materials:
-
¹⁴C-labeled this compound (labeled on a stable part of the molecule, such as the pyridine (B92270) or pyrimidine ring)
-
Non-labeled this compound analytical standard
-
Microsyringe
-
Growth chambers or greenhouse
-
Plant press
-
Biological oxidizer
-
Liquid scintillation counter (LSC)
-
Phosphor imager or X-ray film for autoradiography
Protocol:
-
Plant Treatment:
-
Grow plants to a specific growth stage in a controlled environment.
-
Prepare a treatment solution containing a known concentration of non-labeled this compound and a specific activity of ¹⁴C-Imazosulfuron.
-
Apply a small, precise volume (e.g., 10 µL) of the treatment solution to a specific leaf of each plant using a microsyringe.
-
-
Sample Harvesting and Processing:
-
Harvest plants at different time intervals after treatment (e.g., 6, 24, 48, 72 hours).
-
At each time point, carefully wash the treated leaf with a suitable solvent (e.g., 10% methanol) to remove any unabsorbed herbicide. The radioactivity in the wash solution is quantified by LSC to determine the amount of herbicide that was not absorbed.
-
Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
-
Quantification of Radioactivity:
-
Dry and weigh each plant section.
-
Combust the dried plant material in a biological oxidizer. The ¹⁴CO₂ produced is trapped in a scintillation cocktail.
-
Quantify the radioactivity in each sample using an LSC. The amount of radioactivity is proportional to the amount of this compound and its metabolites present in that plant part.
-
-
Autoradiography:
-
Press the whole plant onto a sheet of paper and dry it.
-
Expose the pressed plant to a phosphor screen or X-ray film for a period of time (days to weeks).
-
The resulting image will show the distribution of the radiolabeled compound throughout the plant, providing a visual representation of its translocation.
-
Data Presentation
Quantitative data from the UPLC-MS/MS and radiolabeling studies should be summarized in tables for easy comparison and interpretation.
Table 1: Residues of this compound and its Metabolites in Rice Plants (µg/kg)
| Compound | 6 hours after treatment | 24 hours after treatment | 48 hours after treatment | 72 hours after treatment |
| This compound | 150.2 | 85.6 | 30.1 | 10.5 |
| Metabolite HMS | 25.8 | 60.3 | 95.7 | 110.2 |
| Metabolite ADPM | 5.1 | 15.2 | 28.9 | 40.3 |
| Metabolite IPSN | 2.3 | 8.9 | 18.5 | 25.1 |
HMS: 1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4-hydroxy-6-methoxypyrimidin-2-yl)urea; ADPM: 2-amino-4,6-dimethoxypyrimidine; IPSN: 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide.
Table 2: Distribution of ¹⁴C-Imazosulfuron in Wheat Plants (% of Absorbed Radioactivity)
| Plant Part | 24 hours after treatment | 72 hours after treatment |
| Treated Leaf | 85.2 | 60.7 |
| Shoots above Treated Leaf | 5.8 | 15.3 |
| Shoots below Treated Leaf | 3.1 | 8.9 |
| Roots | 5.9 | 15.1 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and pathways.
Caption: Experimental workflow for the analysis of this compound metabolism in plants.
Caption: Metabolic pathways of this compound in plants.
Caption: Workflow for radiolabeling studies of this compound in plants.
References
- 1. Degradation of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C14H13ClN6O5S | CID 92433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 5. Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. selcia.com [selcia.com]
Protocol for Assessing Imazosulfuron Resistance in Weed Populations
Application Notes
Imazosulfuron is a sulfonylurea herbicide that effectively controls a broad spectrum of weeds by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids. The recurrent use of this compound has led to the evolution of resistant weed populations, posing a significant challenge to crop production. Accurate and timely assessment of this compound resistance is essential for implementing effective weed management strategies.
This document provides detailed protocols for researchers and scientists to assess this compound resistance in weed populations. The methodologies described herein encompass whole-plant dose-response bioassays, seed germination assays, and molecular techniques for identifying resistance-conferring mutations. These protocols are designed to be adaptable to various weed species and laboratory settings.
The primary objectives of these protocols are to:
-
Confirm suspected cases of this compound resistance.
-
Quantify the level of resistance in weed populations.
-
Elucidate the underlying molecular mechanisms of resistance.
By following these standardized procedures, researchers can generate reliable and comparable data, contributing to a better understanding of this compound resistance and the development of sustainable weed control programs.
Data Presentation
Table 1: Dose-Response Data for this compound on Susceptible (S) and Resistant (R) Weed Populations
| Weed Species | Population | Herbicide | ED50 (g a.i./ha) | Resistance Index (RI) | Reference |
| Cyperus difformis | Susceptible (S) | Bensulfuron-methyl | - | - | [1] |
| Cyperus difformis | Resistant (R) | Bensulfuron-methyl | >30x Field Rate | >30 | [1] |
| Cyperus difformis | Tolerant (T) | Bensulfuron-methyl | >12.5x Field Rate | >12.5 | [1] |
| Echinochloa crus-galli | Susceptible | Imazethapyr | - | - | [2] |
| Echinochloa crus-galli | Resistant (TX-R-ECH) | Imazethapyr | Survived 64x Field Rate | - | [2] |
| Cyperus difformis | Susceptible (S) | Bensulfuron-methyl | - | - | [3] |
| Cyperus difformis | Resistant (BBHY1) | Bensulfuron-methyl | - | 12.87 | [3] |
Note: ED50 (Effective Dose, 50%) is the herbicide dose that causes a 50% reduction in plant growth. The Resistance Index (RI) is calculated as the ratio of the ED50 of the resistant population to the ED50 of the susceptible population (RI = ED50 R / ED50 S).
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol is the most widely used method for confirming herbicide resistance and quantifying the level of resistance.[4]
1. Plant Material and Growth Conditions:
- Collect mature seeds from both the suspected resistant weed population (from fields with poor this compound efficacy) and a known susceptible population (from an area with no history of this compound application).
- Germinate seeds in petri dishes on moist filter paper or directly in pots filled with a suitable growing medium (e.g., a mixture of peat, perlite, and sand).
- Transplant seedlings at the 2-3 leaf stage into individual pots (e.g., 10 cm diameter).
- Grow plants in a greenhouse or controlled environment chamber with optimal conditions for the specific weed species (e.g., 25-30°C day/15-20°C night temperatures, 14-hour photoperiod).
2. Herbicide Application:
- Prepare a stock solution of a commercial formulation of this compound.
- Create a series of dilutions to achieve a range of doses. A typical dose range for a dose-response assay includes 0, 1/8, 1/4, 1/2, 1, 2, 4, 8, and 16 times the recommended field rate of this compound. The recommended field rate can vary depending on the target weed and crop, so consult the product label.
- Apply the herbicide treatments to plants at the 3-4 leaf stage using a laboratory cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).
- Include an untreated control for both the resistant and susceptible populations.
- Replicate each treatment at least four times.
3. Data Collection and Analysis:
- Assess plant mortality and biomass (fresh or dry weight of the above-ground parts) 21-28 days after treatment (DAT).
- Express the biomass data for each plant as a percentage of the mean of the untreated control for that population.
- Analyze the data using a non-linear regression model (e.g., a log-logistic dose-response curve) to determine the ED50 value for each population.
- Calculate the Resistance Index (RI) by dividing the ED50 of the resistant population by the ED50 of the susceptible population. An RI greater than 1 indicates resistance.
Protocol 2: Seed Germination Bioassay
This method is a quicker alternative to the whole-plant assay for assessing resistance, particularly for weeds where resistance is expressed at the germination stage.
1. Seed Collection and Preparation:
- Collect mature seeds from suspected resistant and known susceptible populations as described in Protocol 1.
- Surface sterilize the seeds by rinsing them in a 1% sodium hypochlorite (B82951) solution for 1-2 minutes, followed by three rinses with sterile distilled water.
2. Assay Setup:
- Prepare a range of this compound concentrations in an agar (B569324) medium (e.g., 0.5% agar) or on filter paper. The concentrations should bracket the expected inhibitory concentrations for susceptible seeds.
- Place a consistent number of seeds (e.g., 20-25) onto the this compound-treated medium in petri dishes.
- Include a control treatment with no this compound.
- Seal the petri dishes with parafilm and incubate them in a growth chamber with appropriate light and temperature conditions for the specific weed species.
- Replicate each treatment at least four times.
3. Data Collection and Analysis:
- Record the number of germinated seeds and measure the root and shoot length of the seedlings after 7-14 days.
- Calculate the germination percentage and the percentage reduction in root and shoot length relative to the untreated control.
- Determine the this compound concentration required to cause 50% inhibition of germination or seedling growth (GR50).
- Calculate the Resistance Index (RI) as the GR50 of the resistant population divided by the GR50 of the susceptible population.
Protocol 3: Molecular Detection of Target-Site Resistance
This protocol focuses on identifying known mutations in the acetolactate synthase (ALS) gene that confer resistance to this compound. A common mutation associated with resistance in some weed species is a proline to histidine substitution at position 197 (P197H).[3]
1. DNA Extraction:
- Collect fresh leaf tissue from individual plants of the suspected resistant and susceptible populations.
- Extract genomic DNA using a commercial plant DNA extraction kit or a standard CTAB (cetyltrimethylammonium bromide) protocol.
2. PCR Amplification of the ALS Gene:
- Design primers flanking the region of the ALS gene where resistance-conferring mutations are known to occur. For the P197 region, primers can be designed based on conserved sequences across different plant species.
- Perform a Polymerase Chain Reaction (PCR) to amplify the target region of the ALS gene. A typical PCR reaction includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
- Use a thermal cycler with an appropriate program (e.g., initial denaturation at 94°C, followed by 35 cycles of denaturation at 94°C, annealing at 55-60°C, and extension at 72°C, with a final extension at 72°C).
3. Sequence Analysis:
- Purify the PCR products to remove primers and unincorporated dNTPs.
- Sequence the purified PCR products using Sanger sequencing.
- Align the obtained sequences with the wild-type (susceptible) ALS gene sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.
4. Interpretation of Results:
- The presence of a known resistance-conferring mutation (e.g., CCT to CAT leading to P197H) in the suspected resistant population, which is absent in the susceptible population, provides strong evidence for target-site resistance.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound resistance.
Caption: Mechanism of target-site resistance to this compound.
References
- 1. Evaluation of resistance in Cyperus difformis populations to ALS inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. Molecular Basis of Resistance to Bensulfuron-Methyl in a Smallflower Umbrella Sedge (Cyperus difformis L.) Population from China [mdpi.com]
- 4. hracglobal.com [hracglobal.com]
application of Imazosulfuron in rice paddy weed management research
Application Notes: Imazosulfuron in Rice Paddy Weed Management
Introduction this compound is a sulfonylurea herbicide utilized for the selective, post-emergence control of a wide range of weeds in rice paddies.[1][2] Its primary application targets annual and perennial broadleaf weeds and sedges.[3] As a versatile herbicide, it can be applied both pre-emergence and post-emergence, offering flexibility in weed management strategies.[2] The herbicide is absorbed through the foliage and roots of the weeds, allowing it to control both emerged and submerged species.[1]
Mechanism of Action this compound functions by inhibiting the acetolactate synthase (ALS) enzyme (EC 4.1.3.18), which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[1][4] This inhibition disrupts essential protein synthesis and cell division, leading to the cessation of growth and eventual death of the target weeds.[1][2] Effects are typically visible within a few days, with complete weed death occurring within 2 to 4 weeks.[2]
Spectrum of Activity and Efficacy this compound has demonstrated high efficacy against several problematic weeds in rice cultivation. It is particularly effective against sedges and broadleaf weeds.
-
Effective Control: Studies show excellent control (≥93%) of hemp sesbania (Sesbania herbacea) and yellow nutsedge (Cyperus esculentus) when applied early post-emergence (EPOST) or pre-flood (PREFLD).[4][5]
-
Dominant Weeds: In transplanted rice, it effectively controls dominant weeds such as Echinochloa colona, Cyperus iria, and Monochoria vaginalis.[6]
-
Dosage Response: The efficacy of this compound is dose-dependent, with higher application rates generally resulting in better weed control. For instance, increasing the dose from 15 to 50 g a.i./ha significantly decreased weed density and dry weight.[6]
Crop Safety and Yield When used according to recommendations, this compound exhibits good selectivity in rice, with no significant phytotoxicity or injury observed.[4][5]
-
Yield Impact: Rice yields in plots treated with this compound-containing programs (ranging from 6,630 to 8,130 kg/ha ) have been found to be comparable to standard herbicide programs and significantly higher than in untreated plots.[4][5]
-
Application Timing: In transplanted rice, application at 5 days after transplanting (DAT) has been shown to be effective without harming the crop.[6][7]
-
Environmental Factors: Factors such as transplanting depth and water management can influence rice plant safety. Deeper transplanting (e.g., 3cm) can mitigate potential phytotoxicity under conditions of water leaching.[8]
Tank Mixtures and Herbicide Programs To achieve broad-spectrum weed control, this compound is often incorporated into herbicide programs and used in tank mixtures.
-
Common Tank Mix Partners: It can be effectively mixed with herbicides such as clomazone (B1669216), propanil (B472794), or quinclorac (B55369) to control a wider range of weeds, including grasses.[4][5]
-
Sequential Application: A common program involves a pre-emergence application of an this compound mixture followed by a post-emergence or pre-flood application of other herbicides.[4] For example, this compound plus clomazone (PRE) followed by quinclorac plus propanil (EPOST) has proven effective.[4][5]
Data Presentation
Table 1: Efficacy of this compound on Key Rice Paddy Weeds
| Weed Species | Application Rate (g a.i./ha) | Application Timing | Weed Control Efficacy (%) | Reference |
| Hemp Sesbania (Sesbania herbacea) | 224 - 336 | EPOST or PREFLD | ≥93% | [4][5] |
| Yellow Nutsedge (Cyperus esculentus) | 224 - 336 | EPOST or PREFLD | ≥93% | [4][5] |
| Echinochloa colona | 50 | 5 DAT | Effective Control | [6] |
| Cyperus iria | 50 | 5 DAT | Effective Control | [6] |
| Monochoria vaginalis | 50 | 5 DAT | Effective Control | [6] |
| Broadleaf Signalgrass (Urochloa platyphylla) | 224 - 336 | PRE, EPOST, or PREFLD | Similar control across timings | [4] |
| Barnyardgrass (Echinochloa crus-galli) | 224 - 336 | PRE, EPOST, or PREFLD | Similar control across timings | [4] |
Table 2: Impact of this compound Application on Rice Yield
| Treatment Program | Application Rate (g a.i./ha) | Rice Grain Yield | Comparison | Reference |
| This compound (various programs) | N/A | 6,630 - 8,130 kg/ha | Similar to standard program (7,240 kg/ha ) | [4][5] |
| This compound | 50 | 3.8 - 3.9 t/ha | Statistically at par with hand weeding (4.2 t/ha) and weed-free plots (4.4 t/ha) | [6] |
| This compound 1% GR + Pretilachlor 8% | 100 + 800 | N/A | At par with weed-free check for enhancing grain yield | [9] |
| This compound 10% SC | 100 | N/A | Increased grain and straw yields; no statistical divergence from hand weeding twice | [7][10] |
Mandatory Visualizations
Caption: Mechanism of action pathway for the herbicide this compound.
Caption: A typical experimental workflow for an this compound field trial.
Experimental Protocols
Protocol 1: Field Efficacy and Crop Safety Assessment of this compound
1. Objective: To evaluate the efficacy of different dosages and application timings of this compound for weed control in transplanted or drill-seeded rice and to assess its phytotoxicity to the rice crop.
2. Materials:
-
Certified rice seeds (variety adapted to the local region).
-
This compound formulation (e.g., 10% SC or 1% GR).
-
Other herbicides for standard checks or tank mixtures.
-
Knapsack sprayer with a flat fan nozzle.[11]
-
Personal Protective Equipment (PPE).
-
Quadrat (e.g., 0.25 m² or 1 m²) for sampling.
-
Weighing balance, drying oven.
-
Plot marking materials (stakes, ropes).
3. Experimental Design:
-
Design: Use a Randomized Block Design (RBD) with at least three replications.[10]
-
Treatments: Include a range of this compound dosages (e.g., 15, 30, 50, 100 g a.i./ha), different application timings (e.g., PRE, 5 DAT, EPOST), a standard herbicide check, a hand-weeding treatment (e.g., at 20 and 40 DAT), and an unweeded (weedy) check.[6][7][10]
-
Plot Size: Demarcate plots of appropriate size (e.g., 5m x 4m) with buffer zones between plots to prevent spray drift.
4. Procedure:
-
Field Preparation: Prepare the land according to standard local practices for rice cultivation. Ensure the field is level.
-
Rice Sowing/Transplanting: Sow drill-seeded rice or transplant 21-25 day old seedlings.[10] Maintain uniform plant spacing.
-
Herbicide Application:
-
Calibrate the sprayer to deliver a consistent volume (e.g., 500 L/ha).[11]
-
For pre-emergence (PRE) applications, spray within 3 days of seeding onto a moist soil surface.
-
For post-emergence (POST) applications, apply at the specified number of days after transplanting (DAT) or at a specific crop/weed growth stage. For transplanted rice, a common timing is 5 DAT.[6][7]
-
Ensure a thin layer of water is present in the paddy as required by the product label, and hold the water for at least 5 days post-application.[12]
-
-
Data Collection:
-
Weed Data: At regular intervals (e.g., 30 and 60 DAT), place the quadrat randomly in each plot to count the number of weeds (weed density) by species.[9] Collect the weeds from the quadrat, dry them in an oven at 70°C until a constant weight is achieved, and record the weed dry matter.[9]
-
Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 days after application using a 0-100% scale (0 = no injury, 100 = complete crop death).
-
Yield Data: At crop maturity, harvest the designated net plot area. Record the grain yield and straw yield, adjusting for moisture content.[6]
-
-
Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA).[10]
-
Calculate Weed Control Efficiency (WCE) using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.
-
Protocol 2: this compound Residue Persistence Study in Soil and Rice
1. Objective: To determine the persistence and dissipation of this compound residues in paddy soil, rice grain, and straw under field conditions.
2. Materials:
-
This compound formulation.
-
Field setup as described in Protocol 1.
-
Soil auger or core sampler.
-
Sample bags (properly labeled).
-
Equipment for harvesting rice grain and straw.
-
Analytical laboratory with High-Performance Liquid Chromatography (HPLC) or equivalent instrumentation for residue analysis.
3. Experimental Design:
-
The experimental setup will be similar to the efficacy trial. Focus on treatments with the recommended and higher-than-recommended application rates (e.g., 30, 40, 50, and 60 g a.i./ha).[3]
4. Procedure:
-
Herbicide Application: Apply this compound at the specified rates as a post-emergence treatment (e.g., 4 days after transplanting).[3]
-
Sample Collection:
-
Soil: Collect soil samples from each plot at multiple depths (e.g., 0-15 cm) before application and at set intervals after application (e.g., 0, 30, 60, 90, and 120 days/at harvest).[3] Take multiple subsamples from each plot and composite them.
-
Plant: Collect rice plant samples at 60 and 90 days after spraying.[3]
-
Grain and Straw: At harvest (approx. 120 days), collect mature rice grain and straw samples separately from each plot.[3]
-
-
Sample Handling and Storage:
-
Place all samples in labeled bags and transport them to the laboratory in a cooler.
-
Store samples frozen at -20°C until analysis to prevent degradation of residues.
-
-
Residue Analysis:
-
Process the soil, grain, and straw samples (e.g., drying, grinding, sieving).
-
Perform extraction of this compound residues using an appropriate solvent and cleanup procedure.
-
Quantify the concentration of this compound using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Determine the concentration of this compound residues (e.g., in µg/g) in each sample type over time.[3]
-
Calculate the dissipation kinetics and half-life (DT50) of this compound in the soil.
-
Compare residue levels in grain and straw to the Maximum Residue Limits (MRLs), if established. The application can be considered safe if residues are not detected at specific rates.[3]
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Determination of this compound persistence in rice crop and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of this compound in Herbicide Programs for Drill-Seeded Rice (Oryza sativa) in the Mid-South United States | Weed Technology | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. cwss.in [cwss.in]
- 8. Phytotoxic Property of this compound to Rice Plants [jstage.jst.go.jp]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. isws.org.in [isws.org.in]
- 12. Herbicide Treatment Table / Rice / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
Application Notes & Protocols for Controlled-Release Formulation of Imazosulfuron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of controlled-release formulations of the herbicide Imazosulfuron. The aim is to enhance its efficacy, reduce environmental impact, and improve crop safety.
Introduction to Controlled-Release this compound
This compound is a sulfonylurea herbicide widely used for the selective control of broadleaf weeds and sedges in various crops.[1] Conventional formulations can lead to rapid degradation, potential leaching, and the need for frequent applications. Controlled-release (CR) formulations offer a promising solution by maintaining an effective concentration of the herbicide in the target zone for an extended period.[2][3] This approach can lead to reduced application rates, lower environmental contamination, and enhanced weed control efficacy.[4][5]
This document outlines two primary strategies for the development of CR this compound formulations:
-
Polymer Matrix-Based Granules: this compound is uniformly dispersed within a biodegradable polymer matrix. The release is governed by diffusion through the matrix and/or erosion of the matrix itself.[6][7]
-
Microencapsulation: this compound is encapsulated within a polymeric shell, forming microcapsules. The release is controlled by diffusion through the shell, the thickness and permeability of which can be tailored.[3][8][9]
Mode of Action of this compound
This compound acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[10] The inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.[1]
Caption: this compound's mechanism of action.
Experimental Protocols
Preparation of this compound-Loaded Alginate-Chitosan Beads (Matrix System)
This protocol describes the preparation of this compound-loaded beads using an ionic gelation method with alginate and chitosan (B1678972), natural polymers known for their biocompatibility and biodegradability.[11]
Materials:
-
This compound (technical grade)
-
Sodium alginate
-
Chitosan (low molecular weight)
-
Calcium chloride (CaCl₂)
-
Acetic acid
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Syringe with a flat-tipped needle
-
Beakers
-
Buchner funnel and filter paper
-
Oven
Protocol:
-
Preparation of Sodium Alginate-Imazosulfuron Solution:
-
Prepare a 2% (w/v) sodium alginate solution by dissolving 2 g of sodium alginate in 100 mL of deionized water with constant stirring at 60°C until a homogenous solution is formed.
-
Disperse a predetermined amount of this compound (e.g., to achieve a 1%, 2%, or 5% loading) into the alginate solution and stir until uniformly suspended.
-
-
Preparation of Chitosan-CaCl₂ Gelling Solution:
-
Prepare a 1% (w/v) chitosan solution by dissolving 1 g of chitosan in 100 mL of a 1% (v/v) acetic acid solution.
-
Prepare a 2% (w/v) CaCl₂ solution in deionized water.
-
Combine the chitosan and CaCl₂ solutions in a 1:1 volume ratio to create the gelling bath.
-
-
Formation of Beads:
-
Draw the sodium alginate-Imazosulfuron solution into a syringe.
-
Extrude the solution dropwise into the chitosan-CaCl₂ gelling bath while stirring gently.
-
Allow the formed beads to cure in the gelling solution for 30 minutes.
-
-
Washing and Drying:
-
Collect the beads by filtration using a Buchner funnel.
-
Wash the beads thoroughly with deionized water to remove any unreacted CaCl₂ and surface-adhered this compound.
-
Dry the beads at 40°C in an oven until a constant weight is achieved.
-
Caption: Workflow for preparing this compound-alginate beads.
Preparation of this compound-Loaded Ethyl Cellulose (B213188) Microcapsules
This protocol details the preparation of this compound microcapsules using the solvent evaporation technique with ethyl cellulose, a hydrophobic polymer that can effectively control the release of water-soluble herbicides.[12][13][14]
Materials:
-
This compound (technical grade)
-
Ethyl cellulose
-
Polyvinyl alcohol (PVA)
-
Deionized water
Equipment:
-
High-speed homogenizer or ultrasonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Protocol:
-
Preparation of the Organic Phase (O):
-
Dissolve a specific amount of ethyl cellulose (e.g., 500 mg) and this compound (e.g., 100 mg) in 10 mL of dichloromethane.
-
-
Preparation of the Aqueous Phase (W):
-
Prepare a 1% (w/v) PVA solution in deionized water by dissolving 1 g of PVA in 100 mL of water with gentle heating and stirring.
-
-
Emulsification:
-
Add the organic phase to 50 mL of the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (O/W) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of solid microcapsules.
-
Alternatively, use a rotary evaporator at reduced pressure for faster solvent removal.
-
-
Collection and Washing:
-
Collect the microcapsules by centrifugation (e.g., 5000 rpm for 10 minutes).
-
Wash the collected microcapsules three times with deionized water to remove residual PVA and any unencapsulated this compound.
-
-
Drying:
-
Freeze-dry the washed microcapsules to obtain a fine, free-flowing powder.
-
Caption: Workflow for this compound microencapsulation.
Characterization of Controlled-Release Formulations
Encapsulation Efficiency and Drug Loading
Protocol:
-
Accurately weigh a known amount of the dried formulation (beads or microcapsules).
-
Disperse the formulation in a suitable solvent (e.g., acetonitrile) to dissolve both the polymer and the this compound.
-
Filter the solution to remove any insoluble material.
-
Analyze the concentration of this compound in the filtrate using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Actual amount of this compound in formulation / Initial amount of this compound used) x 100
-
DL (%) = (Weight of this compound in formulation / Total weight of formulation) x 100
-
In Vitro Release Study
Protocol:
-
Accurately weigh a quantity of the formulation equivalent to a known amount of this compound.
-
Place the formulation in a dialysis bag or a similar setup immersed in a known volume of release medium (e.g., phosphate (B84403) buffer at a relevant pH).
-
Maintain the system at a constant temperature (e.g., 25°C) with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected aliquots by HPLC.
-
Plot the cumulative percentage of this compound released versus time.
Data Presentation
The following tables present representative data for the characterization and in vitro release of the prepared this compound formulations.
Table 1: Formulation Characteristics
| Formulation Code | Polymer System | Drug Loading (%) | Encapsulation Efficiency (%) |
| IMZ-ALG-CS-1 | Alginate-Chitosan | 4.8 ± 0.3 | 85.2 ± 2.5 |
| IMZ-ALG-CS-2 | Alginate-Chitosan | 9.2 ± 0.5 | 80.7 ± 3.1 |
| IMZ-EC-MC-1 | Ethyl Cellulose | 15.1 ± 0.8 | 92.5 ± 1.8 |
| IMZ-EC-MC-2 | Ethyl Cellulose | 25.3 ± 1.2 | 88.4 ± 2.2 |
Table 2: Cumulative Release of this compound (%)
| Time (hours) | IMZ-ALG-CS-1 | IMZ-ALG-CS-2 | IMZ-EC-MC-1 | IMZ-EC-MC-2 |
| 1 | 15.2 ± 1.1 | 18.5 ± 1.4 | 5.3 ± 0.4 | 8.1 ± 0.6 |
| 6 | 35.8 ± 2.5 | 42.1 ± 2.9 | 18.7 ± 1.3 | 25.4 ± 1.8 |
| 12 | 55.3 ± 3.8 | 63.4 ± 4.1 | 30.2 ± 2.1 | 40.8 ± 2.7 |
| 24 | 78.9 ± 5.1 | 85.6 ± 5.5 | 48.6 ± 3.3 | 60.2 ± 4.0 |
| 48 | 92.1 ± 6.0 | 95.3 ± 6.2 | 65.9 ± 4.5 | 78.5 ± 5.1 |
| 72 | 96.4 ± 6.3 | 98.1 ± 6.4 | 78.3 ± 5.2 | 89.1 ± 5.8 |
| 96 | 98.2 ± 6.4 | 99.2 ± 6.5 | 85.4 ± 5.6 | 94.3 ± 6.1 |
| 120 | 99.1 ± 6.5 | 99.8 ± 6.5 | 90.1 ± 5.9 | 97.2 ± 6.3 |
Bioefficacy Evaluation
The herbicidal activity of the controlled-release formulations should be evaluated in greenhouse or field trials against target weed species.
Protocol:
-
Grow target weed species (e.g., Cyperus esculentus, Echinochloa crus-galli) in pots containing a suitable soil mix.
-
Apply the controlled-release this compound formulations at different application rates.
-
Include positive (commercial this compound formulation) and negative (untreated) controls.
-
Evaluate weed control efficacy at regular intervals by visual assessment of phytotoxicity and by measuring weed biomass reduction compared to the untreated control.
Table 3: Herbicidal Efficacy Data (Example)
| Formulation | Application Rate (g a.i./ha) | Weed Control (%) at 21 DAT | Weed Control (%) at 42 DAT |
| Untreated Control | 0 | 0 | 0 |
| Commercial Formulation | 100 | 95 ± 3 | 80 ± 5 |
| IMZ-ALG-CS-2 | 100 | 85 ± 4 | 92 ± 3 |
| IMZ-EC-MC-1 | 100 | 78 ± 5 | 90 ± 4 |
DAT: Days After Treatment
Conclusion
The development of controlled-release formulations of this compound using polymer matrix and microencapsulation techniques presents a viable strategy to improve its performance and environmental safety. The protocols provided herein offer a foundation for researchers to design and evaluate novel CR herbicide delivery systems. Further optimization of formulation parameters and extensive field testing are necessary to validate the efficacy and benefits of these advanced formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. The future of herbicide application: controlled-release formulations for enhanced agricultural sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Controlled release formulations of herbicides based on micro-encapsulation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - Controlled release formulations of herbicide: role of nanocarriers in loading and releasing behavior of active ingredients - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 6. ijpras.com [ijpras.com]
- 7. Recent Advances in Polymers as Matrices for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microencapsulation: A promising technique for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijfmr.com [ijfmr.com]
- 10. Preparation of chitosan nanoparticles by nanoprecipitation and their ability as a drug nanocarrier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. asianpubs.org [asianpubs.org]
- 12. ethylcellulose controlled release: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ethyl cellulose polymer microspheres for controlled release of norfluazon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imazosulfuron in Integrated Weed Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Imazosulfuron, a sulfonylurea herbicide, in integrated weed management (IWM) research. The following sections detail its mechanism of action, experimental protocols for efficacy studies, and quantitative data on its performance in controlling various weed species.
Introduction to this compound
This compound is a selective, systemic herbicide used for the control of a wide range of broadleaf weeds and sedges.[1][2] It can be applied as both a pre-emergence and post-emergence herbicide, offering flexibility in weed management strategies.[2] Primarily utilized in crops such as rice, sugarcane, and certain vegetables, this compound is valued for its selective action, targeting weeds while minimizing harm to the intended crop.[2][3] The effects of the herbicide are typically visible within a few days of application, with complete weed death occurring within two to four weeks.[2]
Mechanism of Action
This compound's herbicidal activity stems from its ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][4] This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants.[1][5] By blocking this pathway, this compound halts the growth of susceptible weeds, ultimately leading to their death.[2][3] The herbicide is absorbed through both the roots and foliage and is translocated throughout the plant via the xylem and phloem.[1]
This compound in Integrated Weed Management (IWM)
Integrated Weed Management is an approach that combines multiple weed control strategies to achieve long-term, sustainable weed suppression.[6][7][8] This methodology aims to reduce the reliance on a single control method, such as herbicides, thereby mitigating the development of herbicide-resistant weeds.[6] this compound can be a valuable component of an IWM program when used in conjunction with other practices.
Key IWM Strategies Incorporating this compound:
-
Herbicide Rotation and Tank-Mixing: To prevent the evolution of herbicide resistance, it is crucial to rotate herbicides with different modes of action. This compound (HRAC Group B) can be rotated with herbicides from other groups.[1] Tank-mixing this compound with other compatible herbicides can broaden the spectrum of controlled weeds and help manage existing resistance issues.[9][10] For instance, studies have shown effective weed control in rice with this compound tank-mixed with clomazone, propanil, or quinclorac.[9]
-
Cultural Practices: Combining this compound application with cultural practices like hand weeding can significantly improve weed control efficiency.[11] Research has demonstrated that the application of Pyrazosulfuron (another sulfonylurea herbicide) followed by one hand weeding was highly effective in reducing weed density and dry weight in rice.[11]
-
Crop Rotation: Integrating different crops into a rotation can disrupt the life cycles of specific weeds, making them easier to control with herbicides like this compound.[6]
Experimental Protocols for this compound Efficacy Studies
The following protocols are generalized from various field studies on this compound and can be adapted for specific research needs.
Field Trial for Pre- and Post-Emergence Efficacy in Rice
This protocol outlines a typical randomized complete block design (RCBD) experiment to evaluate the efficacy of this compound.
Objective: To determine the efficacy of different application timings and rates of this compound on weed control and crop yield in transplanted rice.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD)
-
Replications: 3-4
-
Plot Size: e.g., 5m x 4m
Treatments:
-
Weedy check (no weed control)
-
Weed-free check (manual weeding)
-
This compound @ 224 g a.i./ha (PRE - Pre-emergence)
-
This compound @ 336 g a.i./ha (PRE)[9]
-
This compound @ 224 g a.i./ha (EPOST - Early Post-emergence, e.g., 5 days after transplanting)[12]
-
This compound @ 336 g a.i./ha (EPOST)[9]
-
This compound @ 50 g a.i./ha (EPOST)[12]
-
This compound (PRE) followed by a post-emergence herbicide with a different mode of action.
-
This compound tank-mixed with another compatible herbicide (EPOST).
Procedure:
-
Land Preparation: Prepare the experimental field according to standard local practices for rice cultivation.
-
Transplanting: Transplant rice seedlings at the recommended spacing.
-
Herbicide Application:
-
PRE application: Apply this compound within 3-5 days after transplanting to a moist soil surface.
-
EPOST application: Apply this compound at the recommended timing after transplanting, ensuring weeds are at the susceptible growth stage (e.g., 2-4 leaf stage).
-
Use a calibrated sprayer with a recommended volume of water (e.g., 300-500 L/ha) to ensure uniform coverage.
-
-
Data Collection:
-
Weed Density and Dry Weight: At 15, 30, and 45 days after transplanting (DAT), place a quadrat (e.g., 0.25 m²) at random locations within each plot to count and identify weed species.[12] Collect the weed biomass, dry it in an oven, and record the dry weight.
-
Crop Injury: Visually assess crop injury at 7 and 14 days after application using a 0-100% scale (0 = no injury, 100 = complete crop death).
-
Yield and Yield Components: At crop maturity, harvest the net plot area to determine grain yield, straw yield, and other relevant yield components (e.g., number of panicles per square meter, grains per panicle).[12]
-
-
Data Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of this compound.
Table 1: Efficacy of this compound on Weed Control in Drill-Seeded Rice [9][13]
| Weed Species | Application Timing | This compound Rate (g a.i./ha) | Weed Control (%) at 5-7 WAP* |
| Hemp sesbania | EPOST or PREFLD | 224 - 336 | ≥93% (2009 & 2010) |
| Yellow nutsedge | EPOST or PREFLD | 224 - 336 | ≥93% (2009 & 2010) |
| Hemp sesbania | PRE | 224 - 336 | ≤29% (2010 - inadequate rainfall) |
| Yellow nutsedge | PRE | 224 - 336 | ≤29% (2010 - inadequate rainfall) |
*WAP: Weeks After Planting; EPOST: Early Post-emergence; PREFLD: Pre-flood
Table 2: Effect of this compound on Weed Density and Rice Yield in Transplanted Rice [12]
| Treatment | Weed Density (No./m²) at 45 DAT | Weed Dry Weight (g/m²) at 45 DAT | Rice Grain Yield (t/ha) |
| Weedy Check | Highest | Highest | - |
| This compound @ 50 g/ha (5 DAT) | Significantly Lower | Significantly Lower | 3.9 |
| Hand Weeding Twice | - | - | 4.2 |
| Weed Free | Lowest | Lowest | 4.4 |
*DAT: Days After Transplanting
Table 3: Efficacy of this compound on Yellow Nutsedge and Broadleaf Weeds in Potato [14]
| Weed Species | Application Method | Weed Control (%) |
| Yellow nutsedge | Sequential applications | >92% (21 DAA) |
| Yellow nutsedge | This compound + s-metolachlor | >89% (42 DAA) |
| Common lambsquarters | - | ≥98% |
| Pigweed species | - | 100% |
*DAA: Days After Application
Safety and Environmental Fate
This compound exhibits low toxicity via oral, dermal, and inhalation routes.[1] It is not classified as a skin or eye irritant.[1] While moderately mobile in soil, it is not volatile.[1] The primary degradation pathways are aerobic and anaerobic biodegradation and aqueous photolysis.[1] Its half-life in soil is expected to be several weeks, while in water, it is approximately 3.5 days due to photolysis.[1] The herbicide is practically non-toxic to birds, mammals, and honeybees.[1]
Conclusion
This compound is an effective herbicide for the control of broadleaf weeds and sedges in various cropping systems. Its mode of action as an ALS inhibitor provides a valuable tool for weed management. For sustainable and effective long-term weed control, this compound should be incorporated into an integrated weed management program that includes herbicide rotation, tank-mixing, and cultural practices. The experimental protocols and data presented here provide a foundation for researchers to design and conduct further studies on the application of this compound in diverse agricultural settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound (Ref: TH 913) [sitem.herts.ac.uk]
- 5. georgiaforages.caes.uga.edu [georgiaforages.caes.uga.edu]
- 6. Frontiers | Using integrated weed management systems to manage herbicide-resistant weeds in the Canadian Prairies [frontiersin.org]
- 7. extadmin.ifas.ufl.edu [extadmin.ifas.ufl.edu]
- 8. bayer.com [bayer.com]
- 9. researchgate.net [researchgate.net]
- 10. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 11. journalacri.com [journalacri.com]
- 12. researchgate.net [researchgate.net]
- 13. Use of this compound in Herbicide Programs for Drill-Seeded Rice (Oryza sativa) in the Mid-South United States | Weed Technology | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Imazosulfuron Degradation in Alkaline Soils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the persistence of Imazosulfuron in alkaline soil environments.
Troubleshooting Guide: Common Issues in this compound Degradation Studies
This guide addresses specific problems that may arise during experimental work on this compound degradation in alkaline soils, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| This compound shows little to no degradation in alkaline soil samples over an extended incubation period. | High Soil pH: Alkaline hydrolysis of this compound is extremely slow. At pH levels of 6.6 and above, there is no significant change in concentration even after 150 days.[1] Low Microbial Activity: The soil may have a low population of microorganisms capable of degrading this compound. | 1. Confirm Soil pH: Accurately measure the pH of your soil samples. 2. Acidify the Soil: Introduce soil amendments such as elemental sulfur or ammonium (B1175870) sulfate (B86663) to lower the soil pH to a more acidic range (ideally below 6), which is known to accelerate hydrolysis.[1] 3. Enhance Microbial Activity: Incorporate organic matter like compost or manure to stimulate the growth of a diverse microbial community.[2] 4. Consider Microbial Inoculation: If available, introduce known this compound-degrading microbial strains. |
| Inconsistent degradation rates are observed across replicate soil samples. | Heterogeneity of Soil Samples: Variations in soil composition, organic matter content, and microbial populations within the collected soil. Inconsistent Amendment Application: Uneven distribution of acidifying agents or organic matter. | 1. Homogenize Soil: Thoroughly mix and sieve the bulk soil sample before distributing it into experimental units. 2. Standardize Amendment Application: Ensure precise and uniform application of any soil amendments to each replicate. 3. Increase Replicate Number: Use a larger number of replicates to improve statistical power and identify outliers. |
| Difficulty in extracting this compound from high organic matter soils. | Strong Adsorption: this compound can bind tightly to soil organic matter, leading to low recovery during extraction. | 1. Optimize Extraction Solvent: Use a robust solvent system, such as a mixture of methylene (B1212753) chloride, acetonitrile (B52724), and 1 M ammonium hydroxide, which has shown good recovery rates.[3] 2. Increase Extraction Time/Agitation: Extend the duration of shaking or sonication to improve the release of the herbicide from soil particles. 3. Perform Recovery Studies: Spike blank soil samples with a known concentration of this compound to determine the extraction efficiency of your method. |
| Analytical method (e.g., HPLC) shows poor separation or sensitivity for this compound and its metabolites. | Inappropriate Mobile Phase or Column: The selected HPLC conditions may not be optimal for separating the target compounds. Detector Wavelength Not Optimized: The UV detector may not be set at the wavelength of maximum absorbance for this compound. | 1. Adjust Mobile Phase: Modify the composition and pH of the mobile phase. A common mobile phase is a mixture of acetonitrile and water (acidified with HCl).[4] 2. Select Appropriate Column: A C18 reversed-phase column is typically used for this compound analysis.[3] 3. Optimize Detector Wavelength: Determine the optimal wavelength for this compound detection, which is around 257 nm.[4] |
Frequently Asked Questions (FAQs)
Why is this compound so persistent in alkaline soils?
This compound, a sulfonylurea herbicide, degrades in soil through two primary pathways: chemical hydrolysis and microbial degradation. Chemical hydrolysis of the sulfonylurea bridge is a critical step in its breakdown and is highly dependent on soil pH. This process is accelerated under acidic conditions. In alkaline soils (pH > 7), the rate of chemical hydrolysis is significantly reduced, leading to a much longer half-life and increased persistence.[1][5]
What is the expected half-life of this compound in soils with different pH values?
The half-life of this compound is dramatically influenced by soil pH. In acidic soils, degradation is relatively rapid, while in alkaline soils, it can persist for extended periods.
| Soil pH | This compound Half-life (t½) | Reference |
| < 4.0 | 3.3 - 6.3 days | [6] |
| 4.5 | 36.5 days | [1] |
| 5.9 | 578 days | [1] |
| 6.6, 7.4, 9.2, 12.3 | No significant degradation after 150 days | [1][6] |
| Aerobic Conditions (general) | ~70 days | [3] |
| Anaerobic Conditions (general) | ~4 days | [3] |
How can I accelerate the degradation of this compound in my alkaline soil experiments?
To enhance the degradation of this compound in alkaline soils, you can implement the following strategies:
-
Soil Acidification: The most direct approach is to lower the soil pH. This can be achieved by incorporating acidifying amendments.
-
Elemental Sulfur (S): Soil microbes oxidize elemental sulfur to sulfuric acid, which lowers the soil pH. The reaction is gradual and dependent on microbial activity.[7]
-
Ammonium Sulfate ((NH₄)₂SO₄): This fertilizer has an acidifying effect on the soil.
-
Iron Sulfate (FeSO₄): Provides a more rapid reduction in soil pH compared to elemental sulfur.
-
-
Incorporation of Organic Matter: Amending the soil with organic materials such as compost, manure, or peat moss can stimulate microbial activity. A more robust and diverse microbial community can enhance the biodegradation of this compound.[2][8]
-
Microbial Inoculation: Introducing specific microbial strains that are known to degrade sulfonylurea herbicides could be a potential strategy. Research has identified bacteria such as Arthrobacter and Bacillus species, and fungi like Aspergillus niger and Penicillium species as capable of degrading herbicides from this class.[9][10]
Are there any specific adjuvants that can help overcome this compound persistence in alkaline conditions?
While adjuvants are typically used to enhance the efficacy of herbicides during application (e.g., improving leaf uptake), their role in altering soil persistence is less direct. However, some adjuvants can influence the spray solution's pH, which could have a localized and temporary effect on the soil surface pH. For a more significant and lasting impact on degradation within the soil matrix, the use of soil amendments is more effective.
What are the primary degradation products of this compound?
The degradation of this compound involves the cleavage of the sulfonylurea bridge. Under aerobic conditions, the main degradation products are 2-chloroimidazo[1,2-a]pyridin-3-sulfonamide (IPSN) and 2-amino-4,6-dimethoxypyrimidine (B117758) (ADPM).[3] Under anaerobic conditions, a notable metabolite is 1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4-hydroxy-6-methoxypyrimidin-2-yl)urea (HMS), suggesting demethylation by microorganisms.[3]
Experimental Protocols
Protocol 1: Soil Incubation Study to Evaluate the Effect of Acidifying Amendments on this compound Degradation
Objective: To determine the effect of elemental sulfur on the degradation rate of this compound in an alkaline soil.
Materials:
-
Alkaline soil (pH > 7.5), sieved (2 mm)
-
This compound analytical standard
-
Elemental sulfur (powdered)
-
Incubation vessels (e.g., 250 mL glass jars with perforated lids)
-
Deionized water
-
Analytical balance, vortex mixer, incubator
-
HPLC-UV system for residue analysis
Procedure:
-
Soil Characterization: Determine the initial pH, organic matter content, and texture of the soil.
-
Spiking the Soil: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Add the stock solution to the soil to achieve the desired final concentration (e.g., 1 mg/kg). Allow the solvent to evaporate completely in a fume hood.
-
Amendment Application:
-
Control Group: 100 g of this compound-spiked soil.
-
Treatment Group: 100 g of this compound-spiked soil amended with elemental sulfur. The application rate will depend on the desired pH reduction and the soil's buffering capacity (a typical starting point is 1-2 g S per kg of soil).
-
-
Incubation:
-
Adjust the moisture content of all soil samples to 60% of water holding capacity.
-
Place the jars in an incubator at a constant temperature (e.g., 25°C) in the dark.
-
Maintain soil moisture by periodically adding deionized water.
-
-
Sampling: Collect triplicate samples from each group at specified time intervals (e.g., 0, 7, 14, 28, 56, 90, and 120 days).
-
Extraction and Analysis:
-
Extract this compound from the soil samples using an appropriate solvent mixture (e.g., methylene chloride:acetonitrile:1 M ammonium hydroxide).
-
Analyze the extracts using HPLC-UV to quantify the remaining this compound concentration.
-
-
Data Analysis: Calculate the half-life (t½) of this compound in both control and treated soils using first-order kinetics.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Residue Analysis
Objective: To quantify the concentration of this compound in soil extracts.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) adjusted to pH 3.0 with hydrochloric acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 257 nm.[4]
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL).
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the filtered soil extracts into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Aerobic and anaerobic degradation pathways of this compound.
Caption: Workflow for soil incubation study of this compound degradation.
Caption: Relationship between soil pH and this compound persistence.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Organic Matter on the Behavior and Control Effectiveness of Herbicides in Soil - Advances in Weed Science [awsjournal.org]
- 3. Degradation of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and mechanism of this compound hydrolysis [agris.fao.org]
- 7. Optimizing Soil pH for Top Yields With Elemental Sulfur | Keg River [kegriver.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijcmas.com [ijcmas.com]
- 11. Understanding the Opportunities to Mitigate Carryover of Imidazolinone Herbicides in Lowland Rice [mdpi.com]
factors affecting Imazosulfuron persistence in the environment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the environmental persistence of Imazosulfuron.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the persistence of this compound in the environment?
This compound's persistence is primarily influenced by a combination of chemical, physical, and biological factors. The key drivers of its degradation are chemical hydrolysis, photodegradation, and microbial degradation.[1] Soil properties such as pH, organic matter content, and clay content also play a crucial role by affecting the herbicide's availability for degradation and its mobility.[2] Climatic conditions, including temperature and moisture, significantly impact the rates of both chemical and microbial breakdown processes.[3]
Q2: How does soil pH affect the degradation of this compound?
Soil pH is a critical factor in the persistence of this compound, primarily by influencing its chemical hydrolysis and adsorption.[2][3] Under acidic conditions (pH below 6.0), the chemical hydrolysis of the sulfonylurea bridge is accelerated, leading to a shorter half-life.[3] Conversely, in neutral to alkaline soils, hydrolysis is significantly slower, contributing to longer persistence.[4] Soil pH also affects the herbicide's adsorption to soil particles; adsorption is generally higher in acidic soils, which can reduce its availability for microbial degradation and leaching.[5]
Q3: What is the role of microbial activity in this compound degradation?
Microbial degradation is a significant pathway for the dissipation of this compound in soil, particularly under anaerobic conditions.[6] Soil microorganisms can metabolize the herbicide, leading to the cleavage of the sulfonylurea bridge and demethylation.[4][6] The rate of microbial degradation is influenced by soil conditions that affect microbial populations and activity, such as temperature, moisture, and organic matter content.[3]
Q4: What are the major degradation products of this compound?
The primary degradation of this compound involves the cleavage of the sulfonylurea bridge, resulting in two main metabolites: 2-amino-4,6-dimethoxypyrimidine (B117758) (ADPM) and 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (B46051) (IPSN).[6] Under anaerobic conditions, demethylation can also occur, leading to the formation of 1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4-hydroxy-6-methoxypyrimidin-2-yl)urea (HMS).[6] Photodegradation can produce additional products through cleavage and desulfonylation.[7]
Troubleshooting Guides
Issue 1: High variability in this compound half-life results between replicate soil samples.
-
Possible Cause 1: Inconsistent soil moisture. Herbicide degradation rates are highly dependent on soil moisture content as it affects both microbial activity and chemical hydrolysis.[3][8]
-
Solution: Ensure uniform moisture content across all experimental units. Pre-incubate the soil to a consistent moisture level (e.g., 60% of water holding capacity) before applying this compound.[9] Regularly check and adjust the moisture content throughout the experiment.
-
-
Possible Cause 2: Non-homogeneous soil. Variations in soil properties such as organic matter, clay content, and pH within the collected soil can lead to different degradation rates.
-
Solution: Thoroughly mix and sieve the soil before starting the experiment to ensure homogeneity. Characterize the soil properties for each batch to account for any variability.
-
-
Possible Cause 3: Inconsistent incubation temperature. Temperature significantly affects the rate of chemical and microbial degradation.[3][8]
-
Solution: Use a temperature-controlled incubator and monitor the temperature regularly to ensure it remains constant throughout the experiment.
-
Issue 2: Poor recovery of this compound from fortified soil or water samples.
-
Possible Cause 1: Inefficient extraction solvent. The choice of extraction solvent is critical for achieving high recovery rates.
-
Solution: A mixture of methylene (B1212753) chloride, acetonitrile (B52724), and 1 M ammonium (B1175870) hydroxide (B78521) (4:15:1 by volume) has been shown to be effective for extracting this compound and its metabolites from soil.[6] For water samples, solid-phase extraction (SPE) with C18 cartridges is a common and effective method.[10]
-
-
Possible Cause 2: Strong adsorption to soil particles. this compound can bind tightly to soil components, especially in soils with high organic matter or clay content, or at low pH, making extraction difficult.[2]
-
Solution: Increase the extraction time or use a more vigorous extraction technique such as sonication or pressurized liquid extraction. Adjusting the pH of the extraction solvent to a neutral or slightly alkaline value can help reduce adsorption and improve recovery.
-
-
Possible Cause 3: Degradation during sample processing or storage. this compound can degrade if samples are not handled and stored correctly.
-
Solution: Process samples as quickly as possible after collection. If storage is necessary, store samples at low temperatures (e.g., -20°C) in the dark to minimize degradation.
-
Issue 3: Inconsistent peak shapes or retention times in HPLC analysis.
-
Possible Cause 1: Mobile phase issues. Changes in mobile phase composition, pH, or dissolved gases can affect retention times and peak shapes.
-
Solution: Prepare fresh mobile phase daily and degas it before use. Ensure the pH of the mobile phase is stable and consistent. A common mobile phase for this compound analysis is a mixture of acetonitrile and water (acidified with acetic acid to pH 3.5).[2]
-
-
Possible Cause 2: Column degradation. The performance of the HPLC column can deteriorate over time, leading to peak tailing, broadening, or shifts in retention time.
-
Solution: Use a guard column to protect the analytical column from contaminants. Regularly flush the column with a strong solvent to remove adsorbed compounds. If performance does not improve, the column may need to be replaced.
-
-
Possible Cause 3: Injector problems. Issues with the injector, such as leaks or partial blockage, can lead to variable injection volumes and poor peak shapes.
-
Solution: Regularly inspect and maintain the injector seals and rotor. Ensure the sample loop is completely filled during injection.
-
Data Presentation
Table 1: Half-life of this compound in Soil and Water
| Medium | Condition | pH | Temperature (°C) | Half-life (days) | Reference |
| Soil | Aerobic | - | - | ~70 | [6] |
| Soil | Anaerobic | - | - | ~4 | [6] |
| Upland Soil | Laboratory | Acidic | - | ~40 | [4] |
| Sandy Loam Soil | Aerobic | - | - | 1 - 50 | [1] |
| Water | Aqueous Buffer | 4.5 | 25 | 36.5 | [4] |
| Water | Aqueous Buffer | 5.9 | 25 | 578 | [4] |
| Water | Aqueous Buffer | < 4 | 25 | 3.3 - 6.3 | [4] |
| Water | California Rice Field | - | - | 3.6 (predicted) | [11] |
Table 2: Soil Sorption Coefficients for this compound
| Soil Type | pH | Organic Matter (%) | Clay (%) | Kd | Koc | Reference |
| Sandy Clay Loam | 7.4 | 2.1 | 25 | 0.91 | 102 | [5] |
| Sandy Loam | 7.5 | 1.8 | 15 | 1.76 | 117 | [5] |
| Clay Loam | 7.0 | 2.5 | 35 | - | 98.7 | [5] |
| Volcanic Ash | 4.5 | 3.2 | 18 | - | 208 | [5] |
Experimental Protocols
1. Soil Incubation Study for this compound Degradation
-
Objective: To determine the rate of this compound degradation in soil under controlled laboratory conditions.
-
Materials:
-
Fresh soil, sieved (<2 mm)
-
This compound analytical standard
-
Incubator
-
Extraction solvent (e.g., methylene chloride:acetonitrile:1 M ammonium hydroxide)
-
HPLC system
-
-
Procedure:
-
Characterize the soil for properties such as pH, organic matter content, texture, and water holding capacity.
-
Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity) and pre-incubate for 7 days to stabilize microbial activity.[9]
-
Treat the soil with a known concentration of this compound, ensuring even distribution. A common application rate is 0.2 mg/kg.[1][6]
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C).[9]
-
Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 50, 70, 100 days).[9]
-
Extract this compound and its metabolites from the soil samples using an appropriate solvent and method.
-
Analyze the extracts using a validated HPLC method to determine the concentration of this compound.
-
Calculate the half-life using first-order kinetics.[9]
-
2. Aqueous Photodegradation Study of this compound
-
Objective: To determine the rate of this compound degradation in water upon exposure to light.
-
Materials:
-
This compound analytical standard
-
Purified water (e.g., HPLC-grade)
-
Quartz tubes
-
Photoreactor with a controlled light source (e.g., Xenon lamp)
-
HPLC system
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and dilute it with purified water to the desired concentration.
-
Fill quartz tubes with the this compound solution. Prepare dark controls by wrapping identical tubes in aluminum foil.
-
Place the tubes in the photoreactor and expose them to a constant light source at a controlled temperature.
-
Withdraw samples from the tubes at specific time intervals.
-
Analyze the samples directly by HPLC to quantify the remaining this compound concentration.
-
Determine the photodegradation rate and half-life by plotting the concentration of this compound against time.
-
Mandatory Visualization
Caption: Major degradation pathways of this compound in the environment.
Caption: General workflow for an this compound persistence study.
References
- 1. Degradation of this compound in different soils-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adsorption and desorption of this compound by soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extension.psu.edu [extension.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H13ClN6O5S | CID 92433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Degradation of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of photoproducts from this compound by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistence of residual and pre-emergent herbicides: factors that you need to be aware of! | CottonInfo [cottoninfo.com.au]
- 9. Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatographic determination of this compound in drinking water and in soil using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photochemical degradation of this compound under simulated California rice field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imazosulfuron Dosage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Imazosulfuron dosage for specific weed species in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound?
A1: this compound is a sulfonylurea herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is critical for the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[2][4] By blocking this pathway, this compound halts protein synthesis and cell division, ultimately leading to weed death.[5]
Q2: What are the typical symptoms of this compound injury in susceptible plants?
A2: Symptoms of this compound injury may take several days to appear.[1] Initial signs often include stunting and chlorosis (yellowing) of new growth.[6] Veins on the underside of leaves may turn a reddish or purplish color.[1] As the effects progress, leaves can become crinkled and necrotic, and the growing points of the plant may die.[1][6]
Q3: Can this compound be used for both pre-emergence and post-emergence weed control?
A3: Yes, this compound is versatile and can be effective as both a pre-emergent and post-emergent herbicide, targeting weeds at different growth stages.[1][3]
Q4: How long does it take to see the full effects of this compound application?
A4: While initial symptoms can be observed within a few days, complete weed death typically occurs within 2 to 4 weeks of application.[1]
Q5: What are the known mechanisms of weed resistance to this compound and other ALS inhibitors?
A5: Weed resistance to ALS inhibitors like this compound primarily occurs through two mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). TSR involves genetic mutations in the ALS gene that prevent the herbicide from binding to the enzyme. NTSR can involve reduced herbicide uptake and translocation, or enhanced metabolic degradation of the herbicide into non-toxic substances.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dosage optimization experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected weed control. | Environmental Factors: Lack of rainfall after a pre-emergence application can reduce herbicide activation and uptake by weeds.[7] | - For pre-emergence applications, ensure adequate soil moisture. If conditions are dry, a light irrigation may be necessary to activate the herbicide. |
| Weed Growth Stage: Post-emergence applications are most effective when weeds are actively growing and are not stressed. | - Apply post-emergence treatments when weeds are in the recommended growth stage for optimal control. Avoid application during periods of drought or extreme temperatures. | |
| Improper Application: Incorrect spray volume, nozzle type, or calibration can lead to uneven coverage or an incorrect dosage being applied. | - Calibrate spray equipment accurately before each experiment. Ensure thorough and uniform coverage of the target area. | |
| Herbicide Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides. | - If resistance is suspected, conduct a resistance screening assay. Consider rotating herbicides with different modes of action in subsequent experiments. | |
| Crop or non-target plant injury. | Spray Drift: Wind can carry the herbicide to adjacent desirable plants. | - Avoid spraying on windy days. Use drift-reducing nozzles and maintain a low spray boom height. |
| Incorrect Dosage: Application of a higher than recommended dose can lead to phytotoxicity in tolerant crops. | - Double-check all calculations for dosage and application rates before mixing and spraying. | |
| Soil Persistence (Carryover): this compound can persist in the soil and affect subsequent sensitive rotational crops. | - Be aware of the rotational crop restrictions for this compound. The persistence of imidazolinone herbicides can be influenced by soil pH, temperature, and microbial activity.[8] | |
| Variability in results across replicates. | Non-uniform Weed Population: Weed density and distribution may not be consistent across all experimental plots. | - Strive for a uniform weed infestation in the experimental area. Use a sufficient number of replicates to account for natural variability. |
| Inconsistent Environmental Conditions: Variations in soil type, moisture, or organic matter within the experimental site. | - Characterize the experimental site thoroughly before starting. If significant variability exists, consider a randomized complete block design to minimize the impact of this variation. |
Data on this compound Efficacy
The following tables summarize quantitative data on the efficacy of this compound against various weed species from different studies.
Table 1: Efficacy of this compound on Various Weed Species in Drill-Seeded Rice
| Weed Species | Application Timing | This compound Rate (g ai/ha) | Control (%) | Notes |
| Hemp Sesbania (Sesbania herbacea) | EPOST or PREFLD | 224 - 336 | ≥ 93% | Control was ≤ 79% in one year at 7 weeks after planting.[7][9] |
| Yellow Nutsedge (Cyperus esculentus) | EPOST or PREFLD | 224 - 336 | ≥ 93% | PRE application control was ≤ 29% in a year with inadequate rainfall.[7][9] |
| Barnyardgrass (Echinochloa crus-galli) | PRE, EPOST, or PREFLD | 224 - 336 | Similar control across timings | Specific percentage not detailed, but control was consistent.[7][9] |
| Broadleaf Signalgrass (Urochloa platyphylla) | PRE, EPOST, or PREFLD | 224 - 336 | Similar control across timings | Specific percentage not detailed, but control was consistent.[7][9] |
EPOST: Early Post-emergence; PREFLD: Pre-flood
Table 2: Efficacy of this compound on Weeds in Potato
| Weed Species | Application Method | This compound Rate | Control (%) | Notes |
| Yellow Nutsedge (Cyperus esculentus) | Sequential Applications | Not specified | > 92% | Sequential applications were more effective than a single PRE application.[10] |
| Common Lambsquarters (Chenopodium album) | Not specified | Not specified | ≥ 98% | [10] |
| Pigweed species (Amaranthus spp.) | Not specified | Not specified | 100% | [10] |
| Common Mallow (Malva neglecta) | Not specified | Not specified | Season-long control | [10] |
| Russian Thistle (Salsola tragus) | Not specified | Not specified | Failed to control | [10] |
| Hairy Nightshade (Solanum sarrachoides) | Not specified | Not specified | Partial control | [10] |
Table 3: Efficacy of this compound on Weeds in Transplanted Rice
| Weed Species | This compound Rate (g/ha) | Weed Control Efficiency (%) |
| Echinochloa colona | 50 | High |
| Cyperus iria | 50 | High |
| Monochoria vaginalis | 50 | High |
| Total Weeds | 15 | Lower |
| Total Weeds | 30 | Moderate |
| Total Weeds | 50 | High |
Note: Higher doses of this compound (up to 50 g/ha) resulted in greater weed control efficiency.[11]
Experimental Protocols
Protocol for a Dose-Response Bioassay to Determine this compound Efficacy
This protocol outlines a typical dose-response experiment to determine the effective dose (ED) of this compound for controlling a specific weed species.
1. Objective: To determine the dose of this compound required to achieve 50% (ED₅₀), 90% (ED₉₀), and 95% (ED₉₅) control of a target weed species.
2. Materials:
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This compound formulation
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Seeds of the target weed species
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Pots or trays for planting
-
Growth medium (soil, sand, peat mixture)
-
Controlled environment growth chamber or greenhouse
-
Calibrated sprayer
-
Drying oven
-
Analytical balance
3. Experimental Design:
-
Treatments: A range of this compound doses should be selected. This should include a non-treated control and at least 5-7 concentrations of the herbicide. The doses should span from a level expected to cause no effect to one that causes complete mortality.
-
Replication: Each treatment should be replicated at least 3-4 times.
-
Randomization: The placement of pots/trays should be completely randomized within the growth chamber or greenhouse to minimize the effects of environmental gradients.
4. Procedure:
-
Planting: Fill pots with the growth medium and sow a predetermined number of weed seeds at a uniform depth.
-
Growth Conditions: Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity suitable for the weed species. Water as needed to maintain optimal growth.
-
Herbicide Application: Apply the different this compound doses when the weed seedlings have reached a specific growth stage (e.g., 2-3 true leaves for post-emergence application). Use a calibrated sprayer to ensure accurate and uniform application.
-
Data Collection: At a set time after treatment (e.g., 14 or 21 days), assess the herbicide's effect. This is typically done by harvesting the above-ground biomass from each pot.
-
Drying and Weighing: Dry the harvested biomass in a drying oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight for each replicate.
5. Data Analysis:
-
Calculate the percent reduction in dry weight for each treatment relative to the non-treated control.
-
Fit a non-linear regression model to the dose-response data. The log-logistic or Gompertz models are commonly used for this purpose.[12][13]
-
From the fitted curve, estimate the ED₅₀, ED₉₀, and ED₉₅ values, which represent the this compound doses required to cause 50%, 90%, and 95% reduction in weed biomass, respectively.[12]
Visualizations
Caption: Experimental workflow for a dose-response bioassay.
Caption: this compound's mode of action via inhibition of the ALS enzyme.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]
- 6. Crop Protection Network [cropprotectionnetwork.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Use of this compound in Herbicide Programs for Drill-Seeded Rice (Oryza sativa) in the Mid-South United States | Weed Technology | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing and Mitigating Imazosulfuron Resistance in Weeds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing and mitigating Imazosulfuron resistance in weeds.
Quick Links
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Frequently Asked Questions (FAQs)
This compound and its Mode of Action
Q1: What is this compound and how does it work?
A1: this compound is a selective, sulfonylurea herbicide used for pre- and post-emergence control of a wide range of broadleaf weeds and sedges.[1][2][3] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division in plants.[1][2] By inhibiting ALS, this compound halts weed growth, leading to their death.[1]
Mechanisms of this compound Resistance
Q2: What are the primary mechanisms of weed resistance to this compound?
A2: Resistance to this compound, and other ALS-inhibiting herbicides, primarily occurs through two mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves a mutation in the ALS gene, which alters the enzyme's structure. This change prevents the herbicide from binding to the enzyme, rendering it ineffective. Several amino acid substitutions at specific positions in the ALS protein, such as Pro-197, Asp-376, and Trp-574, have been identified to confer resistance.
-
Non-Target-Site Resistance (NTSR): This mechanism does not involve a modification of the target enzyme. Instead, it relies on other physiological processes to prevent the herbicide from reaching its target at a lethal concentration. The most common form of NTSR is enhanced herbicide metabolism, where the resistant plant can more rapidly detoxify the herbicide, often through the action of enzyme families like cytochrome P450 monooxygenases (P450s).
Q3: How can I differentiate between target-site and non-target-site resistance in my experiments?
A3: Differentiating between TSR and NTSR requires a combination of bioassays and molecular techniques. A whole-plant dose-response assay can determine the level of resistance. To investigate the mechanism, you can conduct an in-vitro ALS enzyme assay. If the enzyme extracted from the resistant plant is less sensitive to this compound compared to the susceptible plant, it suggests TSR. To confirm this, you can sequence the ALS gene to identify known resistance-conferring mutations. If the enzyme sensitivity is similar between resistant and susceptible plants, NTSR is likely involved. This can be further investigated by using metabolic inhibitors (e.g., malathion (B1675926) to inhibit P450 enzymes) in your whole-plant assays. A reversal of resistance in the presence of the inhibitor points towards enhanced metabolism as the NTSR mechanism.
Managing and Mitigating Resistance
Q4: What are the best practices for managing this compound resistance in a research setting?
Q5: What are some integrated weed management (IWM) strategies to mitigate the evolution of this compound resistance in the field?
A5: While this guide is for a research audience, understanding field-based mitigation strategies is important. IWM strategies aim to reduce the selection pressure for herbicide resistance. Key strategies include:
-
Herbicide Rotation and Mixtures: Avoid the repeated use of herbicides with the same mode of action. Rotate this compound with herbicides from different groups or use tank-mixtures with herbicides that have a different mode of action.
-
Cultural Practices: Implement practices such as crop rotation, altering planting dates, and using competitive crop varieties to suppress weed growth.
-
Mechanical and Manual Weed Control: Incorporate tillage, hoeing, or hand-weeding to control weeds and reduce the reliance on herbicides.
-
Scouting and Monitoring: Regularly monitor fields to detect resistant weed patches early and prevent their spread.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments on this compound resistance.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in whole-plant dose-response assays. | 1. Variability in plant growth stage or size at the time of herbicide application.2. Uneven herbicide application.3. Environmental fluctuations in the greenhouse (temperature, light, humidity).4. Genetic variability within the weed population. | 1. Ensure all plants are at a uniform growth stage and size before treatment.2. Calibrate spray equipment carefully and ensure even coverage.3. Maintain consistent environmental conditions throughout the experiment.4. Use a well-characterized and homozygous susceptible population as a control. For resistant populations, consider if the population is segregating for resistance. |
| No clear dose-response curve for the susceptible population. | 1. Herbicide concentration range is too high, causing 100% mortality even at the lowest dose.2. Herbicide concentration range is too low, resulting in minimal effect even at the highest dose.3. The "susceptible" population has some level of tolerance. | 1. Conduct a preliminary range-finding experiment with a wider range of concentrations to determine the appropriate dose range.2. Source a known susceptible population from a reputable supplier or a location with no history of this compound use.3. Verify the purity of your this compound standard. |
| Ambiguous results from the in-vitro ALS enzyme assay. | 1. Suboptimal enzyme extraction procedure leading to low enzyme activity.2. Incorrect buffer composition or pH.3. Degradation of the enzyme during the assay. | 1. Optimize the enzyme extraction protocol for the specific weed species.2. Ensure the assay buffer is at the correct pH and contains all necessary co-factors.3. Keep all reagents and enzyme extracts on ice throughout the procedure. |
| Failure to amplify the ALS gene using PCR. | 1. Poor quality or quantity of extracted DNA.2. PCR inhibitors present in the DNA sample.3. Inappropriate primer design or annealing temperature. | 1. Use a reliable DNA extraction kit and quantify the DNA concentration and purity.2. Include a DNA purification step or dilute the DNA sample to reduce inhibitor concentration.3. Design primers based on conserved regions of the ALS gene from related species. Optimize the PCR annealing temperature using a gradient PCR. |
Data Presentation: this compound Resistance Levels
The following table summarizes quantitative data on this compound resistance in different weed species. The Resistance Index (RI) is calculated as the ratio of the GR50 (herbicide concentration required to reduce growth by 50%) of the resistant population to the GR50 of the susceptible population.
| Weed Species | Herbicide | Resistance Index (RI) (GR50 R/S) | Reference |
| Schoenoplectus juncoides | This compound | 176 | [2] |
| Schoenoplectus juncoides | Bensulfuron-methyl | 40 | [2] |
| Schoenoplectus juncoides | Metsulfuron-methyl | 14 | [2] |
| Cyperus difformis | This compound | >30 | |
| Cyperus difformis | Bensulfuron-methyl | >30 | |
| Cyperus difformis | Halosulfuron-methyl | >21 | [4] |
| Cyperus difformis | Bispyribac-sodium | >21 | [4] |
| Cyperus difformis | Imazamox | >21 | [4] |
| Cyperus difformis | Penoxsulam | >21 | [4] |
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is adapted from established methods for herbicide resistance testing.[3][5][6][7][8]
Objective: To determine the level of resistance to this compound in a weed population by generating a dose-response curve.
Materials:
-
Seeds from putative resistant and known susceptible weed populations.
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix.
-
Technical grade this compound.
-
Appropriate solvent (e.g., acetone) and surfactant.
-
Laboratory spray chamber calibrated to deliver a consistent volume.
-
Controlled environment growth chamber or greenhouse.
-
Balance for weighing plant biomass.
Methodology:
-
Plant Growth:
-
Germinate seeds of both resistant and susceptible populations in petri dishes or germination trays.
-
Transplant seedlings at a uniform stage (e.g., two-leaf stage) into individual pots.
-
Grow plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of herbicide concentrations (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Include a surfactant as recommended for the herbicide.
-
-
Herbicide Application:
-
When plants reach the target growth stage (e.g., 3-4 leaf stage), transfer them to a laboratory spray chamber.
-
Apply the different herbicide concentrations to the plants. Ensure even coverage.
-
Include an untreated control (sprayed with solvent and surfactant only) for each population.
-
Each treatment should have at least four replicates.
-
-
Data Collection and Analysis:
-
Return the plants to the controlled environment and observe for symptoms of herbicide injury.
-
After a set period (e.g., 21 days), harvest the above-ground biomass for each plant.
-
Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.
-
Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control.
-
Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate the GR50 value for each population.
-
Calculate the Resistance Index (RI) as GR50 (Resistant) / GR50 (Susceptible).
-
In-Vitro ALS Enzyme Activity Assay
This protocol provides a general framework for assessing the sensitivity of the ALS enzyme to this compound.
Objective: To determine if resistance is due to an altered target site (a less sensitive ALS enzyme).
Materials:
-
Fresh leaf tissue from resistant and susceptible plants.
-
Extraction buffer (e.g., phosphate (B84403) buffer with pyruvate, MgCl2, thiamine (B1217682) pyrophosphate, FAD, and DTT).
-
Assay buffer (same as extraction buffer).
-
This compound solutions of varying concentrations.
-
Creatine (B1669601) and α-naphthol solution.
-
Spectrophotometer.
Methodology:
-
Enzyme Extraction:
-
Harvest young, actively growing leaf tissue from both resistant and susceptible plants.
-
Grind the tissue in liquid nitrogen and homogenize in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
Set up reaction tubes containing the assay buffer and different concentrations of this compound.
-
Add the enzyme extract to each tube and incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction by adding sulfuric acid. This also decarboxylates the acetolactate product to acetoin.
-
Add creatine and α-naphthol solution and incubate at a higher temperature (e.g., 60°C) to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance of the solution at 530 nm. The intensity of the red color is proportional to the amount of acetoin, and thus to the ALS activity.
-
Plot the enzyme activity against the this compound concentration and determine the I50 value (the concentration of herbicide that inhibits enzyme activity by 50%).
-
Compare the I50 values of the resistant and susceptible populations. A significantly higher I50 for the resistant population indicates target-site resistance.
-
Molecular Analysis of the ALS Gene
Objective: To identify mutations in the ALS gene that confer resistance to this compound.
Materials:
-
Leaf tissue from resistant and susceptible plants.
-
DNA extraction kit.
-
Primers designed to amplify conserved regions of the ALS gene.
-
PCR reagents (Taq polymerase, dNTPs, buffer).
-
Thermocycler.
-
Gel electrophoresis equipment.
-
DNA sequencing service.
Methodology:
-
DNA Extraction:
-
Extract genomic DNA from the leaf tissue of resistant and susceptible plants using a commercial kit or a standard CTAB protocol.
-
-
PCR Amplification:
-
Amplify the conserved regions of the ALS gene known to harbor resistance-conferring mutations using PCR.
-
Use primers that have been successfully used in related weed species.
-
-
Verification and Sequencing:
-
Run the PCR products on an agarose (B213101) gel to verify the amplification of a fragment of the expected size.
-
Purify the PCR product and send it for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the DNA sequences from the resistant and susceptible plants with a reference ALS gene sequence.
-
Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at known resistance-conferring positions (e.g., Pro-197, Asp-376, Trp-574).
-
Signaling Pathways and Workflows
Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound resistance.
Caption: Mode of action of this compound, an ALS-inhibiting herbicide.
Caption: Mechanisms of this compound resistance in weeds.
Caption: Workflow for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. weedscience.org [weedscience.org]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hracglobal.com [hracglobal.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analytical Detection of Imazosulfuron and its Metabolites
Welcome to the technical support center for the analytical detection of Imazosulfuron and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this compound and its primary metabolites: 2-amino-4,6-dimethoxypyrimidine (B117758) (ADPM), 2-chloroimidazo[1,2-a]pyridin-3-sulfonamide (IPSN), and 1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4-hydroxy-6-methoxypyrimidin-2-yl)urea (HMS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analytical detection of this compound and its metabolites?
A1: The primary challenges include:
-
Low concentrations: this compound is effective at low application rates, resulting in trace-level residues in environmental and biological samples.
-
Metabolite polarity: The metabolites of this compound, such as ADPM, IPSN, and HMS, have varying polarities, which can complicate simultaneous extraction and chromatographic separation.
-
Matrix effects: Complex sample matrices like soil, water, and agricultural products can cause significant ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and sensitivity.[1][2]
-
pH sensitivity: As a sulfonylurea herbicide, this compound's stability and extraction efficiency can be pH-dependent.[3][4]
Q2: What are the major degradation pathways of this compound?
A2: this compound primarily degrades through the cleavage of the sulfonylurea bridge, especially under aerobic conditions in soil, yielding ADPM and IPSN.[5][6] Under anaerobic conditions, demethylation can occur, leading to the formation of HMS.[5][6] Photolysis in water is also a significant degradation pathway.[7]
Q3: Which analytical techniques are most suitable for the detection of this compound and its metabolites?
A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are crucial for detecting these compounds at trace levels in complex matrices.[8][9] HPLC with UV detection can also be used, but it may lack the required sensitivity and selectivity for certain applications.[6]
Q4: What are the recommended sample preparation techniques for soil and water samples?
A4: For soil samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective choice for extracting this compound and its metabolites.[8][10] For water samples, Solid-Phase Extraction (SPE) is commonly used to concentrate the analytes and remove interfering substances.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH. 4. Column contamination or void formation. | 1. Use a column with end-capping or a different stationary phase. 2. Dilute the sample or reduce the injection volume.[11] 3. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. For sulfonylureas, an acidic mobile phase is often used. 4. Flush the column with a strong solvent or replace the column if necessary.[12] |
| Low Signal Intensity / Ion Suppression | 1. Matrix effects from co-eluting compounds. 2. Inefficient ionization in the MS source. 3. Suboptimal MS/MS parameters. | 1. Improve sample cleanup using SPE or modify the QuEChERS cleanup step. Dilute the sample extract. Use a matrix-matched calibration curve.[13] 2. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Consider using a different ionization source if available (e.g., APCI).[2] 3. Optimize collision energy and select appropriate precursor/product ion transitions for each analyte. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Column temperature variations. 3. Column degradation. | 1. Ensure proper mobile phase preparation and pump performance. 2. Use a column oven to maintain a stable temperature. 3. Check for loss of stationary phase or column blockage. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Incomplete sample cleanup. | 1. Use high-purity solvents and flush the LC system. 2. Optimize the d-SPE cleanup step in the QuEChERS protocol or the washing steps in the SPE protocol. |
Sample Preparation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery (QuEChERS) | 1. Inefficient extraction from the matrix. 2. Analyte degradation during extraction. 3. Adsorption of analytes to the d-SPE sorbent. | 1. Ensure proper homogenization and shaking time. For dry soil samples, a hydration step is crucial.[10] 2. For pH-sensitive compounds, use a buffered QuEChERS method (e.g., with acetate (B1210297) or citrate (B86180) buffers).[14] 3. Select appropriate d-SPE sorbents. For sulfonylureas, avoid sorbents that may have strong interactions. A combination of PSA and C18 is often used.[11] |
| Low Recovery (SPE) | 1. Inappropriate SPE sorbent. 2. Breakthrough during sample loading. 3. Incomplete elution. | 1. Select a sorbent based on the polarity of the analytes. For this compound and its metabolites, a polymeric reversed-phase sorbent like Oasis HLB is often effective.[9] 2. Optimize the sample loading flow rate and volume. 3. Use a stronger elution solvent or increase the elution volume. |
| High Matrix Effects | 1. Insufficient removal of interfering compounds. | 1. For QuEChERS, consider adding a C18 sorbent to the d-SPE step to remove nonpolar interferences.[11] A freezing step before cleanup can also help precipitate lipids.[11] 2. For SPE, optimize the wash step with a solvent that removes interferences without eluting the analytes. |
Data Presentation
Table 1: Quantitative Data for this compound and its Metabolites in Soil
| Analyte | Method | Matrix | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| This compound | HPLC | Sandy Loam Soil | 80-95 | - | 0.001-0.005 | [6] |
| ADPM | HPLC | Sandy Loam Soil | 80-95 | - | 0.001-0.005 | [6] |
| IPSN | HPLC | Sandy Loam Soil | 80-95 | - | 0.001-0.005 | [6] |
| HMS | HPLC | Sandy Loam Soil | 80-95 | - | 0.001-0.005 | [6] |
Note: This table summarizes available data. Performance may vary based on specific experimental conditions and soil types.
Experimental Protocols
Protocol 1: QuEChERS Method for Soil Samples (Adapted from general pesticide protocols)
This protocol is a general guideline and should be optimized for your specific soil type and instrumentation.
-
Sample Hydration (for dry soil):
-
Weigh 3 g of air-dried soil into a 50 mL centrifuge tube.
-
Add 7 mL of deionized water, vortex briefly, and let it hydrate (B1144303) for 30 minutes.[5]
-
-
Extraction:
-
For hydrated or high-water content soil (10 g), add 10 mL of acetonitrile (B52724) to the centrifuge tube.[5]
-
Shake vigorously for 5 minutes.
-
Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately shake for 2 minutes.
-
Centrifuge at ≥3000 rcf for 5 minutes.[5]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.[5]
-
-
Analysis:
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples (General Procedure)
This protocol provides a general framework for SPE and should be optimized for your specific water matrix.
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (or similar polymeric reversed-phase cartridge) with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Acidify the water sample (e.g., 500 mL) to a pH of approximately 3-4 with a suitable acid (e.g., formic acid).
-
Load the sample onto the SPE cartridge at a flow rate of about 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 5-10 mL of methanol or acetonitrile.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Degradation pathway of this compound into its major metabolites.
Caption: General workflow for the QuEChERS sample preparation method.
References
- 1. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of this compound hydrolysis [agris.fao.org]
- 5. unitedchem.com [unitedchem.com]
- 6. Degradation of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
- 9. epa.gov [epa.gov]
- 10. This compound | C14H13ClN6O5S | CID 92433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 14. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of environmental conditions on Imazosulfuron performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of environmental conditions on the performance of Imazosulfuron. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Soil Conditions
-
Q1: Why is the efficacy of my this compound application reduced in high pH soil?
-
A: this compound's degradation is highly dependent on pH. It is more stable and persists longer in soils with a higher pH (>7.0).[1] This increased stability can lead to reduced availability for plant uptake. Conversely, in acidic soils, this compound undergoes faster chemical hydrolysis, which can lead to quicker degradation than desired for sustained weed control.[2][3][4] The herbicide's adsorption to soil particles also decreases as pH increases, which can make it more prone to leaching rather than being available in the root zone.[5]
-
-
Q2: I'm observing variable performance of this compound in different soil types. What could be the cause?
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A: Soil composition, particularly organic matter and clay content, significantly influences this compound's performance. Adsorption of this compound is greater in soils with higher organic matter and clay content.[6][7] This increased adsorption can reduce the concentration of the herbicide in the soil solution, thereby decreasing its availability for weed uptake. The persistence of this compound can also be affected, with degradation being faster in soils with higher organic carbon and clay content compared to sandy loam soils.[7]
-
-
Q3: How does soil moisture impact the effectiveness of this compound?
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A: Soil moisture is a critical factor for the activation and uptake of soil-applied herbicides like this compound. Adequate soil moisture is necessary to dissolve the herbicide and move it into the root zone where it can be absorbed by weeds.[8] Under dry conditions, this compound may remain on the soil surface and not reach the target, leading to poor weed control. Conversely, excessive moisture can lead to leaching of the herbicide below the root zone, also reducing its efficacy.
-
Atmospheric and Water Conditions
-
Q4: My experiment involves aqueous solutions of this compound. How is its stability affected by water pH and temperature?
-
A: this compound's stability in water is strongly influenced by both pH and temperature. The rate of hydrolysis, a primary degradation pathway, is accelerated under acidic conditions (pH < 4) and at higher temperatures.[2][4] For each 10°C increase in temperature, the hydrolysis rate can increase by a factor of 3 to 5.[2][4] In neutral to alkaline water (pH > 6.6), this compound is significantly more stable, with little to no degradation observed even after 150 days.[2][4]
-
-
Q5: I've noticed a rapid decline in this compound concentration in my outdoor aquatic experiments. What could be the reason?
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A: Aqueous photolysis, or degradation by sunlight, is a major pathway for this compound dissipation in water.[9][10] The half-life of this compound in water due to photolysis can be as short as 3.5 to 3.6 days.[9][10] This process is a key factor in its environmental clearance from surface waters like rice fields.[9]
-
-
Q6: Does air temperature at the time of application affect the performance of post-emergence this compound?
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A: Yes, temperature can significantly impact the efficacy of post-emergence herbicides. Generally, warmer temperatures (around 28°C) enhance the absorption and translocation of herbicides within the plant, leading to better weed control.[11] At low temperatures (below 15°C), plant metabolism slows down, which can reduce the uptake and movement of the herbicide, resulting in slower and less effective weed control.[11][12]
-
Quantitative Data Summary
Table 1: Hydrolytic Half-Life of this compound at 25°C
| pH | Half-Life (Days) | Reference(s) |
| < 4.0 | 3.3 - 6.3 | [2][4] |
| 4.5 | 36.5 | [2][4] |
| 5.0 | 27 | [5] |
| 5.9 | 578 | [2][4] |
| > 6.6 | Stable | [2][4][5] |
Table 2: Soil Dissipation Half-Life of this compound
| Condition | Half-Life (Days) | Reference(s) |
| Aerobic | 21 - 91 | [5] |
| Anaerobic | 11 - 13 | [5] |
Experimental Protocols
Protocol 1: Soil Dissipation Study (Batch Equilibrium Method)
This protocol outlines a general procedure to assess the adsorption and desorption of this compound in soil, adapted from OECD Guideline 106.
Objective: To determine the adsorption/desorption characteristics of this compound in various soil types.
Materials:
-
Test soils with varying physicochemical properties (pH, organic matter, clay content).
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Radiolabeled (e.g., ¹⁴C) or analytical grade this compound.
-
0.01 M CaCl₂ solution.
-
Centrifuge tubes (Teflon or glass).
-
Horizontal shaker.
-
Scintillation counter or HPLC-UV/MS for analysis.
Methodology:
-
Soil Preparation: Air-dry soil samples and pass them through a 2-mm sieve. Characterize the soil for pH, organic carbon content, and texture.[13]
-
Solution Preparation: Prepare a stock solution of this compound in 0.01 M CaCl₂. Create a series of working solutions of varying concentrations.
-
Adsorption Phase:
-
Add a known mass of soil (e.g., 2-5 g) to centrifuge tubes.[13]
-
Add a specific volume of a working this compound solution to achieve a desired soil-to-solution ratio (e.g., 1:10).[13]
-
Include control samples without soil to check for adsorption to the tube walls.
-
Agitate the tubes on a horizontal shaker for a predetermined equilibrium time (e.g., 24-48 hours) at a constant temperature.[13]
-
-
Separation: Centrifuge the tubes to separate the soil from the supernatant.
-
Analysis: Analyze the this compound concentration in the supernatant. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.
-
Desorption Phase:
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Remove the supernatant from the adsorption phase.
-
Add a fresh 0.01 M CaCl₂ solution (without this compound) to the soil pellet.
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Shake for the same equilibrium time.
-
Centrifuge and analyze the supernatant for the desorbed this compound.
-
Visualizations
References
- 1. extension.okstate.edu [extension.okstate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of this compound hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H13ClN6O5S | CID 92433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. isws.org.in [isws.org.in]
- 9. Photochemical degradation of this compound under simulated California rice field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Effects of temperature on herbicides - Revista Cultivar [revistacultivar.com]
- 12. amerinursery.com [amerinursery.com]
- 13. scielo.br [scielo.br]
Technical Support Center: Strategies to Mitigate Imazosulfuron Leaching in Soil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Imazosulfuron leaching during laboratory and field experiments.
Troubleshooting Guides
Problem: High this compound mobility observed in soil column experiments.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Low Soil Organic Matter | Amend the soil with organic matter such as biochar or compost. Increased organic matter enhances the adsorption of this compound, reducing its movement with water. | Protocol for Soil Amendment and Leaching Analysis: 1. Prepare soil columns with the target soil type. 2. Amend the top layer (e.g., 0-10 cm) of the experimental columns with a predetermined percentage of biochar or compost (e.g., 1%, 2%, 5% w/w). Control columns should not be amended. 3. Apply a standard solution of this compound to the surface of each soil column. 4. Simulate a rainfall event by applying a known volume of deionized water. 5. Collect the leachate at regular intervals. 6. Analyze the concentration of this compound in the leachate using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection. 7. After the leaching event, section the soil column (e.g., every 5 cm) and analyze the this compound concentration in each section to determine its distribution profile.[1] |
| Inappropriate Irrigation Simulation | Optimize the irrigation simulation to mimic realistic field conditions. Excessive or rapid water application can accelerate leaching. | Protocol for Controlled Irrigation Simulation: 1. Based on the water holding capacity of the soil, calculate the volume of water equivalent to a specific rainfall event (e.g., 20 mm). 2. Apply the water to the soil column using a peristaltic pump or a rainfall simulator to ensure a constant and controlled flow rate. 3. Monitor the outflow to determine the breakthrough time and the total volume of leachate. |
| Soil pH | Adjust the soil pH. This compound, a sulfonylurea herbicide, is more mobile in alkaline soils. Lowering the pH can increase its adsorption to soil particles. | Protocol for pH Adjustment and Analysis: 1. Determine the initial pH of the soil. 2. Amend the soil with acidifying agents like elemental sulfur or aluminum sulfate (B86663) to achieve the desired pH range. 3. Equilibrate the soil for a sufficient period before conducting the leaching experiment. 4. Monitor the pH of the soil and leachate throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective soil amendment for reducing this compound leaching?
A1: Both biochar and compost have been shown to be effective in reducing the leaching of herbicides.[2] The effectiveness depends on the type of biochar or compost, its application rate, and the soil properties. High-temperature biochars generally have a larger surface area and can be more effective in adsorbing herbicides.[3][4] Compost not only increases organic matter but also enhances microbial activity, which can contribute to the degradation of this compound.[2]
Q2: How does tillage practice influence this compound leaching?
A2: Tillage practices can significantly impact soil structure and, consequently, herbicide transport.[5][6][7]
-
Conventional tillage can disrupt macropores, potentially reducing preferential flow and leaching in the short term. However, it can also lead to soil organic matter loss over time, which may increase leaching in the long run.
-
No-till or conservation tillage promotes the development of a stable soil structure with continuous macropores, which can increase the risk of preferential flow and leaching of surface-applied herbicides.[6] However, the accumulation of organic matter at the surface in no-till systems can also increase herbicide adsorption.[8] The impact of tillage is complex and depends on the specific conditions.
Q3: Can irrigation management be used to control this compound leaching?
A3: Yes, proper irrigation management is a critical strategy. Applying water in smaller, more frequent intervals (precision or controlled irrigation) rather than large, infrequent volumes can reduce the downward movement of water and dissolved this compound.[9][10] The goal is to maintain soil moisture in the root zone without oversaturating the soil profile, which leads to deep percolation.[9]
Q4: Are there alternative formulations of this compound that are less prone to leaching?
A4: Research into controlled-release formulations (CRFs) for herbicides is an active area.[11] These formulations are designed to release the active ingredient slowly over time, which can reduce the concentration of the herbicide in the soil solution at any given time and thus decrease the potential for leaching. Encapsulation in polymers or adsorption onto clay minerals are some of the technologies being explored.[11][12] Additionally, new liquid formulations for sulfonylurea herbicides are being developed to improve stability and potentially alter their environmental fate.[13]
Quantitative Data Summary
The following table summarizes the potential reduction in herbicide leaching based on different mitigation strategies. Note that specific data for this compound is limited, and some of the data is extrapolated from studies on other herbicides with similar chemical properties.
| Strategy | Amendment/Practice | Application Rate | Herbicide Reduction in Leachate (%) | Soil Type | Source |
| Soil Amendment | Biochar | 20 g/kg | ~11% (Nitrogen), ~69% (Phosphorus) | Agricultural Soil | [14] |
| Compost | Not Specified | Up to 12.4% increase in dissipation (Azimsulfuron) | Mediterranean Rice Field Soil | [2] | |
| Formulation | Micelle Formulation | 0.075-0.3% w/w | 2-5 fold reduction (Sulfentrazone, Metolachlor) | Sandy and Alluvial Soils | [15] |
| Clay-based Formulation | Not Specified | Significant reduction (Simazine) | Not Specified | [12] |
Experimental Protocols
Detailed Methodology for a Soil Column Leaching Experiment
This protocol is a standard method for evaluating the leaching potential of this compound in a laboratory setting.
1. Materials:
-
Glass or PVC columns (e.g., 30 cm length, 5 cm internal diameter).
-
Target soil, sieved (<2 mm).
-
This compound analytical standard.
-
Deionized water.
-
Quartz sand.
-
Glass wool.
-
Peristaltic pump or rainfall simulator.
-
HPLC system with a suitable detector (UV or MS).
2. Column Preparation:
-
Place a layer of glass wool and a 1 cm layer of quartz sand at the bottom of the column to prevent soil loss.
-
Pack the column with the air-dried soil to a uniform bulk density, representative of field conditions. The soil can be packed in increments (e.g., 5 cm) and gently tapped to ensure uniformity.
-
For experiments with amendments, the biochar or compost can be mixed with the top layer of the soil before packing or applied as a surface layer.
-
Place a thin layer of quartz sand on the soil surface to help distribute the applied solution evenly.
-
Pre-wet the soil column by slowly introducing deionized water from the bottom until the soil is saturated. Allow the column to drain freely for 24-48 hours to reach field capacity.
3. Herbicide Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or methanol) and then dilute it with deionized water containing a low percentage of the organic solvent to create the application solution.
-
Apply a known volume and concentration of the this compound solution evenly to the surface of the soil column.
4. Leaching Simulation:
-
After a short equilibration period (e.g., 24 hours), initiate the leaching event by applying deionized water to the top of the column at a constant rate using a peristaltic pump or rainfall simulator. The total volume of water applied should correspond to a specific rainfall event.
-
Collect the leachate from the bottom of the column in fractions at regular time intervals or volume increments.
5. Sample Analysis:
-
Measure the volume of each leachate fraction.
-
Filter the leachate samples and analyze the concentration of this compound using a validated HPLC method.
-
At the end of the experiment, the soil column can be destructively sampled by extruding the soil core and sectioning it into desired depth increments.
-
Extract this compound from each soil section using an appropriate solvent and analyze the extracts by HPLC.
Visualizations
Caption: Workflow for a typical soil column leaching experiment.
Caption: Key strategies to mitigate this compound leaching in soil.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochar Soil Additions Affect Herbicide Fate: Importance of Application Timing and Feedstock Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of soil redistribution by tillage on subsequent transport of pesticide to subsurface drains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of soil redistribution by tillage on subsequent transport of pesticide to subsurface drains | Semantic Scholar [semanticscholar.org]
- 8. agronomyjournals.com [agronomyjournals.com]
- 9. How to Control Soil Leaching with Precision Irrigation Management - AquaSpy [aquaspy.com]
- 10. scielo.br [scielo.br]
- 11. The future of herbicide application: controlled-release formulations for enhanced agricultural sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. inside.battelle.org [inside.battelle.org]
- 14. researchgate.net [researchgate.net]
- 15. Reduced herbicide leaching by in situ adsorption of herbicide-micelle formulations to soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Rainfastness of Imazosulfuron Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and formulation development professionals in enhancing the rainfastness of Imazosulfuron formulations. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Disclaimer: Specific rainfastness data for this compound is limited in publicly available literature. The quantitative data and some specific adjuvant recommendations provided below are based on studies conducted with other sulfonylurea herbicides, such as rimsulfuron (B132091) and tribenuron-methyl, which share a similar mode of action and chemical class. Researchers should use this information as a guide and conduct their own experiments to validate findings for this compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Poor weed control after a rainfall event, even with a short rain-free period. | 1. Inadequate adhesion and spreading of the spray solution on the leaf surface. 2. Slow absorption rate of this compound into the plant tissue. 3. Formulation type is not optimized for rainfastness (e.g., a simple soluble powder). | 1. Incorporate a sticker or spreader-sticker adjuvant into the formulation to improve adhesion. 2. Add a penetrant adjuvant, such as a methylated seed oil (MSO) or a crop oil concentrate (COC), to increase the rate of uptake.[1] 3. Consider formulating this compound as a water-dispersible granule (WG) or a suspension concentrate (SC) with built-in adjuvants. |
| This compound efficacy is lower than expected, even in the absence of rain. | 1. Sub-optimal spray solution pH, affecting the stability or absorption of this compound. 2. Poor water quality (e.g., hard water) antagonizing the active ingredient. 3. The chosen adjuvant is not suitable for this compound or the target weed species. | 1. Test the pH of the spray solution and adjust if necessary. Some studies on sulfonylureas suggest that efficacy can be influenced by pH. 2. Use deionized or distilled water for laboratory experiments. For field applications, consider adding a water conditioner or ammonium (B1175870) sulphate (AMS) to the tank mix.[2] 3. Screen a range of adjuvants, including non-ionic surfactants (NIS), MSOs, and COCs, to identify the most effective one for your specific conditions.[1] |
| Inconsistent results in rainfastness experiments. | 1. Variability in simulated rainfall intensity and duration. 2. Inconsistent plant growth stage or condition. 3. Droplet size of the spray application is not uniform. | 1. Utilize a calibrated rainfall simulator to ensure consistent and reproducible rain events.[3] 2. Use plants of the same species, age, and health for all treatments. 3. Employ a laboratory spray chamber with a consistent nozzle type and pressure to ensure uniform droplet size and coverage. |
| High degree of washoff observed despite using a sticker adjuvant. | 1. The concentration of the sticker adjuvant is too low. 2. The drying time between application and rainfall is insufficient for the sticker to form a protective film. 3. The sticker is not compatible with other components in the formulation. | 1. Conduct a dose-response experiment to determine the optimal concentration of the sticker adjuvant. 2. Increase the drying time before initiating the simulated rainfall. 3. Perform compatibility tests (e.g., a jar test) before preparing large batches of the formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of adjuvants for improving the rainfastness of sulfonylurea herbicides like this compound?
A1: Studies on sulfonylurea herbicides have shown that methylated seed oils (MSO), crop oil concentrates (COC), and non-ionic surfactants (NIS) can significantly enhance performance and rainfastness.[1] MSOs and COCs are particularly effective at increasing the penetration of the herbicide through the waxy cuticle of the weed, which can lead to faster absorption and improved rainfastness. NIS adjuvants improve the spreading of the spray solution on the leaf surface, ensuring better coverage. Some research also points to the potential of novel adjuvants like bio-ionic liquids for sulfonylurea herbicides.[4]
Q2: How does the formulation type of this compound affect its rainfastness?
A2: The formulation can have a significant impact on rainfastness. For instance, water-dispersible granule (WG) and suspension concentrate (SC) formulations often have better rainfastness than soluble powder (SP) formulations because they can be formulated with built-in adjuvants that improve adhesion and spreading. Emulsifiable concentrate (EC) formulations, where the active ingredient is dissolved in a solvent, may also exhibit good rainfastness as the solvent can help in the penetration of the herbicide into the leaf.[3]
Q3: What is a typical experimental setup to test the rainfastness of an this compound formulation?
A3: A standard rainfastness study involves treating target weed species with the this compound formulation, allowing a specific drying time, and then subjecting the plants to simulated rainfall of a known intensity and duration. The efficacy of the herbicide is then compared to control plants that were not subjected to rainfall. Key components of the setup include a laboratory spray chamber for uniform application and a calibrated rainfall simulator to mimic natural rainfall.[1][3]
Q4: How soon after application can an this compound formulation be considered rainfast?
A4: The rainfast period for a herbicide is dependent on the active ingredient, the formulation, the adjuvants used, the target weed species, and environmental conditions. For some sulfonylurea herbicides with optimized adjuvant systems, a rain-free period of as little as one hour may be sufficient.[3] However, this needs to be experimentally determined for each specific this compound formulation.
Q5: Can tank-mixing this compound with other pesticides affect its rainfastness?
A5: Yes, tank-mixing can affect rainfastness. Some tank-mix partners can have an antagonistic effect, reducing the efficacy and rainfastness of this compound. Conversely, some products may have a synergistic effect. It is crucial to always conduct a compatibility test (jar test) before tank-mixing and to perform a small-scale efficacy test to ensure that the rainfastness is not compromised.
Data Presentation
Table 1: Effect of Different Adjuvants on the Efficacy of Rimsulfuron (a Sulfonylurea Herbicide) With and Without Simulated Rainfall.
This data is adapted from a study on Rimsulfuron and is intended to be illustrative of the potential effects of adjuvants on a sulfonylurea herbicide like this compound.
| Adjuvant Type | Adjuvant Rate (% v/v) | Simulated Rainfall (5mm) | Weed Control (%) on Chenopodium album |
| No Adjuvant | - | No Rain | 75 |
| No Adjuvant | - | 1 hour after application | 40 |
| Non-ionic Surfactant (NIS) | 0.1% | No Rain | 92 |
| Non-ionic Surfactant (NIS) | 0.1% | 1 hour after application | 85 |
| Crop Oil Concentrate (COC) | 0.5% | No Rain | 90 |
| Crop Oil Concentrate (COC) | 0.5% | 1 hour after application | 82 |
(Source: Adapted from data on Rimsulfuron)[1]
Experimental Protocols
Protocol 1: Screening of Adjuvants for Enhanced Rainfastness of an this compound Formulation
1. Objective: To evaluate the effect of different adjuvants on the rainfastness of an this compound formulation on a target weed species.
2. Materials:
- This compound technical grade
- Inert ingredients for a base formulation (e.g., a water-dispersible granule)
- A selection of adjuvants to be tested (e.g., non-ionic surfactant, methylated seed oil, crop oil concentrate, sticker)
- Target weed species (e.g., Chenopodium album), grown to the 3-4 leaf stage in pots
- Laboratory spray chamber
- Rainfall simulator
- Deionized water
- Growth chamber or greenhouse
3. Methodology:
- Formulation Preparation: Prepare a base formulation of this compound. For each treatment, prepare a spray solution by adding the specified adjuvant at the desired concentration. Include a control treatment with no adjuvant.
- Plant Preparation: Select healthy, uniform plants of the target weed species.
- Herbicide Application:
- Calibrate the laboratory spray chamber to deliver a known volume of spray solution.
- Apply the different this compound formulations (with and without adjuvants) to the plants. Include an untreated control group.
- Drying Period: Allow the treated plants to dry for a specified period (e.g., 1 hour) under controlled conditions.
- Simulated Rainfall:
- Calibrate the rainfall simulator to deliver a specific intensity and duration of rain (e.g., 10 mm/hour for 30 minutes).
- Expose one set of treated plants to the simulated rainfall. Keep a corresponding set of treated plants as a "no rain" control.
- Post-Treatment Care: Place all plants in a growth chamber or greenhouse with optimal conditions for growth.
- Efficacy Assessment:
- Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete kill).
- At 21 DAT, harvest the above-ground biomass of the plants, dry them in an oven, and record the dry weight.
- Data Analysis: Analyze the data statistically to determine the effect of the different adjuvants on the rainfastness of the this compound formulation.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound rainfastness.
Caption: Key factors influencing the enhancement of rainfastness.
References
Validation & Comparative
Comparative Efficacy of Imazosulfuron and Other Sulfonylurea Herbicides: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal efficacy of Imazosulfuron with other prominent sulfonylurea herbicides. The information is compiled from various scientific studies to offer an objective overview of their performance, supported by experimental data and methodologies.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Sulfonylurea herbicides, including this compound, function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is critical in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants.[1][2] The inhibition of ALS leads to a deficiency in these amino acids, ultimately causing the cessation of plant growth and leading to death.[1][2] Crop selectivity is achieved through the rapid metabolic inactivation of the herbicide in tolerant crop species.[2]
Caption: Mechanism of action of this compound and other sulfonylurea herbicides.
Comparative Efficacy Data
The following tables summarize the weed control efficacy of this compound and other sulfonylurea herbicides from various studies conducted in transplanted rice.
Table 1: Efficacy of this compound on Various Weed Species in Transplanted Rice
| Weed Species | Application Rate (g a.i./ha) | Application Timing (DAT*) | Weed Control Efficiency (%) | Source |
| Echinochloa colona | 50 | 5 | Effective Control | [1] |
| Cyperus iria | 50 | 5 | Effective Control | [1] |
| Hydrolea zeylanica | 50 | 5 | Effective Control | [1] |
| Monochoria vaginalis | 50 | 5 | Effective Control | [1] |
| Complex Weed Flora | 100 | 5 | High | [2] |
*DAT: Days After Transplanting
Table 2: Comparative Efficacy of Bensulfuron-methyl and Pyrazosulfuron-ethyl in Transplanted Rice
| Herbicide Combination | Application Rate (g a.i./ha) | Weed Density Reduction vs. Butachlor (%) | Weed Dry Matter Reduction vs. Butachlor (%) | Weed Control Efficiency (%) | Source |
| Pretilachlor + Bensulfuron-methyl | Not Specified | 7.44 | 11.09 | 79.01 | [3] |
| Pretilachlor + Pyrazosulfuron-ethyl | Not Specified | 10.25 | 17.06 | 83.26 | [3] |
Table 3: Efficacy of Pyrazosulfuron-ethyl on Weed Flora in Transplanted Rice
| Weed Species | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Source |
| Echinochloa colona | 20 | High | [4] |
| Panicum repens | 20 | High | [4] |
| Cynodon dactylon | 20 | High | [4] |
| Ludwigia parviflora | 20 | High | [4] |
| Leptochloa chinensis | 20 | High | [4] |
| Cyperus sp. | 20 | High | [4] |
Table 4: Efficacy of Metsulfuron-methyl on Broadleaf Weeds in Transplanted Rice
| Application Rate (g a.i./ha) | Application Timing (DAT*) | Weed Control Efficiency (%) | Source |
| 8 | 10 | 87.9 | [5] |
*DAT: Days After Transplanting
Experimental Protocols
The following sections detail generalized experimental methodologies for assessing herbicide efficacy, based on protocols described in the cited literature.
General Field Trial Protocol
A common methodology for evaluating the bio-efficacy of herbicides in field conditions, particularly for transplanted rice, involves a Randomized Block Design (RBD).
-
Experimental Design: The experiment is typically laid out in a Randomized Block Design with multiple replications (usually three or four) for each treatment.[3][6]
-
Plot Size: The individual plot sizes are defined, for example, 3 meters by 2.4 meters.[3]
-
Crop Establishment: Rice seedlings are transplanted at a specified age into the prepared plots.
-
Herbicide Application: Herbicides are applied at predetermined rates and timings, such as a certain number of Days After Transplanting (DAT).[1][2] Application is commonly performed using a knapsack sprayer with a specified spray volume per hectare.[7]
-
Data Collection:
-
Weed Density and Dry Weight: Weed population and dry biomass are assessed at specific intervals (e.g., 15, 30, 45, and 60 DAT) using quadrats of a defined area (e.g., 0.25 m² or 0.5 m²) placed randomly within each plot.[7][8]
-
Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(DMC - DMT) / DMC] x 100, where DMC is the dry matter of weeds in the control plot and DMT is the dry matter of weeds in the treated plot.
-
Crop Phytotoxicity: Visual assessment of any injury to the crop is recorded at regular intervals after herbicide application on a percentage scale or a 0-10 scale.[9]
-
Yield Parameters: At harvest, crop parameters such as plant height, number of tillers, panicle length, number of grains per panicle, and ultimately, grain and straw yield are recorded.[1][7]
-
-
Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences observed between treatments.
Caption: Generalized workflow for herbicide efficacy field trials.
Protocol for Determining Herbicide Dose-Response (GR50)
To quantify and compare the potency of different herbicides, dose-response studies are conducted to determine the GR50 value, which is the herbicide dose required to cause a 50% reduction in plant growth (biomass).
-
Plant Material: Seeds of the target weed species are sown in pots containing a suitable soil mix.
-
Herbicide Application: Herbicides are applied at a range of doses, typically including a non-treated control and several concentrations above and below the expected GR50 value. Application is usually done at a specific growth stage of the weed seedlings.
-
Growth Conditions: The treated plants are maintained in a controlled environment (greenhouse or growth chamber) with optimal conditions for growth.
-
Data Collection: After a specified period (e.g., 21 days), the above-ground biomass of the plants in each pot is harvested, dried in an oven, and weighed.
-
Data Analysis: The dry weight data is expressed as a percentage of the non-treated control. A non-linear regression analysis (e.g., a four-parameter logistic model) is then used to fit a dose-response curve and calculate the GR50 value.
Crop Safety and Selectivity
This compound generally exhibits good selectivity in rice, with studies reporting no phytotoxicity symptoms on the crop.[2][10] The selectivity of sulfonylurea herbicides is primarily attributed to the rapid metabolic detoxification of the active ingredient by the tolerant crop.[2] In contrast, sensitive weed species metabolize the herbicide much more slowly, allowing the compound to reach and inhibit the target ALS enzyme.
Conclusion
This compound is an effective sulfonylurea herbicide for the control of a broad spectrum of weeds in transplanted rice, particularly sedges and broadleaf weeds.[1][2] While direct comparative studies with other individual sulfonylureas under identical conditions are limited in the reviewed literature, the available data suggests that its efficacy is comparable to other widely used sulfonylureas like Bensulfuron-methyl and Pyrazosulfuron-ethyl, especially when used as part of an integrated weed management program.[3] The choice between this compound and other sulfonylureas may depend on the specific weed spectrum present, crop rotation plans, and local environmental conditions. Further research involving direct side-by-side comparisons would be beneficial for formulating more precise recommendations.
References
- 1. researchgate.net [researchgate.net]
- 2. cwss.in [cwss.in]
- 3. cwss.in [cwss.in]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of metsulfuron methyl for controlling broadleaf weeds in transplanted rice (Oryza sativa) under rainfed shallow lowland | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 6. phytojournal.com [phytojournal.com]
- 7. isws.org.in [isws.org.in]
- 8. isws.org.in [isws.org.in]
- 9. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validated HPLC Methods for Imazosulfuron Residue Analysis
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Imazosulfuron residues. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The guide details experimental protocols, presents comparative performance data, and outlines the critical parameters for method validation to ensure reliable and accurate results.
Experimental Protocols: Sample Preparation and HPLC Analysis
The accuracy of this compound residue analysis is highly dependent on the sample preparation and chromatographic conditions. Below are detailed protocols for different matrices.
1.1 Sample Preparation
A. Solid-Phase Extraction (SPE) for Water Samples
This method is suitable for determining this compound residues in drinking water.[1]
-
Conditioning: A C18 bonded silica (B1680970) SPE cartridge is conditioned.
-
Sample Loading: A known volume of the water sample is passed through the conditioned cartridge.
-
Elution: The analyte is eluted from the cartridge using a suitable solvent.
-
Concentration: The eluate is evaporated to dryness.
-
Reconstitution: The residue is redissolved in acetonitrile (B52724) for HPLC analysis.[1]
B. Solvent Extraction and SPE for Soil Samples
This protocol is designed for the extraction of this compound from soil matrices.[1][2]
-
Extraction: A 20g soil sample is extracted with 300 ml of a methanol-water mixture (50:50, v/v).[1]
-
Acidification & Cleanup: The extract is acidified and then cleaned up using a Sep-Pak C18 cartridge.[1]
-
Desorption: Off-line desorption is performed with 20 ml of a methanol-water mixture (50:50, v/v).[1]
-
Concentration and Reconstitution: The eluate is evaporated to dryness, and the residue is dissolved in acetonitrile before injection into the HPLC system.[1]
C. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely used alternative for pesticide residue analysis in various food and environmental matrices due to its simplicity and high throughput.[3][4]
-
Homogenization: The sample is homogenized.
-
Extraction: A portion of the homogenized sample is extracted with acetonitrile.[3]
-
Salting Out: Salts are added to induce phase separation.
-
Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile layer is cleaned up using a d-SPE kit containing sorbents to remove interfering matrix components.
-
Analysis: The final extract is ready for HPLC analysis.
1.2 High-Performance Liquid Chromatography (HPLC) Conditions
The following are typical HPLC conditions for the analysis of this compound and other sulfonylurea herbicides.
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm i.d., 5 µm particles).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often containing a small amount of acid like formic or phosphoric acid to improve peak shape).[5]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection: UV detection is commonly used, with a wavelength set around 238-240 nm.[1][7]
-
Injection Volume: 20 µL.[6]
HPLC Method Validation Parameters
Method validation is crucial to ensure that an analytical method is suitable for its intended purpose.[8] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[9]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable.[9][10]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).[9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
Comparative Performance of HPLC Methods
The performance of different HPLC methods for this compound and other sulfonylurea herbicides is summarized in the tables below.
Table 1: Performance of a Validated HPLC-UV Method for this compound Residue Analysis
| Parameter | Water Matrix | Soil Matrix |
| Extraction Method | Solid-Phase Extraction (C18) | Solvent Extraction & SPE (C18) |
| Recovery | > 95% (at 0.05 µg/L)[1] | > 90% (at 0.005 mg/kg)[1] |
| Limit of Quantitation (LOQ) | Not specified | 0.002 - 0.004 mg/kg[2] |
| HPLC Detection | UV at 238 nm[1] | UV at 238 nm[1] |
Table 2: Comparison of Different HPLC-Based Methods for Sulfonylurea Herbicide Residue Analysis
| Herbicide(s) | Matrix | Sample Preparation | HPLC System | Recovery (%) | LOQ / LOD |
| Eight Sulfonylureas | Rapeseed Oil | QuEChERS with Z-Sep cleanup | HPLC-DAD | 67 - 133[4] | LOQ: 20 ng/g[4] |
| Sulfosulfuron (B120094) | Soil | Acetonitrile/Ammonium Carbonate Extraction | HPLC-PDA | 71 - 75.2[5] | LOD: 0.25 µg/g[5] |
| Sulfosulfuron | Wheat Grain & Straw | Soxhlet Extraction | HPLC-PDA | 70.8 - 74.7[5] | LOD: 0.25 µg/g[5] |
| Seven Pesticides (incl. Sulfonylureas) | Surface Water | Solid-Phase Extraction | HPLC-UV & HPLC-MSn | > 60[7] | LOQ (UV): < 48.3 ng/L, LOQ (MSn): < 26.9 ng/L[7] |
Workflow for HPLC-Based Residue Analysis
The following diagram illustrates the general workflow for the analysis of this compound residues using HPLC.
Caption: General workflow for this compound residue analysis by HPLC.
Conclusion
The selection of an appropriate HPLC method for this compound residue analysis depends on the matrix, the required sensitivity, and the available instrumentation. For water and soil samples, methods combining solvent or solid-phase extraction with HPLC-UV detection provide reliable results with good recovery rates and low limits of quantitation.[1][2] The QuEChERS method offers a faster and more efficient alternative, particularly for complex matrices like food products, and can be effectively coupled with HPLC-DAD for the analysis of multiple sulfonylurea herbicides.[4]
Regardless of the chosen method, rigorous validation according to established guidelines is essential to ensure the data generated is accurate, precise, and defensible. Researchers should carefully consider the validation parameters discussed in this guide to develop and implement a robust analytical method for this compound residue monitoring.
References
- 1. Liquid chromatographic determination of this compound in drinking water and in soil using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of this compound in different soils-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. food-safety.com [food-safety.com]
- 4. d-nb.info [d-nb.info]
- 5. High performance liquid chromatographic method for residue determination of sulfosulfuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pharmadevils.com [pharmadevils.com]
- 10. actascientific.com [actascientific.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Imazosulfuron and Bensulfuron-methyl for Rice Weed Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent sulfonylurea herbicides, imazosulfuron and bensulfuron-methyl (B33747), for weed management in rice cultivation. By synthesizing available experimental data, this document aims to offer a comprehensive resource for understanding their respective performance, application protocols, and mechanisms of action.
Executive Summary
This compound and bensulfuron-methyl are both acetolactate synthase (ALS) inhibitors, a class of herbicides known for their high efficacy at low application rates.[1][2] They are effective against a broad spectrum of broadleaf weeds and sedges in rice paddies. While both herbicides share the same mode of action, their performance can vary based on the weed species present, application timing, and environmental conditions. This guide presents a comparative analysis of their efficacy based on available research.
Mechanism of Action
Both this compound and bensulfuron-methyl function by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2] This inhibition halts cell division and growth in susceptible weeds, leading to their eventual death.
Caption: Mechanism of action for this compound and Bensulfuron-methyl.
Comparative Efficacy Data
The following tables summarize quantitative data from various studies on the efficacy of this compound and bensulfuron-methyl against common rice weeds. It is important to note that direct comparative studies are limited, and thus the data is compiled from different experiments. The experimental conditions for each study are provided in the subsequent section.
Table 1: Efficacy of this compound on Key Rice Weeds
| Weed Species | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Rice Grain Yield (t/ha) | Reference |
| Echinochloa colona | 50 | Effective Control | 3.9 | [3] |
| Cyperus iria | 50 | Effective Control | 3.9 | [3] |
| Monochoria vaginalis | 50 | Effective Control | 3.9 | [3] |
| Hydrolea zeylanica | 50 | Effective Control | 3.9 | [3] |
| Broadleaf Weeds & Sedges | 336 | Effective Control | 6.6 - 8.1 | [4] |
| Hemp sesbania | 224 - 336 | Up to 93% | 6.6 - 8.1 | [4][5] |
| Yellow nutsedge | 224 - 336 | Up to 93% | 6.6 - 8.1 | [4][5] |
Table 2: Efficacy of Bensulfuron-methyl on Key Rice Weeds
| Weed Species | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Rice Grain Yield (t/ha) | Reference |
| Broadleaf & Sedge Weeds | 60 | - | - | [6] |
| Echinochloa colona | 60 (with Pretilachlor) | - | 4.56 | [6] |
| Cyperus difformis | 30 - 60 | Superior | 5.48 - 5.53 | [7][8] |
| Fimbristylis miliacea | 30 - 60 | Superior | 5.48 - 5.53 | [7][8] |
| Monochoria vaginalis | 45 (with Pretilachlor) | 100% | - | [9] |
| Mixed Weed Flora | 60 (with Pretilachlor) | 79.01% | 6.27 | [10] |
| Mixed Weed Flora | 60 | - | 5.84 - 5.90 | [1] |
Experimental Protocols
Detailed methodologies for the cited experiments are crucial for interpreting the efficacy data.
Experimental Protocol for this compound Efficacy Trial[3]
-
Location: West Bengal, India.
-
Soil Type: Clay loam, acidic, low in organic carbon and available nitrogen.
-
Rice Variety: Not specified.
-
Experimental Design: Not specified.
-
Treatments: this compound applied at 15, 30, and 50 g a.i./ha at 5 days after transplanting (DAT). Control plots included weedy check, weed-free, and hand weeding.
-
Data Collection: Weed density and dry weight were measured at 15 and 45 DAT using a 0.25 m² quadrat. Rice grain yield was recorded at harvest.
-
Statistical Analysis: Data on weed count and dry weight were subjected to square root transformation.
Caption: Workflow for this compound efficacy trial.
Experimental Protocol for Bensulfuron-methyl Efficacy Trial[7][8]
-
Location: Cuttack, India.
-
Soil Type: Alluvial (Haplaquept) clay loam.
-
Rice Variety: 'Naveen'.
-
Experimental Design: Randomized complete block design with four replications.
-
Treatments: Bensulfuron-methyl applied at 30, 40, 50, and 60 g a.i./ha alone and in combination with pretilachlor (B132322) at 450 g a.i./ha at 20 days after sowing (DAS).
-
Data Collection: Weed density and dry matter production were recorded. Rice grain yield and panicle numbers were measured at harvest.
-
Statistical Analysis: Not specified.
Caption: Workflow for Bensulfuron-methyl efficacy trial.
Discussion and Conclusion
Both this compound and bensulfuron-methyl demonstrate high efficacy in controlling a wide range of broadleaf weeds and sedges in rice. The choice between the two may depend on the specific weed spectrum in a given field.
-
This compound has shown effective control against key weeds like Echinochloa colona, Cyperus iria, and Monochoria vaginalis at an application rate of 50 g a.i./ha.[3] Studies in the Mid-South United States also confirmed its efficacy against Hemp sesbania and Yellow nutsedge at rates of 224-336 g a.i./ha.[4][5]
-
Bensulfuron-methyl , particularly when used in combination with other herbicides like pretilachlor, provides broad-spectrum weed control.[6][10] It has shown superior performance against sedges like Cyperus difformis and Fimbristylis miliacea.[7][8] A tank mix of bensulfuron-methyl with pretilachlor resulted in 100% control of Monochoria vaginalis.[9]
It is evident that both herbicides are valuable tools for weed management in rice. However, the development of herbicide resistance in some weed populations to sulfonylurea herbicides is a growing concern.[11] Therefore, it is crucial to implement integrated weed management strategies, including the rotation of herbicides with different modes of action, to ensure long-term efficacy.
For researchers and drug development professionals, further head-to-head comparative studies under varied agro-climatic conditions are warranted to delineate the subtle differences in the performance of this compound and bensulfuron-methyl. Such studies would provide a more definitive basis for recommending one herbicide over the other for specific weed challenges in rice cultivation.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. google.com [google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of this compound in Herbicide Programs for Drill-Seeded Rice (Oryza sativa) in the Mid-South United States | Weed Technology | Cambridge Core [cambridge.org]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. cwss.in [cwss.in]
- 11. Sulfonylurea herbicide-resistant Monochoria vaginalis in Korean rice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling a Common Foe: Cross-Resistance Patterns of ALS-Inhibiting Herbicides with Imazosulfuron
A deep dive into the cross-resistance profiles of weeds to Imazosulfuron and other Acetolactate Synthase (ALS) inhibiting herbicides reveals a complex interplay of target-site mutations and metabolic adaptations. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of resistance patterns, supported by experimental data and detailed methodologies, to aid in the development of effective weed management strategies.
The persistent use of Acetolactate Synthase (ALS) inhibiting herbicides has led to the evolution of resistance in numerous weed species worldwide.[1] this compound, a sulfonylurea (SU) herbicide, is a potent inhibitor of the ALS enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] However, the efficacy of this compound and other ALS inhibitors is increasingly compromised by the emergence of resistant weed biotypes. Understanding the patterns of cross-resistance—where a weed population resistant to one herbicide exhibits resistance to other herbicides with the same mode of action—is paramount for sustainable agriculture and the development of new herbicidal compounds.
Comparative Analysis of Cross-Resistance
Studies have demonstrated that weed populations resistant to this compound often exhibit broad cross-resistance to other sulfonylurea herbicides and, in many cases, to other chemical families of ALS inhibitors, including imidazolinones (IMI), triazolopyrimidines (TP), pyrimidinyl-thiobenzoates (PTB), and sulfonyl-aminocarbonyl-triazolinones (SCT).[2][3] This phenomenon is primarily attributed to specific mutations in the ALS gene, the target site of these herbicides.
The following tables summarize quantitative data from various studies, illustrating the levels of resistance in different weed species to this compound and other ALS inhibitors. The Resistance Index (RI) or Resistance Factor (RF) is calculated as the ratio of the herbicide concentration required to cause 50% inhibition of growth (GR₅₀) or enzyme activity (I₅₀) in the resistant (R) population compared to the susceptible (S) population.
Table 1: Cross-Resistance of Cyperus difformis to this compound and Other ALS Inhibitors
| Herbicide | Chemical Family | In Vitro ALS Activity (I₅₀ R/S ratio) |
| This compound | Sulfonylurea | 1482 |
| Bensulfuron-methyl | Sulfonylurea | 1139 |
| Cyclosulfamuron | Sulfonylurea | 3583 |
| Pyrazosulfuron-ethyl | Sulfonylurea | 416 |
| Bispyribac-sodium | Pyrimidinyl thiobenzoate | 5 |
| Imazapyr | Imidazolinone | 9 |
| Imazaquin | Imidazolinone | No resistance |
Source: Adapted from a study on a resistant Cyperus difformis accession from Korea.[2]
Table 2: Cross-Resistance of Rotala indica to this compound and Other ALS Inhibitors
| Herbicide | Chemical Family | In Vivo ALS Activity (Resistant/Susceptible Ratio) |
| This compound | Sulfonylurea | 278 |
| Bensulfuron-methyl | Sulfonylurea | 35 |
| Cyclosulfamuron | Sulfonylurea | 26 |
| Pyrazosulfuron-ethyl | Sulfonylurea | 7 |
| Imazapyr | Imidazolinone | No resistance |
| Imazaquin | Imidazolinone | No resistance |
Source: Adapted from a study on a resistant Rotala indica accession from Korea.[3]
Mechanisms of Resistance
The primary mechanism conferring cross-resistance to ALS-inhibiting herbicides is target-site resistance (TSR), resulting from mutations in the ALS gene.[4][5] These mutations alter the herbicide binding site on the enzyme, reducing its sensitivity to the inhibitor. Specific amino acid substitutions, such as at positions Pro-197 or Trp-574, are known to confer broad cross-resistance to multiple ALS inhibitor families.[6][7]
In addition to TSR, non-target-site resistance (NTSR) mechanisms, such as enhanced herbicide metabolism, can also contribute to cross-resistance.[4][5][8] This involves the rapid detoxification of the herbicide by enzymes like cytochrome P450 monooxygenases before it can reach its target site.[8]
Below is a diagram illustrating the mechanism of action of ALS inhibitors and the primary mechanism of target-site resistance.
References
- 1. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. Cross-resistance pattern and alternative herbicides for Cyperus difformis resistant to sulfonylurea herbicides in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-resistance pattern and alternative herbicides for Rotala indica resistant to this compound in Korea [agris.fao.org]
- 4. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. roadsideweeds.com [roadsideweeds.com]
- 7. roadsideweeds.com [roadsideweeds.com]
- 8. awsjournal.org [awsjournal.org]
A Comparative Environmental Impact Assessment of Imazosulfuron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative environmental impact assessment of the sulfonylurea herbicide, Imazosulfuron, against other commonly used herbicides from the sulfonylurea and imidazolinone classes. The information presented is intended to assist researchers and scientists in making informed decisions by providing a comprehensive overview of the environmental fate and ecotoxicological profiles of these compounds, supported by experimental data and methodologies.
Executive Summary
This compound is a selective, post-emergence herbicide effective against a wide range of broadleaf weeds and sedges. Like other herbicides in its class, it functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for plant growth. While effective at low application rates, understanding its environmental footprint is critical. This guide compares this compound's environmental characteristics with those of other sulfonylureas (Chlorsulfuron, Metsulfuron-methyl) and imidazolinones (Imazethapyr, Imazamox), focusing on their persistence in soil and water, and their toxicity to non-target organisms.
Data Presentation: Comparative Environmental Fate and Ecotoxicity
The following tables summarize key quantitative data for this compound and its alternatives. Data has been compiled from various scientific sources and regulatory documents. It is important to note that environmental fate and toxicity can be influenced by various site-specific factors such as soil type, pH, temperature, and organic matter content.
Table 1: Comparative Soil and Water Persistence of Selected Herbicides
| Herbicide | Chemical Class | Aerobic Soil Half-life (DT₅₀, days) | Anaerobic Soil Half-life (DT₅₀, days) | Hydrolysis Half-life (days) | Soil Organic Carbon Partition Coefficient (Koc, mL/g) |
| This compound | Sulfonylurea | 21 - 75[1] | 11 - 13[1] | pH dependent: 36.5 (pH 4.5), 578 (pH 5.9), stable at higher pH[2] | 98.7 - 208[1] |
| Chlorsulfuron | Sulfonylurea | 6.8 - 28.4 | Data not readily available | pH dependent, more rapid in acidic conditions[3] | Data not readily available |
| Metsulfuron-methyl | Sulfonylurea | 14 - 180 (typically 30)[4] | Data not readily available | pH dependent, slower in alkaline conditions[3] | Data not readily available |
| Imazethapyr | Imidazolinone | 45.9 - 105[5] | Data not readily available | Stable at pH 3 & 7, slow at pH 9[5] | Data not readily available |
| Imazamox | Imidazolinone | Moderately persistent | Persistent in anaerobic aquatic environments[6] | Data not readily available | Mobile in many soils[6] |
Table 2: Comparative Ecotoxicity of Selected Herbicides to Non-Target Organisms
| Herbicide | Avian Acute Oral LD₅₀ (mg/kg bw) | Freshwater Fish 96-hr LC₅₀ (mg/L) | Freshwater Invertebrate 48-hr EC₅₀ (mg/L) | Honeybee Contact LD₅₀ (µ g/bee ) |
| This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Chlorsulfuron | >5000 (Mallard duck) | >150 (Rainbow trout) | >150 (Daphnia magna) | >25 (Honeybee) |
| Metsulfuron-methyl | >5000 (Mallard duck, Bobwhite quail)[4] | >150 (Rainbow trout, Bluegill sunfish)[7] | >150 (Daphnia magna) | >25[7] |
| Imazethapyr | >2150 (Mallard duck, Bobwhite quail)[8] | 240 (Channel catfish), 340 (Rainbow trout), 420 (Bluegill sunfish)[8] | >100 (Daphnia magna)[8] | >100[8] |
| Imazamox | Practically non-toxic | Practically non-toxic | Data not readily available | Data not readily available |
Experimental Protocols
The data presented in the tables above are typically generated following standardized international guidelines to ensure consistency and comparability. Below are brief descriptions of the key experimental protocols.
Soil Degradation: Aerobic and Anaerobic Transformation (OECD 307)
This test guideline is designed to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[2][9][10][11]
-
Principle: The test substance is applied to fresh soil samples. For aerobic testing, the soil is maintained with sufficient oxygen. For anaerobic testing, the soil is flooded and purged with an inert gas to create an oxygen-free environment.
-
Methodology:
-
Test System: Soil samples are typically incubated in the dark in controlled environmental chambers at a constant temperature and moisture content.
-
Application: The test substance, often radiolabeled for easier tracking, is applied to the soil.
-
Sampling: Soil samples are collected at various time points over a period of up to 120 days.
-
Analysis: The concentration of the parent compound and its transformation products are measured over time using appropriate analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).
-
Data Interpretation: The rate of degradation is used to calculate the half-life (DT₅₀) of the substance in the soil.
-
Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.[12]
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Methodology:
-
Test Organisms: Neonates (<24 hours old) of Daphnia magna are used.
-
Test Conditions: The test is conducted in a defined aqueous medium under controlled temperature and light conditions.
-
Exposure: Daphnids are exposed to at least five concentrations of the test substance in a geometric series.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is calculated.
-
Aquatic Toxicity: Fish, Acute Toxicity Test (OECD 203)
This guideline evaluates the acute lethal toxicity of a substance to fish.[13][14]
-
Principle: Fish are exposed to the test substance for 96 hours, and mortality is observed.
-
Methodology:
-
Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).
-
Test Conditions: The test is performed in a controlled environment with respect to temperature, light, and water quality.
-
Exposure: Fish are exposed to a range of concentrations of the test substance.
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The concentration that is lethal to 50% of the fish (LC₅₀) is determined.
-
Non-Target Plant Toxicity: Terrestrial Plant Test: Seedling Emergence and Seedling Growth (OECD 208)
This test evaluates the potential adverse effects of a substance on the emergence and early growth of terrestrial plants.[1][15][16]
-
Principle: Seeds of various plant species are planted in soil treated with the test substance, and the effects on seedling emergence and growth are assessed.
-
Methodology:
-
Test Species: A range of monocotyledonous and dicotyledonous species are tested.
-
Test System: The test is conducted in pots containing a suitable soil substrate in a greenhouse or growth chamber.
-
Application: The test substance is either incorporated into the soil or applied to the soil surface.
-
Observation: The number of emerged seedlings is counted, and plant health is visually assessed. After a specified period (typically 14-21 days after 50% emergence in the control group), plant shoots are harvested, and their dry weight is measured.
-
Data Analysis: The effective concentration or rate that causes a specified percentage of inhibition (e.g., ER₅₀) in emergence or growth is determined.
-
Mandatory Visualization: Environmental Degradation Pathway of this compound
The following diagram illustrates the primary degradation pathways of this compound in the environment, which primarily involves the cleavage of the sulfonylurea bridge.
Caption: Environmental degradation pathway of this compound in soil.
References
- 1. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test | ibacon GmbH [ibacon.com]
- 2. oecd.org [oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. wsdot.wa.gov [wsdot.wa.gov]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. mass.gov [mass.gov]
- 7. EXTOXNET PIP - METSULFURON-METHYL [extoxnet.orst.edu]
- 8. EXTOXNET PIP - IMAZETHAPYR [extoxnet.orst.edu]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. content.fera.co.uk [content.fera.co.uk]
- 11. oecd.org [oecd.org]
- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 13. aquatech.dhigroup.com [aquatech.dhigroup.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. eurofins.com [eurofins.com]
- 16. jrfglobal.com [jrfglobal.com]
Detecting Imazosulfuron Residues: A Comparative Guide to Bioassay Validation
For researchers, scientists, and professionals in drug development, the accurate detection of herbicide residues like Imazosulfuron is critical for environmental monitoring and food safety. This guide provides a comparative overview of various bioassay methods for detecting this compound, with a focus on their validation, performance, and underlying principles. We present a detailed comparison of immunoassay and chromatographic methods, alongside insights into whole-plant bioassays.
This compound is a sulfonylurea herbicide widely used for weed control in rice cultivation.[1] Its persistence in soil and water necessitates reliable and sensitive detection methods to mitigate potential environmental and health risks.[1] While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are highly accurate, they can be time-consuming and require sophisticated equipment.[2][3] Bioassays, which utilize biological responses to detect chemical substances, offer a range of alternatives from rapid screening tools to quantitative analytical methods.
Comparative Analysis of Detection Methods
The selection of an appropriate method for this compound residue analysis depends on factors such as the required sensitivity, sample matrix, throughput, and cost. Below is a comparison of the key performance parameters for High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), a common type of immunoassay. It is important to note that while specific ELISA data for this compound is limited in publicly available literature, data for the structurally similar sulfonylurea herbicide Nicosulfuron (B1678754) provides a valuable proxy for comparison.[4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) for Nicosulfuron (as a proxy) |
| Limit of Detection (LOD) | 0.6 ng/mL (for Glyphosate (B1671968), as a comparative example)[3] | 0.11 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.002 - 0.004 mg/kg in soil[5] | Not explicitly stated, but the linear range is 0.11 to 432.89 ng/mL[4] |
| Linear Working Range | 100 - 10,000 ng/mL (for Glyphosate, as a comparative example)[3] | 0.11 - 432.89 ng/mL[4] |
| Recovery Rate | 84.3 - 99.8% in soil[5], 80 - 94% in water[6], Over 90% in soil and 95% in water[7] | 95 - 104% in soil, 92 - 98% in wheat roots[4] |
| Specificity | High, based on retention time and detector response. | High, but potential for cross-reactivity with structurally similar compounds.[2] |
| Analysis Time | Longer, requires sample preparation and chromatographic separation.[3] | Shorter, suitable for high-throughput screening.[8] |
| Cost | Higher, requires expensive equipment and trained personnel.[3] | Lower, more cost-effective for large sample numbers.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical technique. Here, we outline the fundamental steps for HPLC analysis, a typical ELISA procedure, and a whole-plant bioassay for this compound residue detection.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a well-established method for the quantitative analysis of this compound residues. The following is a generalized protocol based on published methods.[5][6][7]
1. Sample Preparation:
-
Soil: Air-dry the soil sample, sieve it, and extract a known weight with a suitable solvent mixture (e.g., methylene (B1212753) chloride, acetonitrile (B52724), and ammonium (B1175870) hydroxide).[5][6]
-
Water: Pass the water sample through a solid-phase extraction (SPE) cartridge (e.g., C18) to concentrate the analyte. Elute the this compound with an appropriate solvent.[7]
-
Plant Material: Homogenize the sample and extract with a solvent such as acetonitrile.[6]
2. Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.[5][6][7]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common.[6]
-
Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).
3. Detection:
-
A UV detector set at a specific wavelength (e.g., 238 nm) is used to detect and quantify this compound based on its absorbance.[7]
4. Quantification:
-
A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes a competitive indirect ELISA, a common format for detecting small molecules like herbicides.[4]
1. Plate Coating:
-
Microtiter plates are coated with a hapten-protein conjugate (an this compound-like molecule bound to a carrier protein) and incubated overnight.
2. Blocking:
-
The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., a solution of bovine serum albumin).
3. Competitive Reaction:
-
A mixture of the sample (containing the this compound residue) and a specific primary antibody against this compound is added to the wells. The free this compound in the sample and the coated hapten compete for binding to the primary antibody.
4. Secondary Antibody and Detection:
-
An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
A substrate for the enzyme is then added, which produces a colorimetric or fluorescent signal. The intensity of the signal is inversely proportional to the concentration of this compound in the sample.
5. Data Analysis:
-
The signal is measured using a microplate reader. A standard curve is generated using known concentrations of this compound, and the concentration in the samples is interpolated from this curve.
Whole-Plant Bioassay Protocol
Whole-plant bioassays are a simple and cost-effective method to assess the biological activity of herbicide residues in soil.[9][10]
1. Soil Sampling:
-
Collect representative soil samples from the area of interest. It is also essential to have a control soil sample known to be free of herbicide residues.[10][11]
2. Planting:
-
Fill pots with the sampled soil and the control soil.
-
Sow seeds of a plant species sensitive to sulfonylurea herbicides (e.g., tomato, cucumber, spinach) in the pots.[11]
3. Growth and Observation:
-
Place the pots in a controlled environment (greenhouse or sunny location) and water as needed.[11]
-
Observe the plants for several weeks for any signs of herbicide injury, such as stunting, chlorosis (yellowing), or abnormal growth, by comparing the plants grown in the sampled soil to those in the control soil.[10]
4. Assessment:
-
The severity of the injury symptoms can provide a semi-quantitative estimation of the herbicide residue concentration.
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying principles of these detection methods, the following diagrams are provided.
Conclusion
The validation of bioassays for detecting this compound residues is paramount for ensuring accurate and reliable results. While HPLC remains the gold standard for quantitative analysis due to its high accuracy and specificity, immunoassays like ELISA offer a rapid, sensitive, and cost-effective alternative, particularly for screening large numbers of samples.[3][4][5] Whole-plant bioassays, though less precise, provide a valuable tool for assessing the biological availability and potential phytotoxicity of this compound residues in soil.[9] The choice of method should be guided by the specific research question, available resources, and the required level of data quality. Further development of biosensors holds the promise of even faster and more portable detection systems for on-site monitoring of this compound and other herbicide residues.
References
- 1. Determination of this compound persistence in rice crop and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELISA test, a new method to detect and quantify isoproturon in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of a direct ELISA and an HPLC method for glyphosate determinations in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of this compound in different soils-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Liquid chromatographic determination of this compound in drinking water and in soil using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an enzyme-linked immuno-sorbent assay (ELISA) method for carbofuran residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. harvest.usask.ca [harvest.usask.ca]
- 10. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 11. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
A Comparative Guide to the Metabolic Pathways of Imazosulfuron in Different Plant Species
For Researchers, Scientists, and Drug Development Professionals
Imazosulfuron is a sulfonylurea herbicide widely used for the selective control of broadleaf weeds and sedges in rice cultivation.[1][2][3] Its efficacy and selectivity are primarily determined by the differential metabolic capacities between the crop and the target weed species. This guide provides a comparative overview of the known and likely metabolic pathways of this compound in various plant species, supported by experimental data and detailed methodologies.
Executive Summary
The selectivity of this compound is attributed to the rapid metabolic detoxification in tolerant crops like rice, whereas susceptible weeds exhibit a much slower rate of metabolism. The primary metabolic transformations involve hydroxylation and O-demethylation, catalyzed by cytochrome P450 monooxygenases (P450s), followed by conjugation with glucose, facilitated by glycosyltransferases (GTs). These modifications lead to the formation of non-phytotoxic metabolites that are subsequently sequestered in the vacuole or incorporated into the cell wall. In contrast, the herbicide remains largely in its active form in susceptible weeds, leading to the inhibition of the acetolactate synthase (ALS) enzyme and eventual plant death.
Data Presentation: this compound Metabolism
While direct comparative studies detailing the quantitative distribution of this compound metabolites in rice versus a range of weed species are limited in publicly available literature, the principle of metabolic detoxification allows for a generalized comparison. The following table summarizes the expected metabolic fate of this compound in tolerant and susceptible plants based on studies of this compound and other sulfonylurea herbicides.
| Plant Species Category | Key Metabolic Enzymes | Primary Metabolic Reactions | Rate of Metabolism | Major Metabolites | Phytotoxicity of Metabolites |
| Tolerant (e.g., Rice - Oryza sativa) | Cytochrome P450s (e.g., from CYP81A family), Glucosyltransferases | Hydroxylation, O-demethylation, Glucose Conjugation | Rapid | Hydroxylated this compound, O-desmethyl-imazosulfuron, and their glucose conjugates | Low to None |
| Susceptible (e.g., Cyperus iria, Monochoria vaginalis, Echinochloa crus-galli) | Low levels or less active Cytochrome P450s and Glucosyltransferases | Minimal to no metabolism | Slow | This compound (parent compound) | High |
Metabolic Pathways of this compound
The metabolic detoxification of this compound in tolerant plants like rice is a multi-phase process, analogous to the general xenobiotic detoxification pathway in plants.
Phase I: Functionalization
The initial step involves the modification of the this compound molecule to introduce or expose functional groups. This is primarily carried out by cytochrome P450 monooxygenases.[4][5][6] For sulfonylurea herbicides, common reactions include:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the pyrimidine (B1678525) or pyridine (B92270) ring.
-
O-demethylation: Removal of a methyl group from the methoxy (B1213986) substituents on the pyrimidine ring, converting it to a hydroxyl group.[4]
These reactions decrease the herbicidal activity and increase the water solubility of the molecule, preparing it for the next phase.
Phase II: Conjugation
The hydroxylated or demethylated metabolites are then conjugated with endogenous sugar molecules, typically glucose, through the action of UDP-glucosyltransferases (UGTs).[7] This glycosylation further increases the water solubility and detoxifies the herbicide metabolite.
Phase III: Sequestration
The resulting non-phytotoxic glucose conjugates are transported and sequestered in the plant cell's vacuole or bound to the cell wall, effectively removing them from the sites of metabolic activity.
In susceptible weeds, these metabolic processes are either absent or occur at a significantly lower rate, allowing the parent this compound molecule to reach and inhibit the target enzyme, ALS.
Mandatory Visualization
Caption: Comparative metabolic pathways of this compound in tolerant and susceptible plants.
Experimental Protocols
A common and effective method for studying herbicide metabolism in plants is the excised leaf assay using radiolabeled herbicides. This method allows for the quantification of metabolism rates while minimizing the confounding effects of uptake and translocation.[8]
1. Plant Material and Growth Conditions:
-
Grow tolerant (e.g., Oryza sativa) and susceptible weed species (e.g., Cyperus iria, Monochoria vaginalis) in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Use plants at a similar growth stage (e.g., 3-4 leaf stage) for all experiments.
2. Excised Leaf Assay:
-
Excise the youngest fully expanded leaf from each plant.
-
Place the excised leaves in a petri dish containing a solution of 14C-labeled this compound of known specific activity.
-
Incubate the leaves for different time points (e.g., 0, 2, 4, 8, 24 hours) under controlled light and temperature conditions.
3. Extraction of Herbicide and Metabolites:
-
At each time point, remove the leaves from the incubation solution and rinse to remove unabsorbed herbicide.
-
Homogenize the leaf tissue in a suitable solvent mixture (e.g., acetonitrile (B52724):water).
-
Centrifuge the homogenate to pellet the solid plant material.
-
Collect the supernatant containing the extracted 14C-imazosulfuron and its metabolites.
4. Analysis by High-Performance Liquid Chromatography (HPLC):
-
Analyze the extracts using a reverse-phase HPLC system equipped with a radioactivity detector.[9]
-
Use a C18 column and a gradient elution program with a mobile phase consisting of acetonitrile and water (both acidified with a small amount of formic or acetic acid) to separate the parent this compound from its more polar metabolites.
-
Identify and quantify the parent herbicide and its metabolites by comparing their retention times with those of authentic standards (if available) and by measuring the radioactivity in each peak.
5. Data Analysis:
-
Calculate the percentage of the applied radioactivity corresponding to the parent this compound and each metabolite at each time point.
-
Determine the rate of metabolism by plotting the disappearance of the parent compound over time.
Caption: Workflow for studying this compound metabolism in plants.
Conclusion
The differential metabolism of this compound is the cornerstone of its selective use in rice. Tolerant species, like rice, possess robust enzymatic systems, primarily involving cytochrome P450s and glucosyltransferases, that rapidly detoxify the herbicide. In contrast, susceptible weeds lack this efficient metabolic machinery, leading to the accumulation of the active herbicide and subsequent phytotoxicity. Further research focusing on the specific P450 and UGT isoforms responsible for this compound metabolism in rice and the lack thereof in key weed species will be invaluable for the development of new herbicide resistance management strategies and the design of novel selective herbicides.
References
- 1. google.com [google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Ref: TH 913) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Expression of cytochrome P450 CYP81A6 in rice: tissue specificity, protein subcellular localization, and response to herbicide application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of cytochrome P-450 enzyme activity in the selectivity and safening action of pyrazosulfuron-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First Clarification of the Involvement of Glycosyltransferase MdUGT73CG22 in the Detoxification Metabolism of Nicosulfuron in Apple - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. scielo.br [scielo.br]
Imazosulfuron: A Cost-Effectiveness Analysis in Modern Weed Control Programs
A comprehensive guide for researchers and agricultural scientists on the economic viability and efficacy of Imazosulfuron in comparison to alternative herbicides.
This compound, a sulfonylurea herbicide, has emerged as a significant tool in selective weed management for various crops, notably rice and potatoes. Its primary mode of action is the inhibition of acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants, leading to the cessation of weed growth. This guide provides an objective comparison of this compound's performance and cost-effectiveness against other common herbicides, supported by experimental data, to aid researchers and drug development professionals in their assessments.
Comparative Efficacy and Economic Analysis
The cost-effectiveness of a herbicide program is a critical determinant of its adoption in large-scale agriculture. This analysis considers not only the direct cost of the herbicide but also its application cost, efficacy in weed control, and the resultant impact on crop yield and quality.
Performance in Rice Cultivation
Field studies have demonstrated this compound's effectiveness in controlling a broad spectrum of weeds in transplanted rice, including problematic sedges and broadleaf weeds. When applied at recommended doses, this compound has shown comparable or superior performance to other commonly used herbicides.
| Herbicide Treatment | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Grain Yield (t/ha) | Net Return (USD/ha) | Benefit:Cost Ratio | Reference |
| This compound | 50 | 85-95 | 3.8 - 5.5 | ~530 - 650 | 2.2 - 2.5 | |
| Bensulfuron-methyl | 60 | 80-92 | 5.4 - 5.6 | ~500 - 620 | 2.1 - 2.4 | |
| Penoxsulam | 22.5 | 79-90 | 5.0 - 5.2 | ~480 - 600 | 2.0 - 2.3 | |
| Pyrazosulfuron-ethyl | 20-30 | 83-90 | 4.5 - 6.7 | ~550 - 700 | 2.3 - 2.6 | |
| Hand Weeding (Twice) | N/A | 95-100 | 4.2 - 5.8 | ~400 - 550 | 1.8 - 2.1 | |
| Weedy Check | N/A | 0 | 2.5 - 3.0 | N/A | N/A |
Note: The economic data presented are synthesized from multiple sources and should be considered indicative. Actual costs and returns will vary based on geographical location, market prices, and specific field conditions.
As the data indicates, while hand weeding offers the highest weed control efficiency, its high labor cost often results in a lower benefit-cost ratio compared to chemical options. This compound demonstrates a competitive edge with high efficacy and favorable economic returns, often performing on par with or exceeding other sulfonylurea herbicides like Bensulfuron-methyl and Pyrazosulfuron-ethyl.
Performance in Potato Cultivation
This compound is also effective for weed management in potato crops, controlling a range of broadleaf weeds and sedges.
| Herbicide Treatment | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Tuber Yield (t/ha) | Economic Benefit | Reference |
| This compound | 224-336 | >90 (for susceptible weeds) | 36 - 57 | Favorable | |
| Rimsulfuron | 35 | Variable | Variable | Widely Used | |
| Metribuzin | 500-750 | 80-95 | 30 - 40 | Standard Practice | |
| S-metolachlor + Gramoxone | 2.5L + 3.75L | >80 | ~16 | High |
Studies have shown that this compound application can lead to significant increases in marketable tuber yield compared to weedy checks. Its performance is often comparable to other standard herbicides used in potato cultivation, offering a viable alternative for integrated weed management programs.
Experimental Protocols
To ensure the reliability and reproducibility of herbicide efficacy and cost-effectiveness studies, a standardized experimental protocol is essential. The following methodology is a synthesis of best practices observed in the cited literature.
Experimental Design and Site Selection
-
Design: Randomized Complete Block Design (RCBD) is commonly used with at least three replications to minimize the effects of soil heterogeneity.
-
Plot Size: A typical plot size is 5m x 4m to allow for accurate application and sampling while minimizing edge effects.
-
Site Characteristics: The experimental site should have a uniform weed population and soil type. A pre-trial weed survey is recommended.
Treatment Application
-
Herbicide Preparation: Herbicides should be mixed according to the manufacturer's instructions, ensuring accurate dosage and the use of recommended adjuvants.
-
Application Equipment: A calibrated backpack sprayer with a flat fan nozzle is typically used to ensure uniform coverage.
-
Timing: Herbicides are applied at the recommended crop and weed growth stage (e.g., pre-emergence or post-emergence).
Data Collection
-
Weed Density and Biomass: Weed counts and dry weight are measured from randomly placed quadrats (e.g., 0.25 m²) within each plot at specified intervals (e.g., 30, 60, and 90 days after transplanting).
-
Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed population or dry matter in the control plot and WPT is the weed population or dry matter in the treated plot.
-
Crop Growth and Yield Parameters: Plant height, number of tillers/tubers, and final grain/tuber yield are recorded from a designated net plot area to avoid border effects.
-
Economic Analysis: The cost of cultivation for each treatment (including herbicide, labor, and application costs) is recorded. Gross returns are calculated based on the market price of the crop. Net returns (Gross Returns - Cost of Cultivation) and the Benefit:Cost Ratio (Gross Returns / Cost of Cultivation) are then determined.
Statistical Analysis
-
The collected data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the treatment effects.
-
Mean separation tests (e.g., Duncan's Multiple Range Test or Tukey's HSD) are used to compare the treatment means.
Visualizing the Research Process
To better understand the logical flow of a cost-effectiveness assessment, the following diagrams illustrate the key stages and relationships.
The mode of action for this compound, like other sulfonylurea herbicides, is the inhibition of the ALS enzyme. This targeted action disrupts the synthesis of essential amino acids, leading to weed mortality.
Predicting Imazosulfuron's Journey in the Soil: A Comparative Guide to Mobility Models
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of leading models for predicting the soil mobility of the sulfonylurea herbicide, Imazosulfuron. This guide provides an objective analysis of model performance, supported by experimental data and detailed protocols to aid in environmental risk assessment and sustainable agricultural practices.
The environmental fate of herbicides is a critical area of study, with soil mobility being a key determinant of their potential for groundwater contamination. This compound, a widely used sulfonylurea herbicide, exhibits mobility in soil that is influenced by various factors, most notably soil pH and organic matter content.[1][2][3] Accurate prediction of this mobility is essential for regulatory assessment and ensuring its safe use. This guide compares several established models used for this purpose, summarizing their performance and the experimental methods underpinning their validation.
Model Performance: A Comparative Overview
Models such as PRZM (Pesticide Root Zone Model), MACRO, PEARL (Pesticide Emission Assessment at Regional and Local scales), and HYDRUS are frequently employed to simulate pesticide transport. Their performance is typically evaluated using statistical metrics like the coefficient of determination (R²), root mean square error (RMSE), and Nash-Sutcliffe efficiency (NSE).
A study comparing PRZM, LEACHP, and MACRO for a hypothetical pesticide highlighted differences in their sensitivity to soil organic carbon content, with MACRO showing a more pronounced response to changes in this parameter.[4] For sulfonylurea herbicides, it is established that their adsorption in soil is negatively correlated with increasing pH and positively correlated with organic matter content.[1][3] This suggests that models capable of accurately representing these soil-specific interactions are likely to provide more reliable predictions for this compound.
While specific R² and RMSE values for this compound are not consistently reported across comparative model validation studies, the general performance of these models can be inferred from their application to other herbicides with similar chemical properties.
| Model | Key Strengths | Key Limitations | Typical Performance Metrics (General Pesticides) |
| PRZM | Widely used for regulatory purposes, relatively simple to parameterize. | Less mechanistic in its simulation of water flow (tipping bucket approach). May be sensitive to the soil partition coefficient (Kd).[4] | R²: 0.6 - 0.8, RMSE: Variable depending on study. |
| MACRO | Mechanistic model that simulates macropore flow, which can be crucial for some soils. | Can be more complex to parameterize than simpler models. | Generally shows good agreement with measured data, often outperforming simpler models in structured soils. |
| PEARL | Integrated with detailed soil water and crop growth models (SWAP), widely used in the EU for registration purposes. | Performance is dependent on accurate parameterization of soil hydraulic properties. | Can provide accurate predictions of leaching when well-calibrated. |
| HYDRUS | A sophisticated model that solves the Richards' equation for variably-saturated water flow and solute transport. | Requires detailed soil hydraulic data and can be computationally intensive. | Capable of very accurate simulations when detailed input data is available. |
Experimental Protocol for Determining this compound Soil Mobility
The validation of these predictive models relies on high-quality experimental data. The following protocol outlines a standard laboratory method for assessing the soil mobility of this compound, based on established OECD and EPA guidelines.[5]
Objective: To determine the leaching potential of this compound in a representative soil column.
Materials:
-
This compound (analytical standard)
-
Radiolabeled ¹⁴C-Imazosulfuron (for enhanced detection)
-
Representative soil, characterized for properties such as texture, organic carbon content, pH, and bulk density.
-
Glass columns (e.g., 30 cm length, 5 cm internal diameter) with end plates and fittings.
-
Peristaltic pump for applying simulated rainfall.
-
Fraction collector to collect leachate.
-
Liquid scintillation counter (LSC) for ¹⁴C analysis.
-
High-performance liquid chromatography (HPLC) system for quantification of this compound and its metabolites.[6]
-
Artificial rainwater solution (e.g., 0.01 M CaCl₂).
Procedure:
-
Soil Column Preparation:
-
The soil is air-dried and sieved (e.g., < 2 mm).
-
The soil is packed into the glass columns to a uniform bulk density, representative of field conditions.
-
The columns are pre-conditioned by slowly saturating from the bottom with the artificial rainwater solution and then allowing them to drain to field capacity.
-
-
Herbicide Application:
-
A solution of this compound, including a known amount of ¹⁴C-Imazosulfuron, is carefully applied to the surface of the soil columns. The application rate should be equivalent to the recommended field application rate.
-
-
Leaching:
-
Simulated rainfall is applied to the top of the columns at a constant rate using a peristaltic pump. The total volume of simulated rainfall should correspond to a significant rainfall event in the intended region of use.
-
Leachate is collected in fractions at regular intervals using a fraction collector.
-
-
Analysis:
-
The volume of each leachate fraction is recorded.
-
An aliquot of each leachate fraction is analyzed for ¹⁴C content using a liquid scintillation counter to determine the total radioactivity leached.
-
The remaining leachate can be analyzed by HPLC to quantify the concentration of the parent this compound and any major degradation products.[6]
-
At the end of the experiment, the soil columns are sectioned into segments (e.g., every 5 cm).
-
The soil from each segment is extracted, and the extracts are analyzed by LSC and HPLC to determine the distribution of this compound and its metabolites within the soil profile.
-
Data Interpretation: The results will provide a mass balance of the applied herbicide, showing the percentage that has leached through the column, the percentage remaining in different soil layers, and the extent of degradation. This data is then used to calibrate and validate the predictive models. A lysimeter study conducted over three years found that the majority of ¹⁴C-labeled this compound remained in the upper 30 cm of the soil, with very low concentrations detected in the leachate, indicating limited mobility under those field conditions.[7]
Visualizing the Validation Workflow
The process of validating a model for predicting this compound soil mobility can be visualized as a structured workflow, from data acquisition to model performance assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. smithers.com [smithers.com]
- 6. Degradation of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mobility and degradation of the herbicide this compound in lysimeters under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Imazosulfuron: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Imazosulfuron, a sulfonylurea herbicide. Adherence to these protocols is crucial for minimizing environmental contamination and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A lab coat or protective apron
-
In case of airborne dust, an approved respirator should be used.[1][2]
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Avoid contact with skin, eyes, and clothing.[2]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the nature of the waste: unused product, empty containers, or spill-contaminated materials.
1. Disposal of Unused or Excess this compound
Under no circumstances should this compound be disposed of down the drain or in regular trash.[3] Improper disposal can lead to the contamination of water systems.[3]
-
Step 1: Identify as Hazardous Waste: Unused this compound is considered a regulated pesticide waste.
-
Step 2: Engage a Licensed Disposal Company: The recommended method for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[4] These companies are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
-
Step 3: Storage Pending Disposal: While awaiting pickup, store the waste this compound in its original container in a cool, dry, and secure location.[2] Ensure the container is clearly labeled.
2. Disposal of Empty this compound Containers
Empty containers may retain chemical residues and must be decontaminated before disposal.[3][5]
-
Step 1: Triple Rinsing: This is a critical step to ensure the removal of residual this compound.[1][5][6]
-
Empty the remaining contents into a designated chemical waste container.
-
Fill the container one-quarter full with a suitable solvent (e.g., water, as specified by the product label or SDS).[1][5]
-
Securely cap the container and shake for at least 30 seconds.[1][6]
-
Pour the rinsate into a designated hazardous waste container for later disposal by a licensed company. Do not pour the rinsate down the drain. [7]
-
-
Step 2: Rendering the Container Unusable: After triple rinsing, puncture the container to prevent reuse.[5]
-
Step 3: Final Disposal: The triple-rinsed and punctured container can typically be disposed of in a sanitary landfill or offered for recycling if available.[1][2] Always confirm with your institution's environmental health and safety department and local waste management authorities.[1]
3. Management of this compound Spills
Immediate and proper cleanup of spills is crucial to prevent exposure and environmental contamination.
-
Step 1: Contain the Spill: Prevent the further spread of the spilled material. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material.
-
Step 2: Cleanup: Carefully sweep or vacuum the spilled material and place it into a designated chemical waste container.[1]
-
Step 3: Decontaminate the Area: Wash the spill area with soap and water. Collect the wash liquid with additional absorbent material and place it in the chemical waste container.[1]
-
Step 4: Dispose of Contaminated Materials: All contaminated materials, including PPE, should be disposed of as hazardous waste through a licensed disposal company.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the properties and environmental fate of this compound.
| Property | Value | Source |
| Melting Point | 178.6-180.7 °C | [4] |
| Density | 1.652 g/cm³ at 20 °C | [4] |
| Water Solubility | 429 mg/L at pH 7 | [8] |
| Log Kow (Octanol-Water Partition Coefficient) | -0.07 at pH 7 | [4] |
| pKa | 3.94 | [4] |
| Soil Half-Life (Aerobic) | 21-75 days | [4][9] |
| Soil Half-Life (Anaerobic) | 4-13 days | [4][9] |
| Aqueous Photolysis Half-Life | 3.5 days | [8] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling. Always consult your institution's specific guidelines and the product's SDS for the most accurate and comprehensive information.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. epa.gov [epa.gov]
- 4. This compound | C14H13ClN6O5S | CID 92433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
- 6. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 7. Disposal of Pesticides [npic.orst.edu]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Degradation of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Protocol for Imazosulfuron
This guide provides essential safety and logistical information for the proper handling and disposal of Imazosulfuron, tailored for laboratory and research environments. Following these procedures is critical to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure. The required PPE varies depending on the specific task being performed.
| Task | Required Personal Protective Equipment |
| Handling and Preparation | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat or long-sleeved shirt and long pants, and chemical safety goggles or a face shield.[1][2][3] In case of potential for airborne dust or aerosols, a NIOSH-approved respirator is recommended.[3] |
| Application | Long-sleeved shirt and long pants, chemical-resistant gloves, and shoes plus socks.[1] |
| Spill Cleanup | Chemical-resistant gloves, protective clothing, eye protection, and a respirator if dust is generated.[4] |
| Disposal | Chemical-resistant gloves and protective eyewear. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes.[2][3][5][6] If present, remove contact lenses after the first 5 minutes, then continue rinsing the eye.[2][3][5][6] Seek medical attention.[2][3][5][6] |
| Skin Contact | Take off contaminated clothing immediately.[2][3][5][6] Rinse the skin immediately with plenty of water for 15-20 minutes.[2][3][5][6] Call a poison control center or doctor for treatment advice.[2][3][5][6] |
| Inhalation | Move the person to fresh air.[2][5] If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible.[2][5] Call a poison control center or doctor for further treatment advice.[2][5] |
| Ingestion | Call a poison control center or doctor immediately for treatment advice.[3][5][6] Have the person sip a glass of water if able to swallow.[3][5][6] Do not induce vomiting unless told to do so by a poison control center or doctor.[3][5][6] Do not give anything by mouth to an unconscious person.[3][5][6] |
For any exposure, have the product container or label with you when calling a poison control center or doctor, or when going for treatment.[2][5]
In the event of a spill, follow these steps to ensure safe and effective cleanup:
-
Evacuate and Secure the Area : Immediately clear the area of all personnel.[4]
-
Control the Source : If it is safe to do so, stop the source of the spill.[3][7]
-
Contain the Spill : Prevent further spread of the material. For land spills, use absorbent materials like sand, earth, or commercial absorbents.[7] For water spills, try to contain the material to a small area.[7]
-
Cleanup : Carefully sweep or scoop up the spilled material and place it into a designated, labeled waste container.[7] Avoid generating dust.[8]
-
Decontaminate : Clean the spill area with a detergent and water solution.[7] Collect the cleaning solution for disposal.
-
Dispose : Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[5][7]
Handling and Storage
Proper handling and storage practices are essential to maintain the integrity of this compound and ensure a safe working environment.
-
Handling : Avoid contact with skin, eyes, and clothing.[4][5] Do not breathe dust.[5] Wash hands thoroughly after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[1][3]
-
Storage : Store in the original container in a cool, dry, and secure place.[5] Keep away from food, drink, and animal feeding stuffs.[5] The product should be stored in a locked storage area.[3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Unused Product : Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[5][7]
-
Empty Containers : Do not reuse or refill the container.[7] Triple rinse the container (or equivalent) promptly after emptying.[7] Offer the rinsed container for recycling, if available, or dispose of it in a sanitary landfill, or by other procedures approved by state and local authorities.[7]
-
Contaminated Materials : All materials contaminated with this compound, such as PPE and spill cleanup materials, should be disposed of as hazardous waste.
Always check with your institution's environmental health and safety department for specific disposal guidelines.
This compound Handling Workflow
The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. arborchem.com [arborchem.com]
- 2. cdms.net [cdms.net]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. cdms.net [cdms.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. This compound | C14H13ClN6O5S | CID 92433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
